Product packaging for (+)-Isolariciresinol(Cat. No.:CAS No. 548-29-8)

(+)-Isolariciresinol

货号: B191591
CAS 编号: 548-29-8
分子量: 360.4 g/mol
InChI 键: OGFXBIXJCWAUCH-KPHUOKFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(+)-isolariciresinol is a lignan that is 5,6,7,8-tetrahydronaphthalen-2-ol substituted by hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3 and a 4-hydroxy-3-methoxyphenyl group at position 8. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a primary alcohol and a member of guaiacols.
Isolariciresinol has been reported in Tsuga chinensis, Salacia chinensis, and other organisms with data available.
RN given refers to ((1-S-(1alpha,2beta,3alpha))-isomer);  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O6 B191591 (+)-Isolariciresinol CAS No. 548-29-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXBIXJCWAUCH-KPHUOKFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203273
Record name Isolariciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-29-8
Record name (+)-Isolariciresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolariciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolariciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to (+)-Isolariciresinol: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol, a lignan belonging to the class of phytoestrogens, has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across various plant species. While it is often a minor component compared to other lignans, several plants have been identified as notable sources. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Plant SpeciesFamilyPlant PartReference
Rubia yunnanensisRubiaceaeRoots[1]
Tsuga chinensisPinaceaeNot Specified[1]
Salacia chinensisCelastraceaeNot Specified[1]
Linum usitatissimum (Flaxseed)LinaceaeSeeds (Meal)[2]
Cedrus deodara (Deodar Cedar)PinaceaeNot Specified
Phyllanthus niruriPhyllanthaceaeWhole Herb
Alnus japonica (Japanese Alder)BetulaceaeNot Specified

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction, followed by hydrolysis to release the aglycone from its glycosidic form, and subsequent chromatographic purification.

General Experimental Workflow

G start Plant Material (e.g., Flaxseed Meal, Rubia yunnanensis roots) extraction Solvent Extraction (e.g., 80% Methanol) start->extraction hydrolysis Hydrolysis (Acid or Enzymatic) extraction->hydrolysis partition Liquid-Liquid Partition (e.g., Ethyl Acetate) hydrolysis->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography hplc Preparative HPLC (Reversed-Phase) chromatography->hplc final_product This compound hplc->final_product

Figure 1: General workflow for the isolation of this compound.
Detailed Protocol for Isolation from Flaxseed Meal

This protocol is adapted from the methodology described for the isolation of lignans from flaxseed meal[2].

1. Extraction:

  • Defatted flaxseed meal is extracted with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • The mixture is agitated for 4 hours at room temperature.

  • The extract is then filtered to remove solid plant material.

2. Hydrolysis:

  • The filtered extract is concentrated under reduced pressure to remove methanol.

  • The resulting aqueous solution is subjected to acid hydrolysis by adding a strong acid (e.g., HCl) to a final concentration of 1 M.

  • The mixture is heated at 100°C for 1-2 hours to cleave the glycosidic linkages.

3. Purification:

  • The hydrolyzed solution is cooled and then partitioned with a non-polar solvent such as ethyl acetate.

  • The organic phase, containing the lignan aglycones, is collected and concentrated.

  • Further purification is achieved using column chromatography, for instance, with Sephadex LH-20, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Protocol for Isolation from Rubia yunnanensis

Quantitative Analysis

The quantification of this compound in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A method for the determination of isolariciresinol in various foodstuffs has been developed, allowing for quantification down to the parts-per-billion (ppb) range[4][5].

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC with Coulometric Electrode Array Detectionppb rangeppb range[4][5]

Note: Specific yield data for this compound from various plant sources is limited as it is often a minor component. The provided analytical method allows for its precise quantification in different matrices.

Biological Activity and Signaling Pathways

This compound, along with other lignans, is known to possess anti-inflammatory properties. The underlying mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. Lignans that are structurally similar to this compound, such as secoisolariciresinol diglucoside (SDG), have been shown to inhibit the NF-κB signaling cascade[2][6].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and related lignans are thought to interfere with this cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Isolariciresinol This compound Isolariciresinol->IKK Inhibits Isolariciresinol->p65_p50_nuc Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Figure 2: Proposed mechanism of NF-κB inhibition by this compound.

As depicted in the diagram, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in the NF-κB signaling pathway. This may include the inhibition of IKK activation, which would prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm. Additionally, it might inhibit the nuclear translocation of the active p65/p50 dimer. The ultimate result is a downregulation of the expression of pro-inflammatory genes.

Conclusion

This compound represents a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and insights into its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production. The information compiled herein serves as a foundational resource to facilitate and inspire future investigations into this intriguing lignan.

References

(+)-Isolariciresinol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (+)-Isolariciresinol, a lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a lignan characterized by a 5,6,7,8-tetrahydronaphthalen-2-ol skeleton.[1] Key structural features include hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3, and a 4-hydroxy-3-methoxyphenyl group at position 8.[1] It is classified as a polyphenol, a primary alcohol, and a member of the guaiacols.[1][2]

Chemical Identifiers

IdentifierValueSource
IUPAC Name (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]
CAS Number 548-29-8[1][2][3][4][5]
Chemical Formula C20H24O6[1][3][4][5]
Molecular Weight 360.4 g/mol [1][4][5]
Synonyms Isolariciresinol, (+)-Cyclolariciresinol, (7′S,8′R,8R)-Isolariciresinol[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][6] Its solubility and other physical properties are summarized below.

Physicochemical Data

PropertyValueSource
Melting Point 88-90 °C or 112 °C[2][3]
Boiling Point (Predicted) 584.1±50.0 °C[2]
Density (Predicted) 1.275±0.06 g/cm3 [2]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[2] Poorly soluble in general solvents, but can be dissolved under mild acidic conditions.[6]
pKa (Predicted) 10.08±0.35[2]
LogP (Estimated) 1.640[2]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its primary roles are as an antioxidant and an anti-inflammatory agent.[6]

Key Biological Activities:

  • Antioxidant Activity : It effectively scavenges ABTS radicals, with a reported IC50 of 19.4 µM in a cell-free assay. This antioxidant property is crucial for preventing cellular damage caused by free radicals.[6]

  • Anti-inflammatory Effects : this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, with an IC50 value of 84.45 µM.

  • Neuroprotective Potential : Research indicates that it can inhibit the self-aggregation of amyloid-β (1-42) at a concentration of 20 µM, suggesting a potential role in the management of Alzheimer's disease.

  • Cardiovascular Health : Its antioxidant and anti-inflammatory properties suggest potential applications in the treatment of cardiovascular diseases.[6]

  • Oncology : There is interest in its potential use in the preparation of drugs for treating tumors.[6]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through various cellular signaling pathways. A key proposed mechanism involves the activation of the farnesoid X receptor (FXR), which can lead to the reduction of oxidative stress and inflammation.

G Proposed Anti-inflammatory Pathway of this compound Isolariciresinol This compound FXR Farnesoid X Receptor (FXR) Isolariciresinol->FXR Activates Oxidative_Stress Oxidative Stress Isolariciresinol->Oxidative_Stress Reduces NFkB NF-κB Pathway FXR->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Cellular_Response Reduced Inflammation & Oxidative Stress

Caption: Proposed anti-inflammatory and antioxidant mechanism of this compound via FXR activation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. Below are generalized methodologies for key assays mentioned in the literature.

A. ABTS Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • Workflow:

Caption: Workflow for determining antioxidant activity using the ABTS assay.

  • Detailed Steps:

    • Prepare a stock solution of ABTS and potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Workflow:

G Nitric Oxide Inhibition Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate for 24 hours Stimulate->Incubate_24h_2 Collect_Supernatant Collect Cell Supernatant Incubate_24h_2->Collect_Supernatant Griess_Reagent Add Griess Reagent Collect_Supernatant->Griess_Reagent Measure_Absorbance_540nm Measure Absorbance at 540 nm Griess_Reagent->Measure_Absorbance_540nm Calculate_NO Calculate Nitrite Concentration Measure_Absorbance_540nm->Calculate_NO Determine_IC50_NO Determine IC50 for NO Inhibition Calculate_NO->Determine_IC50_NO

References

An In-depth Technical Guide to (+)-Isolariciresinol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol, a lignan found in various plant species, has garnered significant scientific interest due to its diverse biological activities, including notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding this compound. It details the initial isolation and structural elucidation of the compound, summarizes its key biological activities with quantitative data, and provides detailed experimental protocols for its extraction, purification, and bioactivity assessment. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of the PI3K/Akt and NF-κB signaling pathways, visualized through detailed diagrams.

Discovery and History

This compound is a lignan, a class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol molecules. Its formal IUPAC name is (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1].

The initial identification of isolariciresinol in a biological context occurred in 1989, when it was detected in human urine, suggesting its origin from dietary plant precursors[2]. A significant milestone in its history was its first reported detection in a food source, flaxseed meal (Linum usitatissimum), in 1999[3][4]. This discovery highlighted flaxseed as a primary dietary source of lignan precursors. Since then, this compound has been identified in a variety of other plants, including the roots of Rubia yunnanensis, Tsuga chinensis, and Salacia chinensis[1].

Early research focused on the isolation and structural characterization of lignans from various botanical sources. Over time, the focus has shifted towards elucidating the biological activities and therapeutic potential of these compounds, with this compound emerging as a promising candidate for further investigation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₆[1]
Molecular Weight360.40 g/mol [1]
IUPAC Name(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]
CAS Number548-29-8[1]
AppearanceWhite crystalline solid
Melting Point88-90 °C[5]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions. The antioxidant capacity has been evaluated using various in vitro assays.

AssayTest SystemIC₅₀ / ActivityReference
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP)

Note: Specific IC₅₀ values for this compound in these assays require further targeted literature searches for direct measurements.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

AssayCell LineIC₅₀ ValueReference
Nitric Oxide (NO) InhibitionRAW 264.7 macrophages3.7 µM to 7.4 µM (for related lignan derivatives)[4][6][7]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol provides a general framework for the isolation and purification of this compound from plant sources, which can be adapted based on the specific plant matrix.

1. Plant Material Preparation:

  • Collect and taxonomically identify the plant material.
  • Air-dry the plant material at room temperature and grind it into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours.
  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

4. Chromatographic Purification:

  • Subject the ethyl acetate or methanol fraction to column chromatography on silica gel.
  • Elute the column with a gradient of chloroform and methanol.
  • Monitor the fractions using Thin Layer Chromatography (TLC).
  • Combine fractions containing the compound of interest.

5. High-Performance Liquid Chromatography (HPLC) Purification:

  • Further purify the enriched fractions using reversed-phase HPLC (RP-HPLC).
  • Column: C18 column (e.g., 250 x 10 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An isocratic system of acetonitrile/10 mM sodium acetate buffer (pH 4.8) has also been reported[8].
  • Flow Rate: 1-3 mL/min.
  • Detection: UV detector at 280 nm.
  • Collect the peak corresponding to this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with literature data.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
  • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.
  • Add an equal volume of the test compound or standard at different concentrations.
  • For the control, add methanol instead of the test compound.
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

3. Measurement of Nitrite:

  • Collect the cell culture supernatant.
  • Measure the nitrite concentration in the supernatant using the Griess reagent system.
  • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at 540 nm.

4. Calculation:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Determine the nitrite concentration in the samples from the standard curve.
  • Calculate the percentage of NO inhibition and the IC₅₀ value.

Mechanism of Action: Signaling Pathways

This compound and its metabolites exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Research suggests that this compound and its metabolites can inhibit this pathway, likely by preventing the degradation of IκBα.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa_p Degrades P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Isolariciresinol This compound Isolariciresinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces PI3K_Akt_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Akt_p P-Akt Akt->Akt_p Apoptosis_Inhibition Inhibition of Apoptosis Akt_p->Apoptosis_Inhibition Cell_Survival Cell Survival and Growth Akt_p->Cell_Survival Isolariciresinol This compound Isolariciresinol->Akt_p Modulates

References

Biological activities of (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of (+)-Isolariciresinol

Introduction

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom.[1][2] It is found in various plant species, including Cornus officinalis, Pinus densiflora, and flaxseed.[3][4][5] As a phytoestrogen, this compound and its derivatives have garnered significant interest within the scientific community for their diverse and potent biological activities.[5][6] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[3][7] Its primary mechanism involves the inhibition of key inflammatory mediators and cytokines. Studies have shown that this compound can effectively suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][8] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Furthermore, its anti-inflammatory action extends to the inhibition of other pro-inflammatory molecules, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[7] This broad-spectrum inhibition of inflammatory markers suggests that this compound may act on upstream signaling pathways that regulate the inflammatory response.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation.[1][9] Upon stimulation by inflammatory signals like LPS, the NF-κB dimer is released from its inhibitor, IκB, and translocates to the nucleus. There, it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and cyclooxygenase-2 (COX-2).[1] The ability of this compound to inhibit the production of NO, PGE2, and TNF-α strongly suggests its potential to modulate the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][10] Lignans, including this compound, are recognized for their potent antioxidant properties.[1][11]

This compound exhibits robust radical scavenging capabilities. It has been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays.[1][4] Beyond direct radical scavenging, this compound can also inhibit the generation of ROS within cells, as demonstrated in HL-60 and RAW 264.7 macrophage cells.[1][10]

The antioxidant effects of lignans are also mediated through the upregulation of endogenous antioxidant defense systems.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.[1][10] While studies on the related lignan (+)-lariciresinol have shown activation of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway, it is plausible that this compound shares a similar mechanism, enhancing cellular protection against oxidative stress by boosting the expression of enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[10]

Other Biological Activities

Preliminary research suggests that the biological activities of this compound extend beyond its anti-inflammatory and antioxidant effects. One study has indicated its potential as a neuroprotective agent by demonstrating its ability to inhibit the self-aggregation of amyloid-β (1-42) peptides in a cell-free assay, a key pathological event in Alzheimer's disease.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound.

Biological ActivityAssayCell Line / SystemIC50 ValueReference
Antioxidant ABTS Radical ScavengingCell-free19.4 µM[4]
Antioxidant DPPH Radical ScavengingCell-free53.0 µM[11]
Anti-inflammatory LPS-induced NO ProductionRAW 264.7 Macrophages84.45 µM[4]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on methodologies described in the literature for assessing the anti-inflammatory effects of compounds.[8]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10^6 cells/mL and allowed to adhere for 24 hours.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound. Aminoguanidine is used as a positive control.

    • After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

    • The plates are incubated for another 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 550 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, a parallel MTT assay is performed. After removing the supernatant for the Griess assay, MTT solution is added to the remaining cells, and the viability is assessed by measuring the absorbance of the formazan product.[8]

ABTS Radical Scavenging Assay

This protocol outlines a common method for determining antioxidant capacity.[4]

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 10 µL of this compound solution at various concentrations is added to 190 µL of the diluted ABTS•+ solution.

    • The mixture is incubated for 6 minutes at room temperature in the dark.

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory Induces Isolariciresinol This compound Isolariciresinol->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters & Promotes Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, SOD, GPx) ARE->AntioxidantEnzymes Upregulates Isolariciresinol This compound Isolariciresinol->Keap1 Promotes Dissociation

Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2 pathway.

Experimental Workflow

isolation_workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) CrudeExtract->Partitioning Fractions Organic & Aqueous Fractions Partitioning->Fractions Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Chromatography Subfractions Collected Sub-fractions Chromatography->Subfractions Purification Preparative HPLC Subfractions->Purification PureCompound Pure this compound Purification->PureCompound

Caption: General workflow for the isolation and purification of this compound from plant sources.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit key inflammatory mediators like NO, PGE2, and TNF-α highlights its therapeutic potential. The underlying mechanisms likely involve the modulation of critical signaling pathways such as NF-κB and Nrf2. While further research, particularly in in vivo models and clinical settings, is required to fully elucidate its pharmacological profile, the existing data provide a strong foundation for its development as a potential agent for the prevention and treatment of inflammatory conditions and diseases associated with oxidative stress.

References

(+)-Isolariciresinol: An In-Depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has demonstrated significant pharmacological potential in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of its core mechanisms of action, focusing on its antioxidant and anti-inflammatory properties. The document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways implicated in its activity. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this compound.

Core Mechanisms of Action

In vitro research has primarily elucidated two interconnected mechanisms of action for this compound: direct antioxidant activity through radical scavenging and indirect antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound exhibits potent antioxidant effects by directly scavenging harmful free radicals and by upregulating the cellular antioxidant defense system.[2] Its efficacy has been quantified in various standard assays.

2.1.1 Direct Radical Scavenging The compound has shown a strong capacity to neutralize radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals.[2] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.

2.1.2 Upregulation of Endogenous Antioxidant Enzymes While direct evidence for this compound is still emerging, related lignans have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] This pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[2][4] Inhibition of this pathway leads to a downstream reduction in the production of key inflammatory mediators.

2.2.1 Inhibition of Pro-inflammatory Mediators Studies on lignans, including derivatives of isolariciresinol, have demonstrated a significant reduction in the production of nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[5] This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[2] Furthermore, the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is also attenuated.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, providing a comparative basis for the bioactivity of this compound.

Table 1: In Vitro Antioxidant Activity of Isolariciresinol

Assay Type Test Compound Result (IC₅₀) Reference

| DPPH Radical Scavenging | (±)-Isolariciresinol | 53.0 µM |[7] |

Note: Data for the specific (+)-enantiomer is limited; the available data is for the racemic mixture.

Table 2: In Vitro Anti-inflammatory Activity of Isolariciresinol Derivatives

Assay / Marker Cell Line Inducer Result (IC₅₀) Reference

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 3.7 µM and 7.4 µM* |[5] |

Note: These IC₅₀ values are for newly isolated, previously undescribed lignan derivatives related to isolariciresinol, as reported in the study.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates IkB_NFkB->IkB Degrades IκBα IkB_NFkB->NFkB_inactive Releases Isolariciresinol This compound Isolariciresinol->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway inhibition by this compound.

Antioxidant Response Signaling Pathway

ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces p38 p38 MAPK Nrf2_free Nrf2 p38->Nrf2_free Promotes Activation/ Translocation Keap1_Nrf2->Nrf2_free Releases Nrf2 Nrf2_active Nrf2 (Active) Nrf2_free->Nrf2_active Translocates Isolariciresinol This compound Isolariciresinol->p38 Activates ARE ARE (DNA) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Transcription

Caption: Proposed Nrf2-mediated antioxidant response pathway.

Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[8]

  • Methodology:

    • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Serial dilutions of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compound dilutions. A control well contains only the DPPH solution and solvent.

    • The plate is incubated in the dark at room temperature for approximately 30 minutes.

    • The absorbance is measured at a wavelength between 515-520 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[8]

Nitric Oxide (NO) Production Assay in Macrophages
  • Principle: This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of NO production in cells, typically RAW 264.7 macrophages, stimulated with an inflammatory agent like LPS. NO production is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1-2 hours).

    • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

    • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

    • Nitrite Measurement: An aliquot of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added.

    • After a short incubation period (10-15 minutes) at room temperature, the absorbance is measured at approximately 540 nm.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is determined relative to the LPS-only treated cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in a signaling cascade (e.g., NF-κB or MAPK pathways). It can measure total protein levels or the levels of activated (phosphorylated) proteins to assess pathway activation.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated as described in the NO assay. After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-Nrf2). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The band intensity is quantified using densitometry software.

Conclusion and Future Directions

The in vitro evidence strongly supports that this compound acts as a potent antioxidant and anti-inflammatory agent. Its mechanisms involve direct radical scavenging and the modulation of the NF-κB signaling pathway. The proposed activation of the Nrf2 pathway, based on data from related lignans, presents a compelling area for future investigation.

For drug development professionals, this compound represents a promising natural scaffold. Future research should focus on:

  • Obtaining more extensive quantitative data (IC₅₀) for this compound across a wider range of antioxidant and anti-inflammatory assays.

  • Directly confirming and elucidating its effect on the Nrf2/HO-1 and MAPK signaling pathways.

  • Investigating its potential to inhibit specific enzymes involved in inflammation, such as COX and lipoxygenase (LOX) isozymes.

  • Expanding in vitro studies to other disease models where oxidative stress and inflammation are key, such as neurodegeneration and cardiovascular disease.

A more detailed understanding of these mechanisms will be critical for translating the therapeutic potential of this compound into clinical applications.

References

(+)-Isolariciresinol: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has demonstrated significant potential for therapeutic applications, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive technical overview of the existing research on this compound, including quantitative data on its bioactivity, detailed experimental protocols for its evaluation, and an exploration of its molecular mechanisms of action through key signaling pathways. While preclinical data is promising, particularly in the realms of managing oxidative stress and inflammation, further research is required to fully elucidate its anti-cancer and neuroprotective potential and to progress towards clinical evaluation. Currently, there are no registered clinical trials for this compound.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a range of biological activities that suggest its potential in the prevention and treatment of various chronic diseases.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its antioxidant properties are central to its other therapeutic effects.

  • Direct Radical Scavenging: this compound has been shown to directly scavenge radicals, as evidenced by its activity in ABTS and DPPH radical scavenging assays.[1][2]

  • Induction of Antioxidant Enzymes: Related lignans, such as (+)-lariciresinol, have been demonstrated to increase the expression of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). This effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway.[3][4]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key inflammatory mediator.[1][5][6] This effect is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression.

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, studies on related lignans like lariciresinol and secoisolariciresinol diglucoside (SDG) strongly suggest the inhibition of NF-κB activation and modulation of MAPK signaling as primary mechanisms.[7][8][9]

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of this compound suggest its potential in neuroprotection.

  • Inhibition of Amyloid-β Aggregation: In a cell-free assay, this compound was found to inhibit the self-aggregation of amyloid-β (1-42), a key pathological event in Alzheimer's disease.[1]

  • Protection Against Neuroinflammation: The precursor to this compound, secoisolariciresinol diglucoside (SDG), has been shown to have protective effects against neuroinflammation by inhibiting leukocyte adhesion and migration across the blood-brain barrier.[10]

Anti-Cancer Potential

While research is still in its early stages, some lignans have demonstrated anti-cancer properties. The precursor, SDG, has been shown to inhibit mammary tumor growth by suppressing NF-κB signaling.[8][11] However, specific data on the cytotoxic effects of this compound against cancer cell lines is currently limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Compound Assay System/Cell Line IC50 / Effective Concentration Reference
This compoundABTS Radical ScavengingCell-free19.4 µM[1]
(±)-IsolariciresinolDPPH Radical ScavengingCell-free53.0 µM[2]
This compoundInhibition of LPS-induced NO productionRAW 264.7 macrophages84.45 µM[1]
Isolariciresinol-type LignanInhibition of LPS-induced NO productionRAW 264.7 macrophages3.7 µM[5][6]
Secoisolariciresinol-type LignanInhibition of LPS-induced NO productionRAW 264.7 macrophages7.4 µM[5][6]
This compoundInhibition of Amyloid-β (1-42) aggregationCell-free20 µM[1]

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms based on current research on lignans.

Antioxidant Response Pathway

Antioxidant_Response Isolariciresinol This compound p38 p38 MAPK Isolariciresinol->p38 ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation p38->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Putative Nrf2-mediated antioxidant response pathway activated by this compound.

Anti-inflammatory Pathway

Anti_inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Isolariciresinol This compound Isolariciresinol->p38 inhibits Isolariciresinol->JNK inhibits Isolariciresinol->ERK inhibits Isolariciresinol->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p38->Proinflammatory_Genes JNK->Proinflammatory_Genes ERK->Proinflammatory_Genes IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive degrades NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active activates NFkB_active->Proinflammatory_Genes translocates to nucleus and promotes transcription

Caption: Inferred anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Pro-apoptotic Pathway in Cancer Cells (Inferred)

Pro_apoptotic_Pathway cluster_PI3K_Akt PI3K/Akt Pathway Lignans Lignans (e.g., this compound) PI3K PI3K Lignans->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Inferred pro-apoptotic mechanism of lignans in cancer cells via inhibition of the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in methanol or DMSO)

    • Ascorbic acid (positive control)

    • Methanol

  • Procedure:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another method to determine the antioxidant capacity of a compound.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Phosphate-buffered saline (PBS)

    • This compound stock solution

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and Trolox.

    • In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Inhibition of Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Line: RAW 264.7 murine macrophages

  • Reagents:

    • Lipopolysaccharide (LPS)

    • This compound stock solution

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Lines: Relevant cancer cell lines (e.g., MCF-7, HeLa) or neuronal cell lines (e.g., SH-SY5Y).

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • This compound stock solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Future Directions and Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The existing preclinical data strongly support its antioxidant and anti-inflammatory activities. However, to advance its development as a therapeutic agent, several key areas require further investigation:

  • Comprehensive Anti-Cancer Studies: A broader screening of this compound against a panel of cancer cell lines is necessary to identify potential anti-cancer applications and determine its potency.

  • In-depth Mechanistic Studies: While the involvement of key signaling pathways is inferred, direct experimental evidence of how this compound modulates NF-κB, PI3K/Akt, and MAPK pathways is crucial for understanding its precise mechanism of action.

  • Neuroprotection Models: Further studies using in vitro and in vivo models of neurodegenerative diseases are needed to validate its neuroprotective effects and elucidate the underlying mechanisms.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Clinical Evaluation: Following robust preclinical evidence, well-designed clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.

References

A Technical Guide to the Antioxidant Activity of (+)-Isolariciresinol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a naturally occurring lignan found in various plant sources, including flaxseed and sesame seeds. Lignans are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The antioxidant properties of these compounds are of particular interest as they can play a crucial role in mitigating oxidative stress, a pathological condition implicated in the onset and progression of numerous chronic diseases. This technical guide provides an in-depth overview of the antioxidant activity of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics used to quantify and compare the radical scavenging activities of these compounds. A lower IC50 or EC50 value indicates a higher antioxidant potency. The following table summarizes the available quantitative data from several studies.

CompoundAssayIC50 / EC50 (µM)Reference
(±)-IsolariciresinolDPPH53.0
SchizandrisideDPPH34.4
SaracosideDPPH28.8
SecoisolariciresinolDPPH30
SecoisolariciresinolABTS80
(S,S)-Secoisolariciresinol diglucoside (natural)DPPH83.94 ± 2.80
(S,S)-Secoisolariciresinol diglucoside (synthetic)DPPH157.54 ± 21.30
(R,R)-Secoisolariciresinol diglucoside (synthetic)DPPH123.63 ± 8.67
(S,S)-Secoisolariciresinol diglucoside (natural)Reducing Power275.24 ± 13.15
(S,S)-Secoisolariciresinol diglucoside (synthetic)Reducing Power292.17 ± 27.71
(R,R)-Secoisolariciresinol diglucoside (synthetic)Reducing Power331.94 ± 21.21
5-methoxy-9-β-xylopyranosyl-(-)-isolariciresinolDPPH30-104 (range for 5 lignan glycosides)

Experimental Protocols

The following sections detail the methodologies for the key assays used to evaluate the antioxidant activity of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: this compound or its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Test Sample Solutions (Various Concentrations) Sample_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Similar to the DPPH assay, serial dilutions of the test compound are prepared.

  • Reaction: A small volume of the test sample is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) in the dark.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

G cluster_prep Radical Generation & Preparation cluster_reaction_analysis Reaction and Measurement ABTS_K2S2O8 Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) Incubate_dark Incubate in Dark (12-16h) ABTS_K2S2O8->Incubate_dark Dilute_ABTS Dilute to Absorbance 0.7 at 734 nm Incubate_dark->Dilute_ABTS Mix_sample Mix Sample with ABTS•+ Solution Dilute_ABTS->Mix_sample Sample_prep Prepare Test Sample Dilutions Sample_prep->Mix_sample Incubate_react Incubate (e.g., 10 min) Mix_sample->Incubate_react Measure_abs Measure Absorbance at 734 nm Incubate_react->Measure_abs Calculate_IC50 Calculate % Scavenging & IC50 Measure_abs->Calculate_IC50

ABTS Assay Workflow

Signaling Pathways in Antioxidant Activity

Lignans, including those structurally related to this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. Studies on the related lignan (+)-lariciresinol have shown that it can activate the Nrf2-mediated expression of HO-1 via the p38 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan This compound Derivative p38 p38 Lignan->p38 ROS ROS ROS->p38 Keap1_Nrf2 Keap1-Nrf2 Complex p38->Keap1_Nrf2 Phosphorylates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Nrf2 Signaling Pathway Activation

Conclusion

This compound and its derivatives demonstrate significant antioxidant activity through direct radical scavenging and potentially through the modulation of cellular defense mechanisms like the Nrf2 signaling pathway. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research and development in the fields of pharmacology and nutraceuticals. The exploration of these compounds offers promising avenues for the development of novel therapeutic strategies to combat oxidative stress-related diseases. Further in vivo studies are warranted to fully elucidate the physiological relevance of these findings.

In Vivo Therapeutic Potential of (+)-Isolariciresinol and Related Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Isolariciresinol, a lignan found in various plant species, has garnered scientific interest for its potential therapeutic properties. However, a comprehensive review of existing literature reveals a notable scarcity of direct in vivo studies on this compound itself. The majority of research has focused on its metabolic precursors, such as secoisolariciresinol diglucoside (SDG), or structurally similar lignans. These precursors undergo significant biotransformation by gut microbiota into enterolignans, which are believed to be the primary bioactive compounds. This technical guide consolidates the available in vivo data on closely related lignans, namely isotaxiresinol and lariciresinol , to provide valuable insights into the potential physiological effects of this class of compounds. The findings from these surrogate molecules offer a foundational understanding for future research and development of this compound-based therapeutics. This document summarizes key quantitative data, detailed experimental methodologies, and elucidated signaling pathways to guide further investigation.

In Vivo Anti-Osteoporotic Effects of Isotaxiresinol

A significant in vivo study has demonstrated the anti-osteoporotic activity of isotaxiresinol, a lignan structurally related to this compound, in a rat model of postmenopausal osteoporosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on ovariectomized (OVX) rats treated with isotaxiresinol for six weeks.

ParameterAnimal ModelTreatment GroupsDosageDurationKey OutcomesReference
Bone Mineral Density (BMD) and Bone Mineral Content (BMC) Ovariectomized (OVX) Wistar Rats- Sham Control- OVX Control- Isotaxiresinol50 and 100 mg/kg/day (oral administration)6 weeks- Increased total and cortical bone BMD and BMC compared to OVX control.- Prevention of decreases in bone strength indexes.[1]
Serum Biochemical Markers Ovariectomized (OVX) Wistar Rats- Sham Control- OVX Control- Isotaxiresinol50 and 100 mg/kg/day (oral administration)6 weeks- Slight increase in bone formation markers.- Significant inhibition of bone resorption markers.- No significant side effects on uterine tissue.[1]
Experimental Protocol: Ovariectomized Rat Model of Osteoporosis

Objective: To evaluate the effect of isotaxiresinol on bone loss in a model of postmenopausal osteoporosis.

Animal Model:

  • Species: Wistar rats.

  • Procedure: Bilateral ovariectomy (OVX) was performed to induce estrogen deficiency, mimicking postmenopausal bone loss. A sham-operated group served as a control.

Treatment Administration:

  • Compound: Isotaxiresinol.

  • Dosing: 50 and 100 mg/kg of body weight per day.

  • Route of Administration: Oral gavage.

  • Duration: 6 weeks.

Outcome Measures:

  • Bone Mineral Density (BMD) and Bone Mineral Content (BMC): Assessed for total and cortical bone.

  • Biomechanical Strength: Three bone strength indexes were measured to determine the resistance to fracture.

  • Serum Biochemical Markers: Blood samples were analyzed for markers of bone formation and resorption to understand the mechanism of action.

  • Uterine Tissue Analysis: Uterine tissue was examined to assess any potential estrogenic side effects.

In Vivo Anticancer Effects of Lariciresinol

In vivo studies on lariciresinol, another related lignan, have shown promising anticancer activity in rodent models of mammary cancer.

Quantitative Data Summary

The table below outlines the quantitative data from studies investigating the anticancer effects of lariciresinol.

ParameterAnimal ModelTreatment GroupsDosage/AdministrationDurationKey OutcomesReference
Tumor Growth in Carcinogen-Induced Mammary Cancer Female Sprague-Dawley Rats with DMBA-induced mammary tumors- Vehicle Control- Lariciresinol3 and 15 mg/kg of body weight/day (oral gavage)9 weeks- Inhibition of tumor growth.[1][2]
Tumor Growth in Human Breast Cancer Xenografts E2-maintained ovariectomized athymic mice with orthotopic MCF-7 tumors- Control Diet (AIN-93G)- Lariciresinol-supplemented diet20 and 100 mg of lariciresinol/kg of diet5 weeks- Inhibition of tumor growth.- Reduced tumor angiogenesis.[1][2]
Cellular Effects in Xenografts E2-maintained ovariectomized athymic mice with orthotopic MCF-7 tumors- Control Diet (AIN-93G)- Lariciresinol-supplemented diet20 and 100 mg of lariciresinol/kg of diet5 weeks- Enhanced tumor cell apoptosis.- Increased estrogen receptor beta (ERβ) expression.[1][2]
Experimental Protocols: Mammary Cancer Models

Objective: To investigate the effects of lariciresinol on hormone-responsive mammary cancer.

2.2.1. DMBA-Induced Mammary Cancer in Rats

  • Animal Model: Female Sprague-Dawley rats.

  • Tumor Induction: Mammary tumors were induced by a single administration of the chemical carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).

  • Treatment Administration:

    • Compound: Lariciresinol.

    • Dosing: 3 or 15 mg/kg of body weight daily.

    • Route of Administration: Oral gavage.

    • Duration: 9 weeks.

  • Outcome Measures: Tumor growth was monitored throughout the study.

2.2.2. Human MCF-7 Breast Cancer Xenografts in Athymic Mice

  • Animal Model: Ovariectomized athymic (nude) mice.

  • Tumor Implantation: Human MCF-7 breast cancer cells were implanted orthotopically into the mammary fat pad. Estrogen (E2) was supplemented to support the growth of these hormone-dependent tumors.

  • Treatment Administration:

    • Compound: Lariciresinol.

    • Dosing: Diets were supplemented with 20 or 100 mg of lariciresinol per kg of diet (AIN-93G).

    • Route of Administration: Dietary.

    • Duration: 5 weeks.

  • Outcome Measures:

    • Tumor growth.

    • Tumor angiogenesis (blood vessel formation).

    • Apoptosis (programmed cell death) in tumor cells.

    • Expression of estrogen receptor beta (ERβ).

Signaling Pathways

While direct in vivo studies on the signaling pathways of this compound are not available, in vitro studies on related lignans and their metabolites, as well as on this compound itself, have implicated several key pathways in their biological activity.

NF-κB and MAPK Signaling in Inflammation

In vitro studies have shown that lignans and related phenolic compounds can modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling of Lignans cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Isolariciresinol This compound Isolariciresinol->p38 Inhibits Isolariciresinol->JNK Inhibits Isolariciresinol->IKK Inhibits Inflammation Pro-inflammatory Mediators (NO, PGE2) Cytokines (TNF-α, IL-6) p38->Inflammation Induces Transcription JNK->Inflammation Induces Transcription ERK->Inflammation Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Inflammation Induces Transcription

Caption: Potential inhibition of inflammatory pathways by this compound.

Apoptosis Signaling in Cancer

In vitro studies on lariciresinol have suggested that its anticancer effects are mediated, in part, through the induction of apoptosis. The mitochondrial-mediated (intrinsic) pathway of apoptosis is a likely target.

G Proposed Apoptotic Signaling of Lariciresinol Lariciresinol Lariciresinol Bax Bax Lariciresinol->Bax Upregulates Bcl2 Bcl-2 Lariciresinol->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis induced by lariciresinol.

Discussion and Future Directions

The compiled data on isotaxiresinol and lariciresinol provide compelling evidence for the potential of this class of lignans in the treatment of osteoporosis and cancer. The observed in vivo efficacy of these related compounds strongly suggests that this compound warrants further investigation.

Future research should prioritize direct in vivo studies of this compound to determine its pharmacokinetic profile, bioavailability, and efficacy in various disease models. Key areas of investigation should include:

  • Pharmacokinetics and Metabolism: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to enterolignans in vivo.

  • Anti-inflammatory Effects: Evaluation of this compound in animal models of inflammatory diseases, such as arthritis and inflammatory bowel disease.

  • Anticancer Activity: Investigation of its efficacy in various cancer models, including both hormone-dependent and -independent tumors.

  • Metabolic Effects: Assessment of its potential to modulate metabolic parameters in models of metabolic syndrome, such as obesity and type 2 diabetes.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound and its metabolites in vivo.

By building upon the foundational knowledge provided in this guide, the scientific community can work towards unlocking the full therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (+)-Isolariciresinol and its Glycoside Forms

Abstract

This compound is a naturally occurring lignan found in a variety of plant species. As a member of the phytoestrogen family, it, along with its glycosidic derivatives, has garnered significant scientific interest for its diverse biological activities, primarily its potent antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical properties, biosynthesis, mechanisms of action, and relevant experimental methodologies. Quantitative data from various studies are summarized, and key molecular pathways and experimental workflows are visually represented to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

This compound is a polyphenol and a primary alcohol, classified as a lignan.[3] Its glycoside forms, such as this compound 9'-O-β-D-glucoside, are created through the enzymatic attachment of a sugar moiety, which typically enhances water solubility and stability.[4] Key identifying information for the aglycone and a common glycoside form is presented below.

PropertyThis compoundThis compound 9'-O-β-D-glucoside
Molecular Formula C₂₀H₂₄O₆[3]C₂₆H₃₄O₁₁[4][5]
Molecular Weight 360.40 g/mol 522.5 g/mol [4][5]
IUPAC Name (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[3]2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[5]
CAS Number 548-29-8[3]63358-12-3[5]
Natural Occurrence Rubia yunnanensis, Tsuga chinensis, Flaxseed (Linum usitatissimum), Sambucus williamsii[3]Oplopanax elatus, Camellia nitidissima Chi, Averrhoa carambola L.[4][5][6]

Biosynthesis

The biosynthesis of this compound and its glycosides is a multi-step enzymatic process that begins with the stereospecific coupling of two coniferyl alcohol monomers. This crucial step is directed by non-catalytic dirigent proteins (DIRs), which ensure the correct stereochemistry.[4][7] The resulting lignan core undergoes further enzymatic transformations. The final step is glycosylation, where Uridine Diphosphate-dependent Glycosyltransferases (UGTs) catalyze the transfer of a glucose molecule from UDP-glucose to a hydroxyl group of the aglycone, forming the corresponding glycoside.[4][7]

Biosynthesis_of_Isolariciresinol_Glycoside Biosynthesis of this compound Glycoside cluster_0 Aglycone Formation cluster_1 Glycosylation Coniferyl_Alcohol 2x Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Isolariciresinol This compound Lariciresinol->Isolariciresinol Enzymatic_Reduction Enzymatic Reductions Lariciresinol->Enzymatic_Reduction Glycoside This compound 9'-O-β-D-glucoside Isolariciresinol->Glycoside Dirigent_Protein Dirigent Protein (DIR) Dirigent_Protein->Pinoresinol UDP_Glucose UDP-Glucose UGT UGT Enzyme UDP_Glucose->UGT UGT->Glycoside

Biosynthesis of this compound Glycoside.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of isolariciresinol-type lignans by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).[4][10]

Anti_inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Pathway Activation TLR4->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_Pathway->Gene_Expression NO_Production Nitric Oxide (NO) Production Gene_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Isolariciresinol This compound Isolariciresinol->NFkB_Pathway Inhibition

Proposed Anti-inflammatory Signaling Pathway.
Antioxidant Activity

This compound has demonstrated potent antioxidant effects in various in vitro assays, including hydroxyl and DPPH radical scavenging, and has been shown to inhibit the generation of reactive oxygen species (ROS) in cell models.[10] One of its protective mechanisms against oxidative stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs) involves the upregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10] This pathway is critical for cell survival and can lead to the activation of downstream antioxidant response elements.

Antioxidant_Signaling_Pathway Proposed Antioxidant Signaling Pathway Oxidative_Stress Oxidative Stress (ROS) Cellular_Damage Cellular Damage Apoptosis Oxidative_Stress->Cellular_Damage PI3K_Akt PI3K/Akt Pathway Nrf2_Pathway Nrf2 Activation PI3K_Akt->Nrf2_Pathway Antioxidant_Response Antioxidant Enzyme Expression (e.g., HO-1) Nrf2_Pathway->Antioxidant_Response Cell_Protection Cellular Protection Antioxidant_Response->Cell_Protection Cell_Protection->Cellular_Damage Isolariciresinol This compound Isolariciresinol->Oxidative_Stress Scavenging Isolariciresinol->PI3K_Akt Activation

Proposed Antioxidant Signaling Pathway.

Summary of Quantitative Biological Data

The bioactivity of this compound and its related structures has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note: IC₅₀ values are highly dependent on specific assay conditions and should be compared with caution across different studies.[11][12]

Compound/DerivativeAssay TypeTarget/Cell LineReported IC₅₀ (µM)
(±)-IsolariciresinolDPPH Radical ScavengingN/A (In vitro)53.0[13]
Isolariciresinol-type Lignan Deriv.NO Production InhibitionRAW 264.7 Macrophages3.7[8][9]
Isolariciresinol-type Lignan Deriv.NO Production InhibitionRAW 264.7 Macrophages5.2[9]
Isolariciresinol-type Lignan Deriv.NO Production InhibitionRAW 264.7 Macrophages7.4[8][9]
Seco-isolariciresinol-type LignanNO Production InhibitionRAW 264.7 Macrophages28.9[9]
Schizandriside (Lignan Glycoside)DPPH Radical ScavengingN/A (In vitro)34.4[13]
Saracoside (Lignan Glycoside)DPPH Radical ScavengingN/A (In vitro)28.8[13]

Experimental Protocols

Isolation and Purification from Plant Material

The following protocol is a generalized workflow for the extraction and isolation of this compound and its glycosides from plant sources like flaxseed meal.[2]

  • Extraction:

    • Dried and powdered plant material is extracted with a polar alcoholic solvent (e.g., 70-100% ethanol or methanol) to remove the lignan glycosides from the plant matrix.[4]

  • Hydrolysis (for Aglycone Isolation):

    • The crude extract is subjected to acid hydrolysis (to release aglycones) or enzymatic hydrolysis using β-glucosidase or cellulase to specifically cleave the glycosidic bonds.[2][14]

  • Fractionation:

    • The hydrolyzed or crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity to enrich the lignan fraction.

  • Chromatographic Purification:

    • The enriched fraction is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode-array detector (DAD) for monitoring, typically at 280 nm.[2]

  • Characterization:

    • The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (1D and 2D NMR) and High-Resolution Mass Spectrometry (HRESIMS).[8][9]

Isolation_Workflow General Isolation and Purification Workflow Start Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Hydrolysis Hydrolysis (Acid or Enzymatic) Extraction->Hydrolysis For Aglycone Fractionation Liquid-Liquid Partitioning Extraction->Fractionation For Glycoside Hydrolysis->Fractionation Purification RP-HPLC Purification Fractionation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Purified This compound or its Glycoside Characterization->End

General Isolation and Purification Workflow.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on methodologies used to assess the anti-inflammatory activity of compounds in macrophage cell lines.[8]

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of approximately 2 x 10⁶ cells/mL and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or a positive control (e.g., aminoguanidine). Cells are pre-incubated for 1-2 hours.

  • Stimulation:

    • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation:

    • The plates are incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent is added to each well.

    • The absorbance is measured at 550 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed NO inhibition is not due to cytotoxicity, a concurrent MTT assay is performed on the remaining cells in the plate.

Conclusion and Future Directions

This compound and its glycoside forms represent a promising class of natural compounds with well-documented antioxidant and anti-inflammatory activities. Their mechanisms of action appear to involve the modulation of critical signaling pathways such as NF-κB and PI3K/Akt. The data summarized herein underscore their potential as lead compounds for the development of therapeutic agents targeting diseases with an underlying inflammatory or oxidative stress component.

Future research should focus on comprehensive in vivo efficacy and safety studies, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of synthetic derivatives to optimize potency and drug-like properties. Further elucidation of their molecular targets will be crucial for advancing these natural products from preclinical discovery to potential clinical applications.

References

Methodological & Application

Application Notes: Synthesis and Biological Evaluation of (+)-Isolariciresinol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Isolariciresinol is a naturally occurring lignan found in various plants.[1] Lignans, as a class of secondary metabolites, exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Specifically, Isolariciresinol and its structural analogs have garnered significant interest from the drug development community due to their potential therapeutic applications.[4][5] The synthesis of enantiomerically pure this compound and its derivatives is crucial for structure-activity relationship (SAR) studies and for developing novel therapeutic agents. These notes provide an overview of the synthetic strategies, key experimental protocols, and biological activities of this important class of compounds.

Biosynthesis of Lignans

The natural production of lignans in plants originates from the phenylpropanoid pathway.[6] The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol. Two molecules of coniferyl alcohol then undergo an oxidative, stereoselective coupling reaction mediated by dirigent proteins to form pinoresinol.[6] This intermediate is then sequentially reduced to lariciresinol and secoisolariciresinol, which serves as the direct precursor to isolariciresinol.[6]

G Figure 1: Biosynthesis Pathway of Isolariciresinol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H FerulicAcid Ferulic Acid pCoumaricAcid->FerulicAcid CAOMT ConiferylAlcohol Coniferyl Alcohol FerulicAcid->ConiferylAlcohol Pinoresinol (+)-Pinoresinol ConiferylAlcohol->Pinoresinol Dirigent Protein (Oxidative Coupling) Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Reduction Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Reduction Isolariciresinol This compound Secoisolariciresinol->Isolariciresinol Cyclization

Caption: Figure 1: Biosynthesis Pathway of Isolariciresinol.

Protocols: Synthesis and Analysis

Protocol 1: Synthesis of (±)-Isolariciresinol via Tandem Michael-Aldol Reaction

This protocol outlines a key strategy for the synthesis of the racemic core structure of isolariciresinol, adapted from methodologies described in the literature.[3][7] The approach utilizes a tandem Michael-aldol reaction. For enantioselective synthesis to obtain this compound, chiral auxiliaries or asymmetric catalysis would be required in subsequent or modified steps.[8][9]

Materials:

  • Dithiane precursor (e.g., 158 in Scheme 28 of Fang et al.[7])

  • Butyrolactone precursor (e.g., 124 in Scheme 28 of Fang et al.[7])

  • Aldehyde precursor (e.g., 159 in Scheme 28 of Fang et al.[7])

  • Base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated NH₄Cl)

  • Reagents for subsequent cyclization and deprotection (e.g., TBS cleavage agents, reducing agents)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for flash chromatography

Workflow:

G Figure 2: General Workflow for (±)-Isolariciresinol Synthesis Start Starting Materials (Dithiane, Lactone, Aldehyde) Reaction Tandem Michael-Aldol Reaction (Base, Anhydrous THF, -78°C to RT) Start->Reaction Quench Reaction Quenching (e.g., sat. NH4Cl) Reaction->Quench Extraction Workup & Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification1 Purification of Intermediate (Flash Chromatography) Extraction->Purification1 Intermediate Diastereomeric Alcohol Intermediate Purification1->Intermediate Modification Cleavage & Cyclization Steps Intermediate->Modification FinalProduct (±)-Isolariciresinol Modification->FinalProduct

Caption: Figure 2: General Workflow for (±)-Isolariciresinol Synthesis.

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Prepare a solution of the base (e.g., LDA) in anhydrous THF.

  • Reaction Initiation: Cool the reaction vessel to -78°C. Add the dithiane precursor (1.0 eq) to anhydrous THF.

  • Michael Addition: Slowly add the base to the dithiane solution and stir for 30 minutes. Then, add the lactone precursor (1.1 eq) and allow the reaction to proceed.

  • Aldol Reaction: After the Michael addition is complete (monitored by TLC), add the aldehyde precursor (1.2 eq) to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[10]

  • Intermediate Purification: Purify the resulting crude alcohol intermediate via flash column chromatography on silica gel.

  • Final Steps: The purified intermediate undergoes subsequent steps, including cleavage of the dithiane group, silyl ether deprotection, and cyclization to yield (±)-isolariciresinol.[7]

Protocol 2: Analysis of Enantiomeric Excess (ee)

To confirm the success of an asymmetric synthesis of this compound, the enantiomeric excess (ee) of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.[11][12]

Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based CSP)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

Workflow:

G Figure 3: Workflow for Enantiomeric Excess (ee) Determination Racemic Prepare Racemic Standard ((±)-Isolariciresinol) MethodDev Develop Separation Method (Chiral Column, Mobile Phase) Racemic->MethodDev Sample Prepare Synthesized Sample (this compound) InjectSample Inject Synthesized Sample Sample->InjectSample InjectRacemic Inject Racemic Standard MethodDev->InjectRacemic AnalyzeRacemic Analyze Chromatogram: Identify Peaks for (+)- and (-)- Enantiomers InjectRacemic->AnalyzeRacemic AnalyzeRacemic->InjectSample AnalyzeSample Analyze Chromatogram: Integrate Peak Areas InjectSample->AnalyzeSample Calculate Calculate Enantiomeric Excess (ee) ee (%) = |(Area(+) - Area(-)) / (Area(+) + Area(-))| * 100 AnalyzeSample->Calculate

Caption: Figure 3: Workflow for Enantiomeric Excess (ee) Determination.

Procedure:

  • Method Development: First, inject a prepared racemic ((±)-) standard of Isolariciresinol to develop a separation method. Screen different mobile phase compositions (e.g., varying ratios of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.[11]

  • Sample Preparation: Prepare a dilute solution of the purified, synthesized this compound in the mobile phase.

  • Analysis: Inject the synthesized sample into the HPLC system using the optimized method.

  • Data Interpretation: Record the chromatogram. Identify the peaks corresponding to the (+)- and (-)-enantiomers based on the retention times established with the racemic standard.

  • Calculation: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100.[12] A successful asymmetric synthesis should yield a high ee value (>95%).[11]

Quantitative Data Summary

Biological Activity

Isolariciresinol and its analogs show promising anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][13] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Table 1: Anti-Inflammatory Activity of Isolariciresinol and Analogs
Compound NO Production Inhibition IC₅₀ (µM)
Isolariciresinol-type Lignan (Compound 5)5.2[4]
Seco-isolariciresinol-type Lignan (Compound 7)28.9[4]
Alnuslignan C (Analog)3.7[4]
Alnuslignan D (Analog)7.4[4]
Aminoguanidine (Positive Control)15.6[13]
Data sourced from studies on RAW 264.7 macrophage cells.[4][13]
Synthesis Yields

The yields for the synthesis of lignans can vary significantly based on the specific route and complexity of the molecule. While a specific yield for an enantioselective synthesis of this compound is not detailed in the provided search results, related syntheses offer context.

Table 2: Representative Yields in Lignan Synthesis
Product Key Reaction Type Yield (%)
(±)-PinoresinolOxidative Coupling24[10]
(±)-IsolariciresinolTandem Michael-AldolNot specified in abstracts[3][7]
(+)-Podophyllotoxin (Cyclolignan)Conjugate Addition CascadeNot specified in abstracts[9]
Yields are highly dependent on specific substrates, reagents, and reaction conditions.

References

Application Note: HPLC Analysis of (+)-Isolariciresinol in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Isolariciresinol is a lignan, a class of polyphenolic compounds found in various plant-based foods. Lignans are of significant interest to researchers in nutrition and drug development due to their potential health benefits, including antioxidant and phytoestrogenic activities. Accurate quantification of this compound in food is crucial for dietary intake assessment and for the development of functional foods and nutraceuticals. This application note provides a detailed protocol for the analysis of this compound in food samples using High-Performance Liquid Chromatography (HPLC).

Principle

The method involves the extraction and hydrolysis of lignan glycosides from food matrices to their aglycone form, followed by separation and quantification using reversed-phase HPLC with UV or other sensitive detection methods.[1][2][3] Lignans often exist as glycosides or ester-linked oligomers in plants.[4] Therefore, a hydrolysis step, either acidic or enzymatic, is essential to release the this compound aglycone for accurate analysis.[1][2][3]

Experimental Protocols

1. Sample Preparation

The sample preparation procedure is critical for the accurate determination of lignans and typically involves extraction followed by hydrolysis.[5][6]

a. Extraction

  • Weigh a representative portion of the homogenized and lyophilized food sample (e.g., 0.1 g) into a centrifuge tube.[7]

  • Add an extraction solvent. Aqueous methanol (e.g., 80% methanol) is commonly used.[7][8] The ratio of sample to solvent should be optimized, for example, 1:10 (w/v).

  • Vortex the mixture for a few minutes to ensure thorough mixing.[7]

  • Perform extraction using ultrasonication for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[7]

  • Centrifuge the extract at a high speed (e.g., 22,250 x g) for 10-15 minutes to pellet the solid material.[7]

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

b. Hydrolysis

To cleave the glycosidic linkages and release the aglycone form of this compound, a hydrolysis step is necessary.[1][2]

  • Enzymatic Hydrolysis:

    • To the extracted supernatant, add a solution of β-glucosidase or a cellulase preparation.[1][2]

    • Incubate the mixture under optimal conditions for the enzyme (e.g., specific pH and temperature) for a sufficient period to ensure complete hydrolysis.

  • Acid Hydrolysis:

    • Alternatively, add a strong acid (e.g., HCl) to the extract to a final concentration of approximately 1 M.

    • Heat the mixture (e.g., at 100°C) for a defined period (e.g., 1-2 hours).[3]

    • After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH).

c. Solid-Phase Extraction (SPE) Cleanup (Optional)

For complex matrices, an SPE cleanup step can be employed to remove interfering compounds. A C18 cartridge is commonly used for this purpose.

d. Final Sample Preparation

  • Filter the hydrolyzed and cleaned-up sample through a 0.2 or 0.45 µm syringe filter prior to HPLC injection.[7]

2. HPLC Analysis

a. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis, Diode Array Detector (DAD), Coulometric Electrode Array Detector, or Mass Spectrometer).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm particle size) is typically used for separation.[7]

  • Mobile Phase:

    • A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 10 mM sodium acetate buffer, pH 4.8).[1][2]

    • The separation can be performed using either isocratic[1][2] or gradient elution. A typical gradient could be: 0–2 min, 15% Acetonitrile; 2–4 min, 50% Acetonitrile; 4–4.1 min, 50% Acetonitrile; 4.1–15 min, 15% Acetonitrile.[7]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[7]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]

  • Injection Volume: 2 µL.[7]

  • Detection:

    • UV Detection: Set the detector at 280 nm, which is a common wavelength for the detection of lignans.[3]

    • Coulometric Electrode Array Detection: This method offers high sensitivity and selectivity, with potentials set between +260 and +330 mV.[1][2]

    • Mass Spectrometry (MS): LC-MS/MS provides the highest sensitivity and specificity for quantification.[7]

b. Calibration

Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

c. Quantification

Inject the prepared food sample extracts into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Reversed-phase C18
Mobile Phase Acetonitrile and acidic buffer (e.g., sodium acetate)[1][2]
Elution Mode Isocratic or Gradient[1][2][7]
Flow Rate 0.2 - 1.0 mL/min
Detection UV (280 nm), Coulometric Array, or MS[3][7]
Injection Volume 2 - 20 µL

Table 2: Concentration of this compound in Selected Food Samples

Food SampleConcentration Range (µ g/100g )
FlaxseedMajor lignan is secoisolariciresinol; Isolariciresinol is a minor component.[3]
Sesame SeedsContains pinoresinol and lariciresinol as major lignans.[9]
Cereal Grains7 - 764[9]
Brassica Vegetables185 - 2321 (total lignans)[9]
Cashew NutsIsolariciresinol has been detected.[4]
Red WineUp to 91 (total lignans)[9]
Wine (Pinot Noir)~10-20 ng/mL

Note: The concentrations of lignans can vary significantly depending on the plant species, variety, growing conditions, and processing methods.[4]

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH guidelines.[10] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The linearity should be evaluated over a range of concentrations. This is typically assessed by the correlation coefficient (r²) of the calibration curve.[11]

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis FoodSample Food Sample Homogenization Homogenization & Lyophilization FoodSample->Homogenization Extraction Extraction (e.g., 80% Methanol, Ultrasonication) Homogenization->Extraction Hydrolysis Hydrolysis (Enzymatic or Acidic) Extraction->Hydrolysis Cleanup SPE Cleanup (Optional) Hydrolysis->Cleanup Filtration Filtration (0.2 µm) Cleanup->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification FinalResult FinalResult Quantification->FinalResult Final Result (Concentration of this compound)

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Quantification of (+)-Isolariciresinol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a lignan found in various plants that has garnered significant interest for its potential health benefits, including antioxidant and estrogenic/anti-estrogenic activities. Accurate quantification of this compound in biological matrices and natural products is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for trace-level analysis in complex samples.

Principle

This method utilizes a reversed-phase liquid chromatography system for the separation of this compound from matrix components, coupled with a triple quadrupole mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plasma samples. Optimization may be required for other biological matrices or plant materials.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (IS) solution (e.g., deuterated Isolariciresinol, if available, or a structurally similar compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Spiking: To 200 µL of plasma, add 20 µL of the internal standard solution and 20 µL of either a calibration standard or a quality control sample. For blank samples, add 20 µL of methanol.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Filtration (Optional but Recommended): Centrifuge the reconstituted sample at 14,000 x g for 5 minutes and transfer the supernatant to an LC autosampler vial, or filter through a 0.22 µm syringe filter.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

MS Parameters:

The following parameters are a starting point and should be optimized for the specific instrument used. Analysis can be performed in either positive or negative ion mode. Negative ion mode often provides good sensitivity for phenolic compounds like lignans.

ParameterRecommended Setting (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Based on available fragmentation data for Isolariciresinol, the following MRM transitions in negative ion mode can be used.[1] It is highly recommended to optimize the collision energy for each transition to achieve maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound359.2344.1100Optimize (15-30)
This compound359.2313.1100Optimize (20-40)
This compound359.2189.1100Optimize (25-45)
Internal Standard (IS)To be determinedTo be determined100To be optimized

Data Presentation

The quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
LLOQ (e.g., 0.5).........
1.........
5.........
10.........
50.........
100.........
500.........
ULOQ (e.g., 1000).........

Table 2: Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low1.5............
Medium75............
High750............

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard and Calibration Standards sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation (Nitrogen Stream) centrifuge1->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Processing (Quantification) lcms->data

Caption: LC-MS/MS experimental workflow for this compound quantification.

Biosynthesis and Metabolism of this compound

lignan_pathway cluster_biosynthesis Plant Biosynthesis cluster_metabolism Human Gut Microbiota Metabolism coniferyl Coniferyl Alcohol pinoresinol Pinoresinol coniferyl->pinoresinol Dirigent Protein Oxidative Coupling lariciresinol Lariciresinol pinoresinol->lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) seco Secoisolariciresinol lariciresinol->seco PLR isolariciresinol This compound seco->isolariciresinol Isomerization (postulated) enterodiol Enterodiol seco->enterodiol Demethylation & Dehydroxylation enterolactone Enterolactone enterodiol->enterolactone Oxidation

Caption: Biosynthesis of lignans and metabolism of secoisolariciresinol by gut microbiota.

References

Application Notes and Protocols for the GC-MS Analysis of (+)-Isolariciresinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of (+)-Isolariciresinol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below cover sample preparation, derivatization, and the instrumental parameters for GC-MS analysis.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans are of significant interest in drug development and nutritional science due to their potential biological activities. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of lignans like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis. The most common derivatization technique for compounds containing hydroxyl groups is silylation, which involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.

Experimental Protocols

2.1. Sample Preparation

The sample preparation procedure may vary depending on the matrix (e.g., plant material, biological fluid, or a purified sample). The following is a general protocol for the extraction of lignans from a plant matrix.

  • Materials:

    • Lyophilized and ground plant material

    • Methanol or ethanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Deionized water

    • Centrifuge tubes (50 mL)

    • Rotary evaporator or nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh approximately 1 gram of the lyophilized and powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (or ethanol) in water.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 2-6) two more times with the remaining plant material to ensure complete extraction.

    • Combine all the supernatants.

    • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C, or under a gentle stream of nitrogen.

    • The dried extract is now ready for the derivatization step.

2.2. Derivatization: Trimethylsilylation

To increase the volatility of this compound, the hydroxyl groups are derivatized to their corresponding trimethylsilyl (TMS) ethers.

  • Materials:

    • Dried sample extract or this compound standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Nitrogen gas supply

  • Procedure:

    • Ensure the dried extract or standard is completely free of moisture. If necessary, dry the sample under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to the reaction vial containing the dried sample to dissolve it.

    • Add 100 µL of BSTFA with 1% TMCS to the reaction vial.

    • Securely cap the vial and vortex for 1 minute.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

    • The sample is now derivatized and ready for GC-MS analysis.

GC-MS Analysis

The following are typical instrumental parameters for the analysis of TMS-derivatized lignans. These may need to be optimized for your specific instrument and column.

3.1. Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min

3.2. Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 50-650
Scan Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl derivative of this compound. Please note that the retention time can vary depending on the specific GC conditions and column used. The mass spectral data is based on the structure and common fragmentation patterns of TMS-derivatized polyphenols.

Table 1: Expected GC-MS Data for this compound-TMS Derivative

CompoundDerivativeFormulaMolecular Weight ( g/mol )Expected Retention Index (on DB-5ms)Key Diagnostic Ions (m/z)
This compoundTris-TMSC₂₉H₅₀O₄Si₃550.92800 - 3000M⁺: 550 , [M-15]⁺: 535, [M-90]⁺: 460, [M-15-90]⁺: 445, 209, 179, 73
  • M⁺ : Molecular ion

  • [M-15]⁺ : Loss of a methyl group (CH₃) from a TMS group.

  • [M-90]⁺ : Loss of trimethylsilanol (TMSOH).

  • m/z 73 : Characteristic fragment for the trimethylsilyl ion ([Si(CH₃)₃]⁺).

  • m/z 209, 179 : Fragments resulting from cleavage of the carbon skeleton.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction evaporation Solvent Evaporation extraction->evaporation dissolution Dissolution in Pyridine evaporation->dissolution silylation Silylation with BSTFA + 1% TMCS (70°C, 60 min) dissolution->silylation gc_ms GC-MS Injection and Analysis silylation->gc_ms data_acq Data Acquisition (Full Scan / SIM) gc_ms->data_acq peak_id Peak Identification (Retention Index & Mass Spectrum) data_acq->peak_id quant Quantification peak_id->quant report Reporting quant->report derivatization_logic isolariciresinol This compound properties Properties: - Multiple -OH groups - High Polarity - Low Volatility isolariciresinol->properties problem Unsuitable for GC Analysis properties->problem derivatization Derivatization (Silylation) problem->derivatization Solution tms_derivative TMS-Isolariciresinol derivatization->tms_derivative new_properties Properties: - -OTMS groups - Low Polarity - High Volatility - Thermally Stable tms_derivative->new_properties solution Suitable for GC-MS Analysis new_properties->solution

Application Notes and Protocols for Cell Culture Assays Using (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (+)-Isolariciresinol in various cell culture assays to investigate its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this natural compound.

Overview of this compound

This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans and their metabolites have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This document outlines protocols for assessing the effects of this compound on cancer cell lines and endothelial cells, providing a framework for investigating its mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data on the effects of this compound and related lignans in various cell culture assays. This information can be used as a reference for dose-response studies and for comparing the potency of this compound with other compounds.

Table 1: Cytotoxicity of Lignans in Breast Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Exposure TimeReference
SecoisolariciresinolMCF-7MTT2572h[2][3]
Secoisolariciresinol-4',4"-diacetateMCF-7MTT1172h[2][3]
MatairesinolMCF-7BrdU~100Not Specified[4]
EnterodiolMCF-7BrdU<10Not Specified[4]
EnterolactoneMCF-7BrdU<10Not Specified[4]

Table 2: Anti-inflammatory Activity of Lignans

CompoundCell LineAssayEndpointIC50 ValueReference
ArctigeninHuman LeukocytesELISATNF-α Inhibition~10 µM[5][6]
PhillygeninHuman LeukocytesELISATNF-α Inhibition~10 µM[5][6]
EnterolactoneHuman LeukocytesELISATNF-α Inhibition~10 µM[5][6]

Note: Specific IC50 values for this compound on cytokine inhibition in HUVECs are not available. The data from other lignans on immune cells suggest a potential for similar activity.

Experimental Protocols

Cell Culture
  • MCF-7 (Human Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • RAW 264.7 (Murine Macrophage): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Culture in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided kit components. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of MCF-7 cells.

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 cells

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range based on the IC50 values of related lignans (e.g., 1-100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G

Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol determines the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 cells

  • 24-well plates

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • In a 96-well plate, mix 50 µL of cell supernatant or standard with 50 µL of Griess Reagent Component A.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Cytokine Release Assay (ELISA)

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from HUVECs.

Materials:

  • This compound (stock solution in DMSO)

  • HUVECs

  • 24-well plates

  • Complete endothelial cell growth medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Human IL-6 and TNF-α ELISA kits

Procedure:

  • Seed HUVECs in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot for NF-κB Pathway Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the activation of the NF-κB signaling pathway by measuring the phosphorylation of p65.

Materials:

  • This compound

  • Appropriate cell line (e.g., RAW 264.7 or HUVEC)

  • 6-well plates

  • LPS or TNF-α

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (e.g., rabbit anti-phospho-NF-κB p65 (Ser536), rabbit anti-NF-κB p65, and a loading control like β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane (if necessary) and re-probe for total p65 and the loading control.

Signaling Pathway and Workflow Diagrams

G

G

References

Application Notes & Protocols: (+)-Isolariciresinol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Isolariciresinol is a lignan, a class of polyphenolic compounds found in various plants.[1][2] It is structurally defined as (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol.[1] Due to its well-characterized chemical and physical properties, this compound serves as an essential reference standard in phytochemical analysis. Its application is critical for the accurate identification and quantification of lignans in complex matrices such as food, beverages, and herbal medicines. This document provides detailed application notes and protocols for the use of this compound as a reference standard, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number548-29-8
Molecular FormulaC₂₀H₂₄O₆[1]
Molecular Weight360.40 g/mol [1]
Melting Point112 °C[3][4]
Boiling Point584.1 ± 50.0 °C (Predicted)[3][4]
Density1.275 ± 0.06 g/cm³ (Predicted)[3][4]
SolubilitySoluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate[3][4]
Storage Temperature-20°C[3][4]

Applications in Phytochemical Analysis

This compound is primarily utilized as a reference standard for the qualitative and quantitative analysis of lignans in various plant materials. Lignans are a group of phytoestrogens that have garnered significant research interest for their potential health benefits.[5]

Key applications include:

  • Quantification of lignans in food products: Flaxseed, in particular, is a rich source of lignans, with secoisolariciresinol diglucoside (SDG) being the major lignan.[6][7] this compound can be used to quantify related lignans in flaxseed meal and other food items.[8]

  • Analysis of herbal medicines and dietary supplements: Ensuring the quality and consistency of herbal products often requires the quantification of active phytochemicals, including lignans.

  • Metabolic studies: It can be used in studies investigating the metabolism of plant lignans by gut microbiota into mammalian lignans like enterolactone and enterodiol.

Experimental Protocols

General Workflow for Lignan Analysis using this compound Standard

The general workflow for the analysis of lignans in plant matrices involves sample preparation, which often includes extraction and hydrolysis, followed by chromatographic separation and detection.

Lignan Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_standard Reference Standard Sample Plant Material (e.g., Flaxseed) Extraction Extraction (e.g., Methanol) Sample->Extraction Hydrolysis Hydrolysis (Acidic or Enzymatic) Extraction->Hydrolysis Cleanup Solid-Phase Extraction (SPE) (Optional) Hydrolysis->Cleanup HPLC HPLC / UPLC System Cleanup->HPLC Detection Detection (DAD, MS/MS, etc.) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification Standard This compound Reference Standard Calibration Calibration Curve Preparation Standard->Calibration Calibration->Quantification

General workflow for phytochemical analysis of lignans.

Protocol for Quantification of Lignans by HPLC-DAD

This protocol is adapted for the quantification of lignans in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

a. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve in a suitable solvent such as methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

b. Sample Preparation:

  • Extraction: Homogenize and weigh approximately 1 g of the dried plant material. Extract with a suitable solvent like methanol using ultrasonication or Soxhlet extraction.[9]

  • Hydrolysis: Lignans often exist as glycosides. Therefore, a hydrolysis step is necessary to release the aglycones.

    • Acid Hydrolysis: This method can lead to the conversion of some lignans to their anhydrous forms.[10]

    • Enzymatic Hydrolysis: Use of enzymes like β-glucuronidase/sulfatase or cellulase can break glycosidic linkages.[11][12]

  • Purification: The hydrolyzed extract can be purified using solid-phase extraction (SPE) to remove interfering substances.

c. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-60 min, 15-100% B
Flow Rate 0.2 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection DAD, 280 nm

Note: These conditions are a general guideline and may require optimization for specific applications and instrumentation.[13]

d. Quantification:

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound and other lignans in the sample using the calibration curve.

Protocol for Quantification of Lignans by UPLC-MS/MS

For higher sensitivity and selectivity, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.

a. Standard and Sample Preparation: Follow the same procedures as described for the HPLC-DAD method.

b. UPLC-MS/MS Conditions:

ParameterCondition
UPLC System
Column C18 reversed-phase column
Mobile Phase A: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic AcidB: 90:10 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid
Gradient Optimized for separation of target lignans
Flow Rate
Column Temperature
Injection Volume
MS/MS System
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5.5 kV (ESI+) or -4.5 kV (ESI-)
Source Temperature 550 °C
Gas 1 (GS1) 55 psi
Gas 2 (GS2) 55 psi
Curtain Gas (CUR) 35 psi

Note: These parameters are based on typical UPLC-MS/MS methods for phytochemical analysis and should be optimized for the specific instrument and analytes of interest.[14][15]

c. Quantification: Quantification is performed using the MRM transitions specific to this compound and other target lignans. An internal standard, such as a stable isotope-labeled lignan, is often used to improve accuracy and precision.[11]

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized methods for the analysis of isolariciresinol and other lignans.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Secoisolariciresinol, Matairesinol, Lariciresinol, PinoresinolSolid FoodsLC-MS/MS4-10 µ g/100g -73-123[11][16]
Secoisolariciresinol, Matairesinol, Lariciresinol, PinoresinolBeveragesLC-MS/MS0.2-0.4 µg/100mL-73-123[11][16]
Secoisolariciresinol, Lariciresinol, IsolariciresinolPlant FoodsHPLC-Coulometric Detection-Upper ppb range44.7-97.0[12][17][18]
Secoisolariciresinol diglucoside (SDG)Flaxseed OilHPLC-DAD0.08 µg/mL0.27 µg/mL-[19]
SecoisolariciresinolGround CoffeeHPLC-MS/MS---[5]

Visualization of Methodological Logic

The decision-making process for selecting and optimizing a method for lignan analysis can be visualized as follows:

Method Selection Logic Start Start: Define Analytical Goal (e.g., Quantify Lignans in Flaxseed) Matrix Assess Sample Matrix Complexity Start->Matrix Sensitivity Required Sensitivity & Selectivity? Matrix->Sensitivity Matrix characterized HPLC_DAD HPLC-DAD Method Sensitivity->HPLC_DAD Low to Moderate UPLC_MSMS UPLC-MS/MS Method Sensitivity->UPLC_MSMS High Extraction Select Extraction Method (e.g., Methanolysis, Enzymatic) HPLC_DAD->Extraction UPLC_MSMS->Extraction Hydrolysis Select Hydrolysis Method (Acidic vs. Enzymatic) Extraction->Hydrolysis Validation Method Validation (ICH Guidelines) Hydrolysis->Validation End Routine Analysis Validation->End

Decision logic for analytical method selection.

This compound is an indispensable reference standard for the reliable analysis of lignans in phytochemical research. The protocols and data presented herein provide a comprehensive guide for its application in quantifying these important bioactive compounds. The choice of analytical methodology, particularly between HPLC-DAD and UPLC-MS/MS, will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure accurate and reproducible results.

References

Formulation of (+)-Isolariciresinol for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a lignan found in various plant species that has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a poorly water-soluble compound, its formulation for in vivo studies presents a critical challenge to ensure adequate bioavailability and reliable experimental outcomes. These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in animal models, along with insights into its potential mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective formulation strategies.

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₆[1][2]
Molecular Weight360.40 g/mol [1][2]
AppearanceSolid
Water SolubilityPoorly soluble
Organic Solvent SolubilitySoluble in Dimethyl sulfoxide (DMSO), Acetone, Chloroform, Ethyl Acetate

Formulation Protocols for Animal Studies

Given the poor water solubility of this compound, the following protocols are recommended to achieve suitable formulations for oral and intravenous administration in preclinical research.

Oral Administration (Oral Gavage)

For oral administration, a co-solvent system is a practical and effective approach to solubilize this compound.

Protocol 1: Co-Solvent Formulation

This protocol is adapted from established methods for formulating poorly soluble compounds for oral gavage in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock can be prepared by dissolving 25 mg of this compound in 1 mL of DMSO. Gentle heating or sonication can aid dissolution.

  • Vehicle Preparation: In a sterile container, prepare the co-solvent vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween 80, and 45% Saline.

  • Final Formulation: For a 1 mL final formulation, add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to 400 µL of PEG300 and mix thoroughly. To this mixture, add 50 µL of Tween 80 and vortex to ensure homogeneity. Finally, add 450 µL of sterile saline to reach the final volume of 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The final concentration of this compound in this formulation would be 2.5 mg/mL. The concentration can be adjusted by modifying the stock solution concentration.

  • Administration: The formulation should be administered immediately after preparation via oral gavage to the animal model. The volume to be administered should be calculated based on the animal's body weight and the desired dose. For mice, a typical gavage volume is 10 mL/kg.

Table of Formulation Components for Oral Administration:

ComponentVolume PercentagePurpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent, enhances solubility
Tween 805%Surfactant, improves wetting and dispersion
Saline (0.9% NaCl)45%Aqueous vehicle
Intravenous Administration

For intravenous (IV) administration, the formulation must be sterile, and the concentration of organic solvents should be minimized to avoid toxicity.

Protocol 2: Intravenous Formulation

This protocol utilizes a lower concentration of organic solvents to ensure safety for intravenous injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a suitable concentration (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare a sterile vehicle by mixing PEG400 and saline or D5W. A common ratio is 10-20% PEG400 in the final formulation.

  • Final Formulation: To prepare the final formulation, the this compound stock solution in DMSO is added to the PEG400/saline mixture. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO and 20% PEG400, 100 µL of a 10 mg/mL stock in DMSO can be added to 200 µL of PEG400 and 700 µL of sterile saline. The final formulation must be a clear solution, free of any precipitates. It is crucial to filter the final solution through a 0.22 µm sterile filter before injection.

  • Administration: Administer the formulation via slow intravenous injection. The injection volume should be appropriate for the animal model (e.g., up to 5 mL/kg for a bolus dose in mice).

Table of Formulation Components for Intravenous Administration:

ComponentVolume Percentage (Example)Purpose
DMSO10%Primary solvent for this compound
PEG40020%Co-solvent, improves solubility
Saline (0.9% NaCl) or D5W70%Isotonic vehicle

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation and in vivo evaluation of this compound.

experimental_workflow Experimental Workflow for this compound Formulation and In Vivo Studies cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study solubility Solubility Screening (DMSO, PEG, Tween 80) formulation_prep Formulation Preparation (Co-solvent or Lipid-based) solubility->formulation_prep stability Stability Assessment (Visual, HPLC) formulation_prep->stability dosing Dosing (Oral Gavage or IV Injection) stability->dosing Proceed if stable pk_pd_studies Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies dosing->pk_pd_studies data_analysis Data Analysis pk_pd_studies->data_analysis anti_inflammatory_pathway Potential Anti-Inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway isolariciresinol This compound p38 p38 isolariciresinol->p38 ERK ERK isolariciresinol->ERK JNK JNK isolariciresinol->JNK IKK IKK isolariciresinol->IKK NFκB NF-κB (p65/p50) p38->NFκB ERK->NFκB JNK->NFκB IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB inhibits nucleus Nucleus NFκB->nucleus translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes transcription inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->p38 inflammatory_stimuli->ERK inflammatory_stimuli->JNK inflammatory_stimuli->IKK antioxidant_pathway Potential Antioxidant Signaling Pathway of this compound cluster_nrf2 Nrf2 Pathway isolariciresinol This compound Keap1 Keap1 isolariciresinol->Keap1 inactivates oxidative_stress Oxidative Stress oxidative_stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation nucleus Nucleus Nrf2->nucleus translocation ARE ARE (Antioxidant Response Element) nucleus->ARE binds antioxidant_genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->antioxidant_genes transcription

References

Determining Preclinical Dosages for (+)-Isolariciresinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol, a lignan found in various plant species, has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. Establishing an appropriate dosage in preclinical models is a critical step in evaluating its efficacy and safety. These application notes provide a comprehensive guide to aid researchers in designing and executing preclinical studies for dosage determination of this compound. Due to the limited availability of direct preclinical data for this compound, this document also incorporates information from studies on structurally related lignans to offer a broader perspective for experimental design.

Data Presentation: Quantitative Preclinical Data for Lignans

Table 1: Pharmacokinetic Parameters of Related Lignans in Rodent Models

CompoundAnimal ModelRoute of AdministrationDoseCmaxTmaxBioavailability (%)Reference
Isoliquiritigenin (ISL)RatIntravenous10 mg/kg---[1]
20 mg/kg---[1]
50 mg/kg---[1]
RatOral20 mg/kg--29.86[1]
50 mg/kg--22.70[1]
100 mg/kg--33.62[1]
Secoisolariciresinol Diglucoside (SDG) Metabolites (Enterodiol and Enterolactone)RatOral40 mg/kg (of SDG)Similar between enriched SDG and SDG polymer11-12 h-[2]

Table 2: Toxicity Data for Related Lignans

CompoundAnimal ModelToxicity EndpointValueReference
This compound-LD50 (Oral)Not Determined[3]
-NOAELNot Determined[4]

Note: The lack of specific LD50 and NOAEL data for this compound necessitates careful dose-escalation studies to determine its safety profile.

Experimental Protocols

Formulation of this compound for In Vivo Administration

The poor water solubility of many lignans presents a challenge for in vivo administration. The following protocols, adapted from methodologies for related compounds, can be used as a starting point for developing a suitable formulation for this compound.

Protocol 1.1: Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension of this compound for oral administration.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Mortar and pestle or homogenizer.

    • Sterile tubes.

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Triturate the powder in a mortar with a small amount of the chosen vehicle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

    • Alternatively, use a homogenizer for more efficient particle size reduction and suspension.

    • Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed immediately before drawing it into the dosing syringe.

Protocol 1.2: Solution for Intravenous Injection

  • Objective: To prepare a clear, sterile solution of this compound for intravenous administration.

  • Materials:

    • This compound powder

    • Solvent system (e.g., a mixture of ethanol, Tween 80, and 0.9% sodium chloride saline in a 10:15:75 volume ratio)[1].

    • Sterile vials.

    • Sterile filters (0.22 µm).

  • Procedure:

    • Dissolve the accurately weighed this compound powder in the ethanol component of the solvent system.

    • Add the Tween 80 and mix thoroughly.

    • Slowly add the 0.9% sodium chloride saline while mixing to achieve the final desired concentration.

    • Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.

    • Visually inspect the solution for any precipitation or cloudiness before administration.

Administration of this compound in Preclinical Models

The choice of administration route depends on the study's objectives, such as determining oral bioavailability or assessing systemic efficacy.

Protocol 2.1: Oral Administration (Gavage)

  • Objective: To administer a precise dose of this compound directly into the stomach of a rodent.

  • Materials:

    • Prepared this compound suspension.

    • Appropriately sized oral gavage needle (stainless steel, ball-tipped).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Weigh the animal to determine the correct volume of the suspension to administer.

    • Gently restrain the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to ensure proper length of insertion of the gavage needle.

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Once in the correct position, dispense the suspension slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2.2: Intravenous Administration (Tail Vein Injection)

  • Objective: To introduce this compound directly into the systemic circulation.

  • Materials:

    • Prepared sterile this compound solution.

    • Appropriate gauge needle and syringe (e.g., 27-30 gauge for mice).

    • Animal restrainer.

    • Heat lamp or warm water to dilate the tail veins.

  • Procedure:

    • Warm the animal's tail to make the veins more visible and accessible.

    • Place the animal in a restrainer.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathways

While direct in vivo evidence for this compound is limited, studies on related lignans suggest potential modulation of key inflammatory and cell survival pathways. The following diagrams illustrate these putative pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isolariciresinol This compound IKK IKK Complex Isolariciresinol->IKK Inhibition IKK->IkB Phosphorylation IkB_NFkB IκBα NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isolariciresinol This compound Ras Ras Isolariciresinol->Ras Inhibition? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Genes Gene Expression (Inflammation, Proliferation) TF->Genes

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isolariciresinol This compound PI3K PI3K Isolariciresinol->PI3K Inhibition? PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized interaction of this compound with the PI3K/Akt pathway.

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning and Formulation cluster_in_vivo Phase 2: In Vivo Studies cluster_analysis Phase 3: Analysis and Interpretation A1 Literature Review & Target Dose Selection A2 Formulation Development (Suspension/Solution) A1->A2 B1 Dose Range Finding (Acute Toxicity) A2->B1 A3 Analytical Method Validation (LC-MS/MS) C1 PK Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) A3->C1 B2 Pharmacokinetic (PK) Study (Single Dose) B1->B2 B3 Efficacy Study (Multiple Dosing) B1->B3 B2->C1 C2 Efficacy Endpoint Analysis B3->C2 C3 Toxicity Assessment (Clinical Signs, Histopathology) B3->C3 C4 Dosage Determination C1->C4 C2->C4 C3->C4

Caption: General workflow for preclinical dosage determination of this compound.

Conclusion

The determination of an appropriate preclinical dosage for this compound requires a systematic approach, beginning with careful formulation development and progressing through dose-ranging, pharmacokinetic, and efficacy studies. While direct quantitative data for this compound is currently scarce, the information available for related lignans provides a valuable foundation for initiating these critical investigations. The protocols and conceptual frameworks presented here are intended to guide researchers in designing robust studies to elucidate the therapeutic potential of this compound. Further research is essential to establish a comprehensive preclinical profile for this promising natural compound.

References

High-Throughput Screening Assays for (+)-Isolariciresinol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol, a lignan found in various plant species, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. High-throughput screening (HTS) assays are essential tools for the rapid evaluation of these bioactivities, enabling the efficient identification and characterization of lead compounds for drug development. These application notes provide detailed protocols for HTS assays to assess the bioactivity of this compound and a framework for interpreting the resulting data. While specific quantitative data for this compound is emerging, data from closely related lignans such as secoisolariciresinol diglucoside, lariciresinol, and pinoresinol are presented to illustrate the expected range of bioactivity.

Data Presentation: Bioactivity of Isolariciresinol and Related Lignans

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of lignans structurally related to this compound. This data provides a reference for the expected potency of this compound in similar HTS assays.

Table 1: Antioxidant Activity of Lignans

CompoundAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
SecoisolariciresinolDPPH Radical Scavenging~150Trolox~50
EnterodiolDPPH Radical Scavenging~120Trolox~50
EnterolactoneDPPH Radical Scavenging~200Trolox~50
PinoresinolABTS Radical Scavenging~15Trolox~5

Note: Data is compiled from various sources studying the antioxidant properties of lignans.

Table 2: Anti-inflammatory Activity of Lignans

CompoundCell LineAssayEndpointIC50 (µM)
Secoisolariciresinol DiglucosideRAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS-induced NO~25
PinoresinolTHP-1NF-κB ActivationInhibition of IL-6-induced p65 phosphorylation~10

Note: Data is based on studies investigating the anti-inflammatory mechanisms of lignans.

Table 3: Cytotoxic Activity of Lignans

CompoundCell LineAssayIC50 (µM) after 48h
LariciresinolHepG2 (Liver Cancer)MTT~50
LariciresinolHTB-26 (Breast Cancer)Crystal Violet~30
LariciresinolPC-3 (Prostate Cancer)Crystal Violet~40

Note: Data is derived from studies on the anticancer effects of lariciresinol.

Experimental Protocols

Detailed methodologies for key HTS assays are provided below. These protocols are optimized for a 96-well plate format, suitable for high-throughput screening.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in DMSO or ethanol)

    • Ascorbic acid or Trolox (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and the positive control in methanol in the 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the compound concentration.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Materials:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound stock solution (in DMSO or ethanol)

    • Trolox (positive control)

    • Ethanol or PBS

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and Trolox in the 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well containing 10 µL of the sample or standard.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

a) Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • LPS from E. coli

    • This compound stock solution

    • Dexamethasone (positive control)

    • Griess Reagent System

    • 96-well cell culture plate

    • Cell culture incubator

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System by measuring the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to quantify the amount of NO produced.

    • The IC50 value for the inhibition of NO production is calculated.

Anticancer Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HepG2, MCF-7, PC-3)

    • Appropriate cell culture medium with supplements

    • This compound stock solution

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[3]

    • Treat the cells with serial dilutions of this compound or doxorubicin for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

b) Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a substrate that releases a fluorescent or luminescent signal upon cleavage.[4][5]

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium

    • This compound stock solution

    • Staurosporine (positive control for apoptosis induction)

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • White-walled 96-well plate

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound or staurosporine for a predetermined time (e.g., 24 hours).

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows for the described HTS assays.

Signaling Pathway Diagrams

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcribes NO_production Increased NO Production inflammatory_genes->NO_production Isolariciresinol This compound Isolariciresinol->IKK inhibits Isolariciresinol->NFkB_active inhibits translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

apoptosis_pathway Isolariciresinol This compound Bcl2 Bcl-2 (anti-apoptotic) Isolariciresinol->Bcl2 downregulates Bax Bax (pro-apoptotic) Isolariciresinol->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis executes

Caption: Proposed pro-apoptotic signaling pathway of this compound.

Experimental Workflow Diagrams

antioxidant_workflow start Start prep_samples Prepare Sample Dilutions start->prep_samples add_reagent Add DPPH or ABTS Reagent prep_samples->add_reagent incubate Incubate add_reagent->incubate read_absorbance Measure Absorbance incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

cell_based_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound and Controls incubate1->add_compound incubate2 Incubate (1-72h) add_compound->incubate2 add_reagent Add Assay Reagent (e.g., MTT, Griess, Caspase-Glo) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_signal Measure Signal (Absorbance/Luminescence) incubate3->read_signal analyze Analyze Data and Calculate IC50 read_signal->analyze end End analyze->end

Caption: General workflow for cell-based HTS assays.

References

Analytical Methods for Detecting (+)-Isolariciresinol Metabolites in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a plant lignan found in various foods, with flaxseed being a particularly rich source. Upon consumption, this compound and its precursors are metabolized by the gut microbiota and subsequently absorbed and excreted in urine, primarily as glucuronide and sulfate conjugates. The analysis of these urinary metabolites is crucial for understanding the bioavailability, metabolism, and potential health effects of dietary lignans. This document provides detailed application notes and protocols for the analytical detection of this compound and its key metabolites in human urine. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the sensitive and specific quantification of these compounds.

Metabolic Pathway of this compound

Dietary precursors, such as secoisolariciresinol diglucoside (SDG) from flaxseed, are converted by intestinal bacteria into aglycones, including this compound. These aglycones can be further metabolized to the enterolignans, enterodiol and enterolactone. Following absorption, these compounds undergo phase II metabolism, primarily glucuronidation, before being excreted in the urine.

Dietary_Precursors Dietary Precursors (e.g., SDG) Isolariciresinol This compound Dietary_Precursors->Isolariciresinol Gut Microbiota Enterodiol Enterodiol Isolariciresinol->Enterodiol Gut Microbiota Urine_Metabolites Urinary Metabolites (Glucuronides) Isolariciresinol->Urine_Metabolites Phase II Metabolism (Glucuronidation) Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Enterodiol->Urine_Metabolites Phase II Metabolism (Glucuronidation) Enterolactone->Urine_Metabolites Phase II Metabolism (Glucuronidation)

Fig. 1: Metabolic pathway of dietary lignan precursors to urinary metabolites.

Quantitative Data Summary

While this compound has been identified in human urine, quantitative data for this specific lignan and its direct glucuronide conjugates are limited in the scientific literature. The Human Metabolome Database notes that Isolariciresinol glucuronide has been detected in urine but not quantified. Most intervention studies have focused on quantifying the downstream enterolignans, enterodiol and enterolactone, as biomarkers of lignan intake. The table below summarizes urinary excretion data for these major metabolites following flaxseed consumption, a rich source of this compound precursors.

Study PopulationInterventionEnterodiol Excretion (nmol/day)Enterolactone Excretion (nmol/day)Total Lignans (nmol/day)Reference
Postmenopausal Women5 g/day flaxseed1,009 (increase from baseline)21,242 (increase from baseline)24,333 (increase from baseline)[1]
Postmenopausal Women10 g/day flaxseed2,867 (increase from baseline)52,826 (increase from baseline)60,640 (increase from baseline)[1]
Premenopausal Women10 g/day flaxseed19.48 ± 1.10 µmol/d27.79 ± 1.50 µmol/d-[2]

Note: The variability in lignan excretion among individuals can be substantial, likely due to differences in gut microbiota composition and function.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound and its metabolites in urine.

Protocol 1: Analysis of this compound and its Metabolites by LC-MS/MS

This method is adapted from validated procedures for the quantification of plant lignans in biological fluids and is suitable for high-throughput analysis.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

The majority of lignan metabolites in urine are present as glucuronide conjugates. Therefore, a hydrolysis step is necessary to release the aglycones for analysis.

  • Materials:

    • Urine sample

    • β-glucuronidase from Helix pomatia

    • 0.2 M Sodium acetate buffer (pH 5.0)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • SPE cartridges (e.g., C18)

    • Internal standards (e.g., deuterated lignan analogs)

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of supernatant, add an internal standard solution.

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C for 18 hours.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Urine_Sample Urine Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Add_IS_Buffer Add Internal Standard and Acetate Buffer Centrifuge->Add_IS_Buffer Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 18h) Add_IS_Buffer->Hydrolysis SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Elution Elute with Methanol SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Fig. 2: Workflow for urine sample preparation and LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its metabolites should be optimized using authentic standards.

3. Data Analysis

Quantification is performed by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve prepared with known concentrations of standards.

Protocol 2: Analysis of this compound by GC-MS

This method is based on the established technique for identifying and quantifying lignans in urine, which involves derivatization to increase volatility.

1. Sample Preparation: Hydrolysis, Extraction, and Derivatization

  • Materials:

    • Urine sample

    • β-glucuronidase from Helix pomatia

    • 0.2 M Sodium acetate buffer (pH 5.0)

    • Diethyl ether

    • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

    • Internal standards

  • Procedure:

    • Perform enzymatic hydrolysis as described in Protocol 1 (steps 1-6).

    • After hydrolysis, extract the sample twice with 5 mL of diethyl ether.

    • Combine the ether extracts and evaporate to dryness under nitrogen.

    • To the dry residue, add 100 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for steroid and phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 290°C at 5°C/min.

    • Hold at 290°C for 10 min.

  • MS Detection: Electron Impact (EI) ionization. Scan for characteristic ions of the TMS derivatives of this compound and its metabolites. For quantification, selected ion monitoring (SIM) can be used.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive procedures for the detection and quantification of this compound metabolites in urine. While LC-MS/MS offers higher throughput and sensitivity for a broader range of lignans, GC-MS remains a reliable technique, particularly for the identification of specific metabolites.[3] The choice of method will depend on the specific research question, available instrumentation, and the number of samples to be analyzed. Further research is warranted to establish a comprehensive quantitative profile of this compound and its direct metabolites in human urine to better understand its role in human health.

References

Application Notes and Protocols for (+)-Isolariciresinol in Anti-Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Isolariciresinol is a lignan, a class of polyphenolic compounds found in various plants.[1] While direct research on the anti-cancer properties of this compound is limited, extensive studies have been conducted on its metabolic precursor, lariciresinol. Lariciresinol has demonstrated significant anti-tumor activity in various cancer models, including liver, breast, and colon cancer.[2] These notes will focus on the application of lariciresinol as a proxy for this compound in anti-cancer research, summarizing its effects on cell viability, apoptosis, and cell cycle, and providing detailed protocols for relevant experiments. The findings suggest that these compounds may serve as potential chemotherapeutic agents.[3]

Data Presentation

The anti-cancer effects of lariciresinol have been quantified in several studies, primarily focusing on its impact on cell viability and apoptosis in different cancer cell lines.

Table 1: Cytotoxicity of Lariciresinol in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationIncubation TimeResultReference
HepG2Liver CancerCCK-8100-400 µg/mL24-72 hDose-dependent decrease in cell viability[2]
SkBr3Breast CancerMTT500 µM48 h~50% reduction in cell viability[4]
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot SpecifiedInhibition of cell proliferation[5]

Table 2: Pro-Apoptotic Effects of Lariciresinol

Cell LineCancer TypeMethodConcentrationIncubation TimeKey FindingsReference
HepG2Liver CancerAnnexin V/PI100-400 µg/mL24-72 hInduction of apoptosis[3]
SkBr3Breast CancerFlow Cytometry500 µM48 h12.7-fold increase in apoptosis[4]
MCF-7 XenograftsBreast CancerIn vivo20 or 100 mg/kg diet5 weeksEnhanced tumor cell apoptosis[6]

Signaling Pathways

Lariciresinol has been shown to induce apoptosis and cell cycle arrest through the modulation of specific signaling pathways.

Mitochondrial-Mediated Apoptosis Pathway

Lariciresinol triggers the intrinsic apoptosis pathway in cancer cells.[3] This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[3][7] This event activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[3] The process is also regulated by the Bcl-2 family of proteins, with lariciresinol causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7]

Mitochondrial_Apoptosis_Pathway Lariciresinol This compound (via Lariciresinol) Bcl2 Bcl-2 (Anti-apoptotic) (Decreased) Lariciresinol->Bcl2 Bax Bax (Pro-apoptotic) (Increased) Lariciresinol->Bax Mitochondrion Mitochondrion CytC Cytochrome c (Release) Mitochondrion->CytC Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.

Cell Cycle Arrest

In addition to inducing apoptosis, lariciresinol can cause cell cycle arrest, primarily in the S phase in HepG2 cells.[8] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation.

Cell_Cycle_Arrest Lariciresinol This compound (via Lariciresinol) S_Phase_Arrest S Phase Arrest Lariciresinol->S_Phase_Arrest CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation S_Phase_Arrest->CellCycle inhibits

Induction of S phase cell cycle arrest by Lariciresinol.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, SkBr3)

    • Complete culture medium

    • This compound (or Lariciresinol) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

3. Western Blot Analysis

This technique is used to detect changes in protein expression levels involved in apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin A)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cells (e.g., MCF-7)

    • This compound (or Lariciresinol) formulated for administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., via oral gavage or supplemented in the diet) or a vehicle control daily.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Xenograft_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment Daily Administration of This compound or Vehicle Grouping->Treatment Monitoring Regular Measurement of Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis Histology, Western Blotting, etc. Euthanasia->Data_Analysis

Workflow for an in vivo xenograft tumor model study.

References

Application of (+)-Isolariciresinol in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isolariciresinol is a lignan, a class of polyphenolic compounds found in various plants, that has garnered significant interest for its potential therapeutic properties. Emerging research has highlighted its neuroprotective effects, suggesting its promise in the development of novel treatments for a range of neurodegenerative disorders. These beneficial effects are primarily attributed to its potent antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for researchers investigating the neuroprotective applications of this compound, with a focus on its use in models of neuroinflammation and Alzheimer's disease.

Mechanism of Action

This compound and its derivatives exert their neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: It directly scavenges free radicals and enhances the endogenous antioxidant defense system through the activation of the Nrf2/HO-1 signaling pathway. This leads to a reduction in oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.

  • Anti-inflammatory Effects: this compound modulates inflammatory responses in the brain. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, the primary immune cells of the central nervous system.

  • Modulation of Signaling Pathways: It influences crucial signaling pathways involved in neuronal survival and plasticity, such as the G protein-coupled estrogen receptor (GPER)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway. Activation of this pathway promotes neuronal growth, differentiation, and survival.

  • Reduction of Amyloid-β Aggregation: In models of Alzheimer's disease, this compound has been shown to inhibit the self-aggregation of amyloid-β peptides, a key pathological hallmark of the disease.[1]

Data Presentation

The following tables summarize the quantitative data from neuroprotective studies involving this compound and its related compounds.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound

ParameterAssayCell LineIC50 ValueReference
Radical ScavengingABTS AssayCell-free19.4 µM[1]
Nitric Oxide InhibitionLPS-induced NO productionRAW 264.7 macrophages84.45 µM[1]

Table 2: Neuroprotective Effects of (+)-Lariciresinol (a related lignan) on Oxidative Stress

ParameterAssayCell LineConcentrationEffectReference
ROS GenerationDCFH-DA AssayRAW 264.7 cells10 µMSignificant inhibition of AAPH-induced ROS[2]
ROS GenerationDCFH-DA AssayRAW 264.7 cells20 µMStronger inhibition of AAPH-induced ROS[2]

Table 3: Neuroprotective Effects of Secoisolariciresinol Diglucoside (SDG) in a Female APP/PS1 Mouse Model of Alzheimer's Disease

ParameterMeasurementBrain RegionTreatment GroupResultReference
Pro-inflammatory CytokinesELISACortexSDG-treatedDecreased levels of TNF-α, IL-6, and IL-1β[3][4]
Synaptic Plasticity MarkerWestern BlotCortexSDG-treatedIncreased expression of PSD-95[3][5]
Neurotrophic FactorWestern BlotCortexSDG-treatedIncreased expression of BDNF[3][5]
CREB ActivationWestern BlotCortexSDG-treatedIncreased phosphorylation of CREB[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Against Oxidative Stress (MTT Assay)

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for another 24 hours. A control group without the neurotoxin should be included.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To quantify the effect of this compound on intracellular ROS levels.

Materials:

  • Neuronal cells (e.g., primary neurons or SH-SY5Y)

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

Procedure:

  • Cell Culture and Treatment: Culture cells in a black 96-well plate and treat with this compound as described in Protocol 1.

  • Loading with DCFH-DA: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to the oxidative stress inducer (e.g., 100 µM H₂O₂) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken at multiple time points (e.g., every 5 minutes for 30 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS. Results are typically expressed as a percentage of the control (vehicle-treated) group.

Protocol 3: Western Blot Analysis of GPER/CREB/BDNF Pathway Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in the GPER/CREB/BDNF signaling pathway.

Materials:

  • Neuronal cells or brain tissue homogenates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-GPER, anti-p-CREB, anti-CREB, anti-BDNF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells or tissue samples in RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).

Protocol 4: In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Morris water maze or other behavioral testing apparatus

  • ELISA kits for Aβ40 and Aβ42

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)

Procedure:

  • Animal Grouping and Treatment: Randomly assign APP/PS1 mice to a vehicle control group and one or more this compound treatment groups (e.g., 10, 20 mg/kg/day via oral gavage). Include a wild-type control group. Administer the treatment for a specified period (e.g., 3 months).

  • Behavioral Testing: In the final week of treatment, assess cognitive function using the Morris water maze to evaluate spatial learning and memory.

  • Sample Collection: At the end of the study, euthanize the mice and collect brain tissue.

  • Biochemical Analysis:

    • Homogenize one hemisphere of the brain to measure the levels of Aβ40 and Aβ42 using ELISA kits.

    • Use the other hemisphere for immunohistochemical analysis.

  • Immunohistochemistry:

    • Prepare brain sections and stain for amyloid plaques (anti-Aβ), activated microglia (anti-Iba1), and reactive astrocytes (anti-GFAP).

  • Data Analysis: Analyze the behavioral data, Aβ levels, and the immunoreactivity of the stained sections. Compare the results between the different treatment groups.

Mandatory Visualization

Signaling Pathways

GPER_CREB_BDNF_Pathway Isolariciresinol This compound GPER GPER Isolariciresinol->GPER AC Adenylate Cyclase GPER->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF Neuroprotection Neuronal Survival & Plasticity BDNF->Neuroprotection

Caption: GPER/CREB/BDNF signaling pathway activated by this compound.

Nrf2_HO1_Pathway Isolariciresinol This compound ROS Oxidative Stress (ROS) Isolariciresinol->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant InVitro_Workflow start Start: In Vitro Neuroprotection Study cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Treatment with This compound cell_culture->treatment stressor Induction of Neurotoxicity (e.g., H₂O₂, Aβ) treatment->stressor viability Cell Viability Assay (MTT) stressor->viability ros ROS Measurement (DCFH-DA) stressor->ros western Western Blot Analysis (Signaling Proteins) stressor->western analysis Data Analysis & Interpretation viability->analysis ros->analysis western->analysis InVivo_Workflow start Start: In Vivo Neuroprotection Study animal_model Animal Model of Neurodegeneration (e.g., APP/PS1 Mice) start->animal_model treatment Chronic Treatment with This compound animal_model->treatment behavior Behavioral Assessment (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia biochem Biochemical Analysis (ELISA for Aβ) euthanasia->biochem ihc Immunohistochemistry (Plaques, Glial Activation) euthanasia->ihc analysis Data Analysis & Interpretation biochem->analysis ihc->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-Isolariciresinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

1. Low Overall Yield

  • Question: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.

    • Sub-optimal Reaction Conditions: Each step in the synthesis has optimal conditions for temperature, pressure, solvent, and catalyst. Deviation from these can drastically reduce the yield of intermediate products, which accumulates to a low final yield. It is advisable to monitor the progress of each reaction step using techniques like TLC or LC-MS to ensure complete conversion before proceeding.

    • Impurity of Reagents and Solvents: The purity of starting materials and solvents is critical. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product. Always use reagents and solvents of the recommended grade and purify them if necessary.

    • Inefficient Purification: Lignans and their intermediates can be challenging to purify due to their similar polarities.[1] Inefficient purification at each step can lead to the loss of product. Consider optimizing your purification strategy, for instance, by employing different chromatographic techniques like semi-preparative HPLC.[1]

    • Degradation of Intermediates: Some intermediates in the synthesis pathway may be unstable. Prolonged reaction times or harsh work-up conditions can lead to their degradation. Minimize the time between steps and use mild work-up procedures whenever possible.

2. Poor Stereoselectivity

  • Question: I am struggling to achieve the desired stereochemistry for this compound. How can I improve the enantioselectivity and diastereoselectivity of my synthesis?

  • Answer: Achieving the correct stereochemistry is a common hurdle in the synthesis of complex natural products like this compound.

    • Chiral Catalysts and Auxiliaries: For asymmetric synthesis, the choice of chiral catalyst or auxiliary is paramount. The catalyst's loading, purity, and the reaction conditions can all influence the stereochemical outcome. Several enantioselective syntheses of lignans have been reported, often employing strategies like organocatalytic domino reactions or the use of chiral auxiliaries.[2]

    • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of subsequent reactions. Ensure the stereochemical purity of your starting materials.

    • Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often enhances selectivity. The choice of solvent can also influence the transition state of the reaction and thereby the stereochemical outcome.

    • Enzymatic Resolutions: Biocatalytic methods, such as the use of pinoresinol-lariciresinol reductases (PLRs), can offer high stereospecificity.[3] These enzymes are involved in the biosynthesis of lignans and can catalyze stereospecific reductions.[3]

3. Difficulty in Product Purification

  • Question: I am having difficulty purifying the final product and intermediates. What are the recommended purification techniques?

  • Answer: The purification of lignans can be challenging due to the presence of closely related byproducts and stereoisomers.

    • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of lignans.[4][5] Reversed-phase columns (e.g., C18) are commonly used with a gradient elution of solvents like methanol or acetonitrile and water.[1][5] For larger scale purification, semi-preparative or preparative HPLC can be employed.[1]

    • Crystallization: If the product is crystalline, recrystallization is an effective method for purification. The choice of solvent for crystallization is critical and may require some experimentation.

    • Extraction Techniques: Liquid-liquid extraction can be used to remove impurities with significantly different polarities. Sequential extraction with solvents of increasing polarity can be an effective preliminary purification step.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in experimental design and optimization.

Table 1: Comparison of Yields for Lignan Synthesis Precursors

Precursor SynthesisMethodStarting MaterialYield (Isolated)Reference
5,5′-bromopinoresinolPeroxidase-mediated radical coupling5-bromoconiferyl alcohol24.6% (crystalline)[6][7]
Racemic PinoresinolConventional radical couplingConiferyl alcohol< 13%[7]

Table 2: Yields from Biosynthetic Approaches

ProductMethodYieldReference
(+)-Lariciresinol"Multicellular one-pot" fermentation434.08 mg/L[8]
(-)-Secoisolariciresinol"Multicellular one-pot" fermentation96.81 mg/L[8]
(-)-Matairesinol"Multicellular one-pot" fermentation45.14 mg/L[8]

Key Experimental Protocols

Protocol 1: General Procedure for Tandem Michael-Aldol Reaction for (±)-Isolariciresinol Synthesis

This protocol is adapted from the work of Aria and coworkers.[2]

  • Preparation of Reactants: Prepare solutions of dithiane, lactone, and aldehyde in an appropriate aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Initiation of Reaction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-BuLi) dropwise to initiate the tandem Michael-aldol reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the alcohol intermediate.

Protocol 2: General Procedure for Lignan Extraction and Hydrolysis

This protocol is a general method for the extraction of lignans from plant material.[9]

  • Extraction: Extract the plant material with an alcoholic solvent (e.g., 70-100% methanol or ethanol).

  • Hydrolysis: Subject the extract to acid hydrolysis to cleave the glycosidic linkages and release the lignan aglycones.

  • Purification: The hydrolyzed extract can then be further purified using chromatographic techniques such as HPLC.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

A troubleshooting workflow for addressing low reaction yields.

Diagram 2: Biosynthetic Pathway to Lignans

Biosynthetic_Pathway pinoresinol Pinoresinol enzyme1 Pinoresinol-Lariciresinol Reductase (PLR) pinoresinol->enzyme1 Reduction lariciresinol Lariciresinol lariciresinol->enzyme1 Reduction secoisolariciresinol Secoisolariciresinol enzyme2 Secoisolariciresinol Dehydrogenase (SIRD) secoisolariciresinol->enzyme2 Dehydrogenation matairesinol Matairesinol enzyme1->lariciresinol enzyme1->secoisolariciresinol enzyme2->matairesinol

The biosynthetic pathway from pinoresinol to matairesinol.

References

Technical Support Center: Overcoming (+)-Isolariciresinol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Isolariciresinol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this promising lignan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water. The estimated aqueous solubility is approximately 90.16 mg/L at 25°C[1]. This low solubility can present significant challenges for in vitro and in vivo studies, impacting dissolution, absorption, and overall bioavailability.

Q2: In which organic solvents is this compound soluble?

A2: this compound demonstrates good solubility in several organic solvents, including acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate[2]. These solvents can be useful for initial stock solution preparation, but may not be suitable for all experimental applications, particularly those involving aqueous biological systems.

Q3: Why am I observing precipitation of this compound when I dilute my stock solution in an aqueous buffer?

A3: This is a common issue due to the hydrophobic nature of this compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the solubility limit of the compound in the final mixture can be easily exceeded, leading to precipitation. To mitigate this, consider using a co-solvent system, reducing the final concentration, or employing one of the solubility enhancement techniques detailed in the troubleshooting guide below.

Q4: How does pH affect the solubility of this compound?

Q5: What are the most common strategies to improve the aqueous solubility of this compound?

A5: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution in aqueous media. The aqueous solubility limit has been exceeded.1. Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium. 2. Use a co-solvent system: Prepare your final solution in a mixture of water and a biocompatible co-solvent (e.g., ethanol, propylene glycol)[3]. Start with a small percentage of the co-solvent and gradually increase it until the compound remains in solution. 3. Employ a solubilization technique: Consider preparing a formulation of this compound using cyclodextrins, solid dispersions, or nanoparticles as described in the Experimental Protocols section.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound. Precipitation in the cell culture medium.1. Visually inspect for precipitation: Before and after adding the compound to the cell culture medium, check for any visible precipitate under a microscope. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound for each experiment from a stable stock solution. 3. Use a formulated version: A solubilized formulation (e.g., cyclodextrin complex) will provide more consistent and reproducible results.
Low bioavailability in animal studies. Poor dissolution and absorption in the gastrointestinal tract.1. Particle size reduction: Micronization or nanonization can increase the surface area and dissolution rate. 2. Formulation strategies: Administer this compound as a solid dispersion, a lipid-based nanoparticle formulation, or a cyclodextrin inclusion complex to improve its in vivo solubility and absorption[4].

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited, the following table provides an example of the significant solubility enhancement that can be achieved for a structurally similar flavonoid, isoliquiritigenin, using a formulation approach.

Table 1: Solubility Enhancement of Isoliquiritigenin via Complexation

CompoundFormulationSolventSolubilityFold IncreaseReference
IsoliquiritigeninUnformulatedWater13.6 µM-[5]
IsoliquiritigeninInclusion complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Water4.05 mM~298[5]

Experimental Protocols

Here are detailed methodologies for three common solubility enhancement techniques. Note that these are general protocols and may require optimization for this compound.

Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as β-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized by performing a phase solubility study.

  • Dissolution of Cyclodextrin: Dissolve the calculated amount of β-CD or HP-β-CD in distilled water with continuous stirring. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution.

  • Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under continuous stirring.

  • Stirring and Equilibration: Allow the mixture to stir for 24-48 hours at room temperature to ensure the formation of the inclusion complex.

  • Solvent Removal: If ethanol was used, it can be removed by gentle heating under vacuum.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility of the complex in water should then be determined and compared to that of the free compound.

Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)

  • Rotary evaporator or a water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Drug-to-Carrier Ratio: Prepare solid dispersions at different weight ratios of this compound to PVP K30 (e.g., 1:1, 1:3, 1:5) to find the optimal ratio[6].

  • Dissolution: Dissolve the weighed amounts of this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. Alternatively, the solvent can be evaporated in a water bath at a controlled temperature (e.g., 40-50°C) with continuous stirring until a solid mass is formed[6][7].

  • Drying: Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, and use techniques like DSC and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.

  • Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Formulation of this compound Loaded Nanoparticles by Precipitation Method

Objective: To increase the surface area and dissolution velocity of this compound by preparing a nanosuspension.

Materials:

  • This compound

  • A suitable polymer (e.g., Eudragit L100)

  • A suitable surfactant/stabilizer (e.g., Polyvinyl alcohol - PVA)

  • Acetone (or another water-miscible organic solvent for the drug)

  • Methanol (or another solvent for the polymer if different from the drug's solvent)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve this compound in acetone. In a separate container, dissolve the polymer (e.g., Eudragit L100) in methanol[8]. Then, mix these two solutions to form the organic phase.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA) in deionized water to prepare the aqueous phase.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., 700 rpm)[8]. The rapid diffusion of the organic solvent into the aqueous phase will cause the precipitation of the drug and polymer as nanoparticles.

  • Solvent Evaporation: Continue stirring for a few hours to allow for the complete evaporation of the organic solvents.

  • Homogenization (Optional): To further reduce the particle size and improve uniformity, the nanosuspension can be subjected to high-speed homogenization or ultrasonication.

  • Separation and Washing: Centrifuge the nanosuspension to separate the nanoparticles. Wash the collected nanoparticles with deionized water to remove any excess surfactant.

  • Drying (Optional): The nanoparticles can be freeze-dried to obtain a solid powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and entrapment efficiency. Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nanoparticles[8][9].

Signaling Pathways and Experimental Workflows

The biological activity of this compound is often linked to its modulation of key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is crucial for interpreting experimental results.

Signaling Pathways

Below are simplified diagrams of major signaling pathways that can be influenced by lignans like this compound.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus translocates to Gene_Expression Gene_Expression Receptor->IKK activates IkB->NF-kB releases Nucleus->Gene_Expression promotes MAPK_Pathway Growth_Factors Growth_Factors Ras Ras Raf Raf Ras->Raf ERK ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase->Ras activates MEK MEK Raf->MEK MEK->ERK PI3K_Akt_Pathway Growth_Factor Growth_Factor PI3K PI3K PIP2_to_PIP3 PIP2_to_PIP3 PI3K->PIP2_to_PIP3 catalyzes Akt Akt Downstream_Targets Downstream_Targets Akt->Downstream_Targets phosphorylates Cell_Survival Cell_Survival Receptor Receptor Receptor->PI3K activates PIP2_to_PIP3->Akt activates Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation Troubleshooting_Workflow Start Start: Solubility Issue Prepare_Stock_Solution Prepare stock solution in organic solvent Start->Prepare_Stock_Solution Decision Is a co-solvent system acceptable? Try_Co-solvent Incorporate a co-solvent Decision->Try_Co-solvent Yes Use_Formulation_Strategy Proceed with advanced formulation Decision->Use_Formulation_Strategy No Process Process End Proceed with Experiment Dilute_in_Aqueous_Medium Dilute in aqueous medium Prepare_Stock_Solution->Dilute_in_Aqueous_Medium Precipitation_Observed Precipitation observed? Dilute_in_Aqueous_Medium->Precipitation_Observed Precipitation_Observed->Decision Solubility_Improved Solubility Improved Try_Co-solvent->Solubility_Improved Solubility_Improved->End Select_Method Select a formulation strategy Use_Formulation_Strategy->Select_Method Cyclodextrin Cyclodextrin Select_Method->Cyclodextrin Solid_Dispersion Solid_Dispersion Select_Method->Solid_Dispersion Nanoparticles Nanoparticles Select_Method->Nanoparticles Characterize_and_Test Characterize formulation and test solubility Cyclodextrin->Characterize_and_Test Solid_Dispersion->Characterize_and_Test Nanoparticles->Characterize_and_Test Solubility_Improved_2 Solubility Significantly Improved Characterize_and_Test->Solubility_Improved_2 Solubility_Improved_2->End

References

Preventing degradation of (+)-Isolariciresinol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (+)-Isolariciresinol during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize degradation and maximize yield.

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation are exposure to harsh environmental conditions. As a phenolic compound, it is particularly susceptible to:

  • Oxidation: This is a major degradation pathway, accelerated by the presence of oxygen, heat, light, and metal ions.

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze degradation reactions. While acidic hydrolysis is sometimes used to liberate lignan aglycones from their glycosidic forms, it can also lead to the formation of degradation products.

  • High Temperatures: Although lignans are relatively heat-stable compared to some other natural products, prolonged exposure to high temperatures (generally above 60-80°C) can accelerate degradation.

  • Light Exposure: Photodegradation can occur when extracts are exposed to direct light, especially UV radiation.

Q2: I am experiencing low yields of this compound in my extract. What could be the cause?

A2: Low yields can result from either incomplete extraction or degradation of the target compound. Consider the following:

Potential CauseRecommended Solution
Inefficient Extraction Optimize your extraction parameters. This includes selecting an appropriate solvent (e.g., aqueous ethanol or methanol, 70-80%), ensuring a sufficient solvent-to-solid ratio, and optimizing extraction time and temperature. For instance, excessively short extraction times may not allow for complete recovery.
Degradation During Extraction Review your protocol for conditions that may promote degradation. Are you using excessively high temperatures or harsh pH? Is your sample protected from light and oxygen? Consider implementing the stabilization strategies outlined in Q3.
Improper Plant Material Preparation Ensure the plant material is properly dried to prevent enzymatic degradation and finely ground to maximize surface area for solvent penetration.

Q3: How can I prevent the oxidation of this compound during extraction?

A3: To minimize oxidation, it is crucial to limit the exposure of your sample to oxygen and other oxidizing agents.

  • Work under an Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert gas like nitrogen or argon.

  • Use Degassed Solvents: Before extraction, degas your solvents by sonication or by bubbling nitrogen gas through them to remove dissolved oxygen.

  • Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your extraction solvent.

  • Use Chelating Agents: To mitigate the catalytic effect of metal ions, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your extraction medium.

Q4: What is the optimal pH range for extracting this compound to ensure its stability?

A4: Maintaining a neutral or slightly acidic pH (around 4-6) is generally recommended for preserving the integrity of lignans like this compound. While strong acids can be used for hydrolysis of lignan glycosides, this can also lead to the formation of degradation byproducts. Similarly, alkaline conditions can promote oxidation. If pH adjustment is necessary, use buffered solutions to maintain a stable pH throughout the extraction process.

Q5: Can modern extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) help in preventing degradation?

A5: Yes, these techniques are often preferred over traditional methods like Soxhlet extraction for thermally sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency at lower temperatures and for shorter durations, thereby reducing the risk of thermal degradation.

  • Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO₂ with a co-solvent like ethanol, is a gentle method that operates at relatively low temperatures, preserving the integrity of thermolabile compounds.

Data on Factors Affecting this compound Stability

While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following tables summarize the qualitative and semi-quantitative impact of key parameters based on studies of related lignans.

Table 1: Effect of Temperature on Lignan Stability

Temperature RangeExpected Impact on this compoundRecommendations
20-40°CMinimal degradation.Ideal for cold maceration and UAE.
40-60°CSlight increase in degradation risk with prolonged exposure.Optimal for many solvent extraction methods to balance yield and stability.
60-80°CModerate risk of degradation, especially with extended extraction times.Use with caution and for shorter durations.
>80°CSignificant risk of thermal degradation.Generally not recommended.

Table 2: Effect of pH on Lignan Stability

pH RangeExpected Impact on this compoundRecommendations
< 3High risk of acid-catalyzed degradation (e.g., formation of anhydro derivatives).Avoid unless specifically required for hydrolysis, and use for a minimal duration.
4-6Generally stable.Optimal range for extraction to maintain structural integrity.
7 (Neutral)Stable.A safe pH for extraction.
> 8Increased risk of oxidative degradation.Avoid for prolonged periods.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the yield of this compound while minimizing degradation through the use of controlled temperature and reduced extraction time.

  • Plant Material Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation:

    • Prepare an 80% (v/v) ethanol-water solution.

    • Degas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas.

    • (Optional) Add ascorbic acid (0.1% w/v) to the solvent as an antioxidant.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of the prepared solvent.

    • Vortex the mixture to ensure the plant material is thoroughly wetted.

    • Place the tube in an ultrasonic bath with temperature control set to 40°C.

    • Sonicate for 60 minutes.

  • Sample Recovery:

    • Centrifuge the mixture at 4,000 x g for 15 minutes.

    • Carefully decant the supernatant.

    • For quantitative analysis, filter the supernatant through a 0.45 µm syringe filter before injection into an HPLC system.

  • Storage:

    • Store the extract at -20°C in an amber vial, preferably under a nitrogen atmosphere, to prevent photodegradation and oxidation.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

This protocol utilizes supercritical CO₂ with an ethanol co-solvent, a green and gentle method for extracting thermally sensitive compounds.

  • Plant Material Preparation:

    • Dry and grind the plant material as described in the UAE protocol.

    • Defat the powdered material by Soxhlet extraction with n-hexane for 6 hours to remove lipids that can interfere with SFE.

  • SFE System Setup:

    • Load the defatted plant material into the extraction vessel of the SFE system.

    • Set the extraction temperature to 50°C.

    • Set the extraction pressure to 30 MPa (300 bar).

  • Extraction:

    • Pump supercritical CO₂ through the extraction vessel at a constant flow rate.

    • Introduce ethanol as a co-solvent at a concentration of 10-15%.

    • Continue the extraction for a period of 90 to 120 minutes.

  • Fraction Collection:

    • Collect the extract in a collection vessel at a lower pressure (e.g., 5-10 MPa) to allow for the precipitation of the extracted compounds.

  • Post-Extraction Processing:

    • Dissolve the collected extract in a suitable solvent (e.g., methanol) for further analysis.

    • Store the extract under the same protective conditions as described in the UAE protocol.

Visualizations

degradation_pathway Isolariciresinol This compound Oxidized_Products Oxidized Products (e.g., Quinones) Isolariciresinol->Oxidized_Products Oxidation (O2, heat, light, metal ions) Anhydro_Isolariciresinol Anhydro-Isolariciresinol (hypothetical) Isolariciresinol->Anhydro_Isolariciresinol Acid-Catalyzed Dehydration Other_Degradation Other Degradation Products Isolariciresinol->Other_Degradation Harsh Conditions (e.g., strong alkali)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Low Yield or Suspected Degradation of this compound Check_Extraction_Params Review Extraction Parameters: - Solvent - Temperature - Time Start->Check_Extraction_Params Check_Stabilization Assess Stabilization Measures: - Inert atmosphere? - Antioxidants used? - Light protection? Start->Check_Stabilization Optimize_Extraction Optimize Extraction: - Use 70-80% aqueous ethanol - Temp: 40-60°C - Adjust time based on method Check_Extraction_Params->Optimize_Extraction Suboptimal Analyze_Extract Analyze Extract by HPLC Check_Extraction_Params->Analyze_Extract Optimal Implement_Stabilization Implement Stabilization: - Use degassed solvents - Work under N2/Ar - Add antioxidants (e.g., ascorbic acid) - Protect from light Check_Stabilization->Implement_Stabilization Insufficient Check_Stabilization->Analyze_Extract Sufficient Optimize_Extraction->Analyze_Extract Implement_Stabilization->Analyze_Extract Problem_Solved Problem Resolved Analyze_Extract->Problem_Solved

Caption: Troubleshooting workflow for low yield or degradation of this compound.

experimental_workflow Start Start: Plant Material Preparation 1. Preparation: - Drying (40°C) - Grinding (40-60 mesh) Start->Preparation Extraction 2. Extraction Method Selection Preparation->Extraction UAE UAE: - 80% Ethanol (degassed) - 40°C, 60 min Extraction->UAE Ultrasound SFE SFE: - Supercritical CO2 + 10-15% Ethanol - 50°C, 30 MPa, 90-120 min Extraction->SFE Supercritical Fluid Solvent_Ext Solvent Extraction: - 70-80% Ethanol - 40-60°C, protected from light Extraction->Solvent_Ext Conventional Recovery 3. Recovery: - Centrifugation/Filtration UAE->Recovery SFE->Recovery Solvent_Ext->Recovery Analysis 4. Analysis: - HPLC for quantification Recovery->Analysis Storage 5. Storage: - -20°C, amber vial, under N2 Analysis->Storage End End: Purified Extract Storage->End

Caption: General experimental workflow for this compound extraction.

Technical Support Center: Quantification of (+)-Isolariciresinol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of (+)-Isolariciresinol using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most prevalent method for the analysis of this compound is reversed-phase HPLC (RP-HPLC). This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.

Q2: What detection wavelength should I use for this compound?

A2: this compound, like other lignans with aromatic rings, exhibits UV absorbance. A common detection wavelength for lignans is around 280 nm, which corresponds to the π → π* electronic transitions in the phenolic rings. It is always recommended to determine the specific absorbance maximum (λmax) of your this compound standard in your mobile phase for optimal sensitivity.

Q3: My this compound standard is not dissolving in the mobile phase. What should I do?

A3: this compound has limited water solubility. If you are encountering solubility issues, try dissolving the standard in a small amount of the organic component of your mobile phase (e.g., methanol or acetonitrile) first, and then gradually add the aqueous component. Ensure the final concentration of the organic solvent in your sample diluent is as close as possible to the initial mobile phase composition to avoid peak distortion.

Q4: How should I prepare plant extracts for this compound analysis?

A4: In plant matrices, this compound often exists as glycosides. Therefore, a hydrolysis step (acidic, alkaline, or enzymatic) is typically required to release the free aglycone before HPLC analysis. A common procedure involves extraction with an alcohol-water mixture, followed by hydrolysis, and then solid-phase extraction (SPE) for cleanup and concentration of the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification. The ideal peak should be symmetrical and Gaussian.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No   physical_issue Likely a physical/system issue. yes_all->physical_issue chemical_issue Likely a chemical/method issue. no_all->chemical_issue check_column Check for column void or blocked frit. Backflush or replace column. physical_issue->check_column check_connections Inspect tubing and connections for dead volume. physical_issue->check_connections check_sample_solvent Is sample solvent stronger than mobile phase? (Causes fronting/splitting) Redissolve sample in mobile phase. chemical_issue->check_sample_solvent check_overload Is the peak overloaded? (Causes fronting) Dilute sample. chemical_issue->check_overload check_secondary_interactions Are there secondary interactions? (Causes tailing) Adjust mobile phase pH further from pKa. Use a high-purity silica column. chemical_issue->check_secondary_interactions

Caption: Troubleshooting logic for HPLC peak shape issues.

Observation Potential Cause Suggested Solution
Peak Tailing Secondary interactions with active silanol groups on the column.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Ensure the mobile phase pH is appropriate for the analyte. Use a column with end-capping.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Split Peaks Partially clogged column inlet frit.Back-flush the column. If this fails, replace the frit or the column.
Injection solvent effect.Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
Co-elution with an interfering compound.Optimize the mobile phase composition or gradient to improve resolution.
Issue 2: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of peaks and inaccurate quantification.

Observation Potential Cause Suggested Solution
Gradual Retention Time Drift (Shorter or Longer) Change in mobile phase composition due to evaporation of the more volatile component.Prepare fresh mobile phase daily. Keep solvent bottles capped.
Column aging or contamination.Use a guard column to protect the analytical column. Regularly flush the column.
Incomplete column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before analysis.
Abrupt Retention Time Shifts Air bubbles in the pump.Degas the mobile phase. Purge the pump.
Leak in the system.Check all fittings for leaks and tighten as necessary.
Change in flow rate.Verify the pump is delivering the correct flow rate.
Random Retention Time Fluctuations Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Issue 3: Baseline Noise or Drift

A noisy or drifting baseline can affect the limit of detection and the accuracy of peak integration.

Logical Flow for Baseline Troubleshooting

start Baseline Noise or Drift noise_type What type of baseline issue? start->noise_type regular_noise Regular Noise (Pulsations) noise_type->regular_noise Regular irregular_noise Irregular Noise noise_type->irregular_noise Irregular drifting_baseline Drifting Baseline noise_type->drifting_baseline Drifting pump_issue Check pump for air bubbles or leaks. Purge pump. Check check-valves. regular_noise->pump_issue detector_issue Detector issue. Check lamp intensity. Clean flow cell. irregular_noise->detector_issue mobile_phase_issue Mobile phase contamination or improper mixing. Use fresh, high-purity solvents. Ensure proper degassing. irregular_noise->mobile_phase_issue drifting_baseline->mobile_phase_issue equilibration_issue Column not fully equilibrated. Increase equilibration time. drifting_baseline->equilibration_issue temp_fluctuation Temperature fluctuations. Use a column oven. drifting_baseline->temp_fluctuation

Caption: Decision tree for diagnosing HPLC baseline issues.

Observation Potential Cause Suggested Solution
High Frequency Noise Air bubbles in the detector.Purge the system. Ensure proper degassing of the mobile phase.
Contaminated mobile phase or detector cell.Use HPLC-grade solvents. Flush the detector cell.
Low Frequency Noise (Drift) Incomplete column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase.
Temperature fluctuations.Use a column oven.
Mobile phase composition changing over time.Prepare fresh mobile phase.
Regular Pulsations Pump malfunction (e.g., faulty check valve, air bubble).Purge the pump. Clean or replace check valves.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound.

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (from plant material):

    • Homogenize the dried plant material to a fine powder.

    • Extract the powder with an 80% methanol-water solution using sonication or reflux.

    • Perform acid hydrolysis on the extract to convert lignan glycosides to their aglycones.

    • Neutralize the hydrolyzed extract.

    • Clean up the sample using a C18 Solid-Phase Extraction (SPE) cartridge.

    • Elute the analyte from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

Parameter Recommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be: 0-20 min, 20-60% B; 20-25 min, 60-80% B; 25-30 min, hold at 80% B; followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection UV detector at 280 nm

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999 is desirable).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

This technical support guide provides a comprehensive overview of troubleshooting and a standardized protocol for the quantification of this compound by HPLC. For more specific issues, always refer to your instrument's manual and consider the specific properties of your sample matrix.

Technical Support Center: Optimizing Enzymatic Hydrolysis of (+)-Isolariciresinol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of (+)-Isolariciresinol glycosides, such as Secoisolariciresinol diglucoside (SDG).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and enzymatic hydrolysis of this compound glycosides.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Aglycone (e.g., SECO) Incomplete initial extraction of the glycoside complex from the plant matrix.Optimize the initial extraction protocol. For flaxseed, a common source of SDG, an alkaline hydrolysis step prior to enzymatic hydrolysis is often necessary to release the SDG oligomer.[1][2][3] Consider using a methanol-based extraction with sodium methoxide.[1][2]
Inefficient enzymatic hydrolysis.- Enzyme Choice: Ensure you are using an appropriate enzyme. β-glucosidase is effective for removing glucose moieties from SDG.[1][4] For other glycosides, consider enzymes with broader specificity like snailase.[5] - Enzyme Concentration: The enzyme-to-substrate ratio may be too low. Increase the concentration of the enzyme. - Reaction Conditions: Verify and optimize the pH, temperature, and incubation time for your specific enzyme. For β-glucosidase activity on SDG, a pH of 5.0 and a temperature of 40°C for 12 hours has been reported as effective.[1]
Presence of inhibitors in the extract.Lignin and its degradation products can inhibit enzymatic activity.[6][7] Consider a purification step after the initial extraction and before enzymatic hydrolysis, such as solid-phase extraction (SPE) with C18 cartridges, to remove potential inhibitors.[1]
Inconsistent or Irreproducible Results Variability in the starting plant material.The concentration of this compound glycosides can vary significantly between different cultivars or batches of plant material.[1][2] It is advisable to characterize the starting material for its glycoside content before each set of experiments.
Incomplete hydrolysis or side reactions.Monitor the reaction progress over time using techniques like HPLC to ensure the reaction has gone to completion.[1][2] Avoid harsh conditions, such as strong acids for hydrolysis, which can lead to the formation of degradation products like anhydrosecoisolariciresinol.[3][8]
Presence of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products.As mentioned, acid hydrolysis can lead to degradation.[3][8] If using a two-step hydrolysis (alkaline then enzymatic), ensure proper neutralization between steps to prevent unwanted side reactions.[1]
Incomplete hydrolysis leading to intermediate products.The presence of monoglucosides (e.g., secoisolariciresinol monoglucoside - SMG) may indicate that the enzymatic reaction has not proceeded to completion.[8] Increase incubation time or enzyme concentration.
Contaminants from the extraction or hydrolysis buffers.Run blank samples containing only the solvents and reagents to identify any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the enzymatic hydrolysis of this compound glycosides from a plant source like flaxseed?

A1: The initial and crucial step is the efficient extraction of the lignan macromolecule. For flaxseed, this typically involves an alkaline hydrolysis step to break the ester linkages and release the secoisolariciresinol diglucoside (SDG) oligomers.[3][9] A common method is to use sodium methoxide in methanol.[1][2] This pre-treatment is essential for making the glycosidic bonds accessible to the enzyme.

Q2: Which enzyme is best suited for the hydrolysis of this compound glycosides?

A2: For the hydrolysis of SDG to its aglycone, secoisolariciresinol (SECO), β-glucosidase is a highly effective and commonly used enzyme as it specifically cleaves the β-glycosidic bonds to remove the glucose units.[1][4] The choice of enzyme will depend on the specific sugar moiety attached to the isolariciresinol.

Q3: What are the optimal conditions for enzymatic hydrolysis using β-glucosidase?

A3: While optimal conditions can vary based on the specific source and purity of the enzyme, a good starting point for the hydrolysis of SDG with β-glucosidase is a temperature of 40°C, a pH of 5.0 (in a sodium acetate buffer), and an incubation time of 12 hours.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific setup.

Q4: How can I monitor the progress of the enzymatic hydrolysis reaction?

A4: The most common and effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 280 nm for lignans).[1][2][4] By analyzing samples at different time points, you can observe the decrease in the substrate peak (e.g., SDG) and the increase in the product peak (e.g., SECO). LC-MS/MS can also be used for more sensitive and specific quantification.[10]

Q5: Can I use acid hydrolysis instead of enzymatic hydrolysis?

A5: While acid hydrolysis can cleave glycosidic bonds, it is generally not recommended for obtaining the aglycone of this compound. The harsh conditions of acid hydrolysis can lead to the degradation of the aglycone, forming products such as anhydrosecoisolariciresinol, which can complicate downstream analysis and reduce the yield of the desired product.[3][8] Enzymatic hydrolysis offers a much milder and more specific alternative.

Experimental Protocols

Protocol 1: Extraction and Alkaline Hydrolysis of SDG from Flaxseed

This protocol is adapted from methodologies described for the extraction of SDG from defatted flaxseed flour (DFF).[1][2]

  • Extraction:

    • Mix 5 g of DFF with 100 mL of 58 mmol L⁻¹ sodium methoxide in methanol.

    • Incubate the mixture at 47°C for 24 hours with agitation.

    • Filter the solution through Whatman No. 1 filter paper to remove solid residues.

  • Neutralization:

    • Neutralize the filtered extract with 12 mmol L⁻¹ HCl.

  • Purification (Optional but Recommended):

    • The neutralized extract can be further purified using Solid-Phase Extraction (SPE) with C18 cartridges to remove interfering compounds before enzymatic hydrolysis.

Protocol 2: Enzymatic Hydrolysis of SDG to SECO

This protocol describes the enzymatic conversion of SDG to SECO using β-glucosidase.[1]

  • Preparation:

    • Prepare a 0.1 M sodium acetate buffer with a pH of 5.0.

    • Dissolve the extracted and purified SDG in the sodium acetate buffer.

  • Enzymatic Reaction:

    • Add β-glucosidase to the SDG solution (a typical concentration is 0.25 mg of enzyme per 1 mL of substrate solution).

    • Incubate the reaction mixture at 40°C for 12 hours.

  • Reaction Termination and Analysis:

    • Terminate the reaction by heating or by adding a solvent like methanol.

    • Centrifuge the sample at 4200 g for 5 minutes to pellet any precipitate.

    • Analyze the supernatant by HPLC to quantify the conversion of SDG to SECO.

Data Presentation

Table 1: Comparison of Extraction and Hydrolysis Conditions for SDG

ParameterAlkaline Hydrolysis[1][2]Enzymatic Hydrolysis[1]
Reagent/Enzyme Sodium Methoxideβ-glucosidase
Solvent/Buffer Methanol0.1 M Sodium Acetate
Concentration 58 mmol L⁻¹0.25 mg/mL
Temperature 47°C40°C
Time 24 hours12 hours
pH Alkaline5.0

Visualizations

experimental_workflow start Start: Defatted Flaxseed Flour extraction Step 1: Alkaline Hydrolysis (Sodium Methoxide) start->extraction neutralization Step 2: Neutralization (HCl) extraction->neutralization purification Step 3 (Optional): Solid-Phase Extraction neutralization->purification enzymatic_hydrolysis Step 4: Enzymatic Hydrolysis (β-glucosidase) purification->enzymatic_hydrolysis analysis Step 5: Analysis (HPLC/LC-MS) enzymatic_hydrolysis->analysis end End: Quantified Aglycone (SECO) analysis->end

Caption: Workflow for the extraction and enzymatic hydrolysis of SDG from flaxseed.

hydrolysis_pathway sdg SDG (Secoisolariciresinol Diglucoside) smg SMG (Secoisolariciresinol Monoglucoside) sdg->smg + H2O glucose1 Glucose seco SECO (Secoisolariciresinol) smg->seco + H2O glucose2 Glucose enzyme β-glucosidase enzyme->sdg enzyme->smg

Caption: Enzymatic hydrolysis pathway of SDG to SECO by β-glucosidase.

References

Technical Support Center: (+)-Isolariciresinol Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of (+)-Isolariciresinol.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental process.

Question: Why is the initial yield of this compound from my crude extract exceptionally low?

Answer: Low yields can stem from several factors, from the choice of plant material to the extraction methodology.

  • Plant Source and Pre-treatment: The concentration of this compound can vary significantly depending on the plant species, part of the plant used (e.g., seeds, leaves, bark), and the time of harvest. Ensure your starting material is a known rich source. Proper drying and grinding of the plant material are also crucial to maximize the surface area for extraction.

  • Extraction Solvent and Method: The choice of solvent is critical. While methanol is commonly used, a multi-solvent extraction or a sequence of extractions with solvents of increasing polarity may be more effective. For instance, an initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds that might interfere with subsequent steps.

  • Extraction Duration and Temperature: Prolonged extraction times at elevated temperatures can potentially lead to the degradation of the target compound. It is advisable to optimize both the duration and temperature to maximize yield while minimizing degradation.

Question: I am having difficulty separating this compound from other structurally similar lignans during column chromatography. What can I do?

Answer: Co-elution of similar compounds is a common challenge. Here are several strategies to improve separation:

  • Stationary Phase Selection: Silica gel is widely used, but if it fails to provide adequate separation, consider using other stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity.

  • Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Fine-tuning the solvent ratios can significantly improve resolution. For example, if a chloroform:methanol system is not working, you could try a dichloromethane:ethyl acetate gradient.

  • Advanced Chromatographic Techniques: If conventional column chromatography is insufficient, consider using preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. These techniques offer higher resolution and can be automated for better reproducibility.

Question: My purified compound shows signs of degradation. How can I prevent this?

Answer: this compound can be sensitive to light, heat, and oxidative conditions.

  • Minimize Exposure: Protect your samples from direct light by using amber-colored glassware or wrapping your containers in aluminum foil.

  • Temperature Control: Perform extraction and purification steps at room temperature or below, if possible. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature.

  • Inert Atmosphere: If you suspect oxidation, consider performing critical steps under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified compound at low temperatures (-20°C or -80°C) in a tightly sealed container, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

What are the most common plant sources for this compound?

This compound has been isolated from a variety of plant species. Some of the well-documented sources include Urtica dioica (stinging nettle), Taxus species (yews), and Pinus species (pines).

What is a typical workflow for the isolation and purification of this compound?

A general workflow involves the extraction of the plant material, followed by a series of chromatographic steps to purify the target compound. The complexity of the process can vary depending on the starting material and the desired purity.

G cluster_0 Extraction & Initial Processing cluster_1 Purification cluster_2 Analysis a Plant Material (e.g., Urtica dioica roots) b Drying and Grinding a->b c Solvent Extraction (e.g., Methanol) b->c d Crude Extract c->d e Silica Gel Column Chromatography d->e f Fraction Collection e->f g Sephadex LH-20 Column Chromatography f->g j TLC Monitoring f->j Monitor Fractions h Preparative HPLC g->h i Pure this compound h->i k Spectroscopic Analysis (NMR, MS) i->k Structure Confirmation

Caption: General workflow for this compound isolation and purification.

How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the separation of compounds during column chromatography. By spotting the crude extract, fractions from the column, and a reference standard (if available) on a TLC plate, you can visualize the progress of the purification. The fractions containing the compound of interest can then be pooled for further processing.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Preparation of Plant Material: Air-dry the plant material (e.g., roots of Urtica dioica) at room temperature and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate the compounds based on their polarity. This compound is typically found in the more polar fractions (e.g., ethyl acetate).

Protocol 2: Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor them by TLC. Combine the fractions that show a high concentration of the target compound.

  • Sephadex LH-20 Column Chromatography: Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other small molecules.

  • Preparative HPLC: For final purification to achieve high purity, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

Quantitative Data

Table 1: Example Solvent Ratios for Column Chromatography

Chromatographic StageStationary PhaseMobile Phase SystemGradient/IsocraticPurpose
Initial FractionationSilica GelChloroform:MethanolGradientTo separate major classes of compounds
Intermediate PurificationSephadex LH-20MethanolIsocraticTo remove pigments and small impurities
Final PurificationC18 (Reverse Phase)Methanol:WaterGradientTo achieve high purity of the final compound

Table 2: Typical Yields at Different Purification Stages (Hypothetical)

StageStarting Mass (g)Mass Obtained (g)Yield (%)Purity (%)
Crude Methanol Extract1000505.0< 5
Ethyl Acetate Fraction501020.0~20
After Silica Gel Column101.515.0~70
After Sephadex LH-20 Column1.50.853.3~90
After Preparative HPLC0.80.562.5> 98

Note: The yields and purities in this table are for illustrative purposes and can vary significantly based on the plant source and experimental conditions.

Troubleshooting Logic

G start Low Purity of Final Compound q1 Are there multiple spots on TLC? start->q1 a1_yes Co-eluting Impurities q1->a1_yes Yes a1_no Possible Degradation q1->a1_no No s1 Optimize Mobile Phase a1_yes->s1 s2 Change Stationary Phase (e.g., Sephadex LH-20) a1_yes->s2 s3 Use Preparative HPLC a1_yes->s3 s4 Check for light/heat exposure a1_no->s4 s5 Use inert atmosphere a1_no->s5 s6 Store properly at low temperature a1_no->s6

Caption: Troubleshooting guide for low purity of this compound.

Technical Support Center: Enhancing the Bioavailability of (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to improve the oral bioavailability of the lignan, (+)-Isolariciresinol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the formulation and in vivo evaluation of this compound.

Formulation Development

Q1: My this compound formulation is showing low encapsulation efficiency in lipid-based nanoparticles. What are the potential causes and solutions?

A1: Low encapsulation efficiency is a common hurdle. Here are some troubleshooting steps:

  • Lipid Solubility: Ensure that this compound has adequate solubility in the chosen solid and liquid lipids. Poor solubility is a primary reason for low encapsulation.

    • Troubleshooting: Screen a variety of lipids with different chemical structures to find one that best solubilizes the compound. Consider using a combination of solid and liquid lipids to create nanostructured lipid carriers (NLCs), which often have a higher loading capacity than solid lipid nanoparticles (SLNs).

  • Surfactant and Co-Surfactant Selection: The type and concentration of surfactants and co-surfactants are critical for stabilizing the nanoparticles and entrapping the drug.

    • Troubleshooting: Experiment with different hydrophilic-lipophilic balance (HLB) values of surfactants. A combination of surfactants may be more effective. Optimize the surfactant-to-lipid ratio to ensure proper emulsification without causing drug leakage.

  • Manufacturing Process Parameters: The method of nanoparticle preparation significantly impacts encapsulation.

    • Troubleshooting: For high-pressure homogenization, optimize the pressure and number of cycles. For ultrasonication, adjust the power and duration. Ensure the temperature during processing is appropriate to maintain the drug's stability and solubility in the molten lipid.

Q2: I am observing recrystallization of this compound in my solid dispersion formulation during storage. How can this be prevented?

A2: Recrystallization compromises the solubility advantage of a solid dispersion. Consider the following:

  • Polymer Selection: The choice of polymer is crucial for maintaining the amorphous state of the drug.

    • Troubleshooting: Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure good miscibility between this compound and the polymer. Polymers like PVP K30 or HPMC are common choices.

  • Drug Loading: Overloading the polymer matrix can lead to phase separation and recrystallization.

    • Troubleshooting: Determine the saturation solubility of this compound in the polymer to identify the optimal drug loading. Start with a lower drug-to-polymer ratio and gradually increase it while monitoring for any signs of crystallinity using techniques like PXRD.

  • Storage Conditions: Environmental factors can accelerate recrystallization.

    • Troubleshooting: Store the solid dispersion in a low-humidity environment and at a temperature well below the Tg of the formulation.

In Vitro & In Vivo Studies

Q3: The in vitro dissolution profile of my enhanced formulation looks promising, but the in vivo bioavailability is still low. What could be the reasons?

A3: A discrepancy between in vitro and in vivo results can be frustrating. Here are some factors to investigate:

  • Gastrointestinal (GI) Stability: this compound might be degrading in the harsh environment of the GI tract.

    • Troubleshooting: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coating your formulation to protect it from the acidic stomach environment.

  • First-Pass Metabolism: Lignans are known to undergo extensive first-pass metabolism in the intestine and liver.[1]

    • Troubleshooting: While difficult to completely avoid, some formulation strategies can partially bypass first-pass metabolism. For instance, lipid-based formulations can promote lymphatic transport. Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) could be explored in preclinical models, though this adds complexity to the formulation.

  • Permeability Issues: Even if solubilized, the compound may have poor permeability across the intestinal epithelium.

    • Troubleshooting: Include permeation enhancers in your formulation, but with caution, as they can sometimes lead to toxicity. Nano-sized formulations inherently tend to improve permeability due to their small size and large surface area.

Strategies to Enhance this compound Bioavailability

Several formulation strategies can be employed to overcome the poor aqueous solubility and low bioavailability of this compound. Below is a summary of promising approaches with comparative pharmacokinetic data from studies on related lignans.

Data Presentation: Pharmacokinetic Parameters of Lignan Formulations

The following table summarizes pharmacokinetic data from a study on a secoisolariciresinol diglucoside (SDG)-rich extract formulation, a precursor to this compound, to provide a comparative perspective.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)MRT (h)Relative Bioavailability (%)
Raw SDG Extract18.7 ± 4.28.0 ± 1.2165.4 ± 34.110.2 ± 2.5100
SDG Nanosuspension45.3 ± 9.84.0 ± 0.8498.2 ± 87.67.8 ± 1.9~301

Data adapted from a study on a nanosuspension formulation of a lignan-rich extract. The significant increase in Cmax and AUC and the decrease in Tmax for the nanosuspension highlight the potential of nanoformulations to improve bioavailability.[2]

Experimental Protocols

Detailed methodologies for key formulation strategies are provided below. These are general protocols and may require optimization for this compound.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To prepare SLNs of this compound to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Method: High-Shear Homogenization followed by Ultrasonication

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Nanonization: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Formulation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate by converting it into an amorphous state.

Materials:

  • This compound

  • Hydrophilic Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Organic Solvent (e.g., Ethanol, Methanol)

Method: Solvent Evaporation

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its solid-state properties (using DSC and PXRD to confirm the amorphous nature), drug content, and in vitro dissolution.

Visualizations

Signaling Pathways & Experimental Workflows

bioavailability_pathway cluster_formulation Formulation Strategies cluster_absorption Absorption Enhancement cluster_outcome Outcome Isolariciresinol Isolariciresinol Nanoemulsion Nanoemulsion Isolariciresinol->Nanoemulsion SLN Solid Lipid Nanoparticle Isolariciresinol->SLN Solid_Dispersion Solid Dispersion Isolariciresinol->Solid_Dispersion Cyclodextrin Cyclodextrin Complex Isolariciresinol->Cyclodextrin Increased_Solubility Increased Solubility Nanoemulsion->Increased_Solubility Increased_Permeability Increased Permeability Nanoemulsion->Increased_Permeability SLN->Increased_Solubility SLN->Increased_Permeability Reduced_Metabolism Reduced First-Pass Metabolism SLN->Reduced_Metabolism Lymphatic Uptake Solid_Dispersion->Increased_Solubility Cyclodextrin->Increased_Solubility Improved_Bioavailability Improved Bioavailability Increased_Solubility->Improved_Bioavailability Increased_Permeability->Improved_Bioavailability Reduced_Metabolism->Improved_Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

sln_workflow Start Start Melt_Lipid Melt Solid Lipid & Dissolve This compound Start->Melt_Lipid Prepare_Aqueous Prepare Aqueous Surfactant Solution Start->Prepare_Aqueous Homogenize High-Shear Homogenization (Coarse Emulsion) Melt_Lipid->Homogenize Prepare_Aqueous->Homogenize Sonicate Ultrasonication (Nanoemulsion) Homogenize->Sonicate Cool Cool to Form SLNs Sonicate->Cool Characterize Characterize SLNs: - Particle Size - PDI - Zeta Potential - Encapsulation Efficiency Cool->Characterize End End Characterize->End

Caption: Workflow for the preparation of this compound SLNs.

References

Technical Support Center: (+)-Isolariciresinol In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of information in the second step. I found specific details on the solubility of (+)-Isolariciresinol (and related lignans) in DMSO for cell culture applications, which directly addresses a key potential pitfall. I also found several papers detailing its effects on signaling pathways, particularly NF-κB and Nrf2, and its induction of apoptosis. Crucially, I have located some quantitative data in the form of IC50 values for cytotoxicity and anti-inflammatory activity. I also have several detailed protocols for the key in vitro assays requested (cell viability, western blot, qPCR).

While I have a good foundation, I can strengthen the response by:

  • Searching for more specific quantitative data on this compound across a wider range of cell lines and assays to make the data tables more comprehensive.

  • Looking for any studies that directly compare different experimental conditions for this compound assays, which would provide more nuanced troubleshooting advice.

  • Consolidating the information on signaling pathways to ensure the Graphviz diagrams are accurate and reflect the current understanding of this compound's mechanism of action.

Given the substantial progress, I will now proceed to the next steps of synthesizing the existing information and generating the required content, including the troubleshooting guides, data tables, protocols, and Graphviz diagrams. I believe I have enough information to create a comprehensive and high-quality response without needing further extensive searches, but I will remain critical of the information I have and will perform targeted searches if any gaps become apparent during the content creation phase.

Based on the analysis of the gathered information, I will now proceed with structuring the Technical Support Center. The existing search results provide sufficient detail to create the troubleshooting guides, FAQs, quantitative data tables, experimental protocols, and the mandatory Graphviz diagrams for signaling pathways and experimental workflows. I have found specific IC50 values, information on solubility and stability, and details on the NF-κB and Nrf2 signaling pathways modulated by this compound and related lignans. The collected protocols for key in vitro experiments are also adequate to fulfill the user's request. Therefore, no further searches are immediately necessary.

Welcome to the technical support center for researchers utilizing this compound in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

1. Compound Solubility and Stability

  • Question: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

    Answer: this compound has limited aqueous solubility. The recommended approach is to first dissolve it in a small amount of a sterile, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] When preparing your working concentrations, dilute this DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing.[1] It is crucial to ensure the final concentration of DMSO in the culture medium remains low (typically below 0.5%, and ideally at 0.1% or lower) to avoid solvent-induced cytotoxicity.[1][3]

    Troubleshooting Tips:

    • Precipitation upon dilution: If you still observe precipitation, try a serial dilution of your DMSO stock in the cell culture medium.[1]

    • High final concentrations: For experiments requiring higher concentrations of this compound, it is essential to perform a vehicle control with the corresponding concentration of DMSO to account for any solvent effects.

    • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[4]

  • Question: How stable is this compound in cell culture medium during a typical experiment (24-72 hours)?

    Answer: The stability of phenolic compounds like this compound in culture media can be influenced by factors such as pH, temperature, and the presence of other components in the media.[4] It is advisable to prepare fresh dilutions of this compound from your DMSO stock for each experiment. To minimize degradation, protect your plates from light during incubation.[4]

2. Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, Resazurin)

  • Question: My cell viability assay results are inconsistent and show high well-to-well variability. What could be the cause?

    Answer: High variability in cell viability assays can stem from several factors. Ensure even cell seeding by creating a homogenous single-cell suspension before plating. "Edge effects" due to evaporation in the outer wells of a microplate can also contribute to variability; consider filling these wells with sterile PBS or media without cells.[3] Pipetting accuracy is also critical, so ensure your pipettes are calibrated.[3]

    Troubleshooting Tips:

    • Inconsistent Readings: If you are using a resazurin-based assay and observe erratic readings, the dye may have precipitated. Warm the reagent to 37°C and mix well to ensure it is fully dissolved.[5]

    • Low Signal: If the fluorescence or absorbance values are too low, you may need to increase the incubation time with the assay reagent or increase the initial cell seeding density.[5]

    • High Background: High background can result from the intrinsic color or fluorescence of this compound. Always include a "no-cell" control with the compound at each concentration to measure and subtract the background absorbance or fluorescence.

  • Question: I suspect this compound is interfering with my MTT assay. How can I confirm and mitigate this?

    Answer: Plant-derived compounds can sometimes directly reduce the MTT reagent, leading to false-positive results. To test for this, set up a cell-free control where you add this compound to the culture medium and then add the MTT reagent. If a color change occurs, it indicates direct reduction. In such cases, consider using an alternative cytotoxicity assay like the lactate dehydrogenase (LDH) assay, which measures membrane integrity.

3. Western Blot Analysis

  • Question: I am not detecting any bands or only very faint bands for my target protein after treating cells with this compound. What should I do?

    Answer: Weak or no signal in a western blot can be due to several factors. First, ensure that you are loading a sufficient amount of total protein (typically 20-30 µg per lane). The concentration of your primary antibody may also need optimization; try increasing the concentration or incubating it overnight at 4°C. Also, confirm that your protein transfer from the gel to the membrane was successful using a Ponceau S stain.

    Troubleshooting Tips:

    • Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[6]

    • Antibody Selection: Ensure your primary antibody is validated for the species you are working with and that the secondary antibody is appropriate for the primary antibody.

    • Loading Control: Always use a loading control (e.g., GAPDH, β-actin) to verify equal protein loading across all lanes.

4. Gene Expression Analysis (qPCR)

  • Question: My qPCR results for genes of interest after this compound treatment are not reproducible. How can I improve my experimental design?

    Answer: Reproducibility in qPCR experiments relies on careful experimental design and execution. Ensure high-quality, intact RNA is extracted from your cells. It is also crucial to include appropriate controls, such as a "no reverse transcriptase" control to check for genomic DNA contamination and a "no template" control to check for contamination in your reagents.[7]

    Troubleshooting Tips:

    • Primer Efficiency: Validate your primer pairs to ensure they have an amplification efficiency between 90-110%.[8]

    • Reference Genes: Use at least two stable reference genes for normalization. The expression of commonly used housekeeping genes can sometimes be affected by experimental treatments.

    • Data Analysis: Use appropriate statistical methods to analyze your relative gene expression data.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related lignans from various in vitro studies.

Table 1: Cytotoxicity of this compound and Related Lignans

CompoundCell LineAssayIC50 ValueReference
Isolariciresinol DerivativesRAW 264.7 (macrophages)NO Inhibition3.7 µM and 7.4 µM[9]
Secoisolariciresinol diglucoside (SDG)SW480 (colon carcinoma)Cell Proliferation40-200 µM (concentration range)[10]
Pentacyclic triterpenoids (for comparison)HT-29 (colon cancer)Cytotoxicity11.1 µg/mL[11]
Pentacyclic triterpenoids (for comparison)MDA-MB-231 (breast cancer)Cytotoxicity13.1 µg/mL[11]
Pentacyclic triterpenoids (for comparison)OVCAR3 (ovarian cancer)Cytotoxicity12.9 µg/mL[11]

Table 2: Anti-inflammatory Activity of this compound and Related Lignans

CompoundCell LineAssayIC50 ValueReference
Isolariciresinol DerivativesRAW 264.7 (macrophages)LPS-induced NO Production3.7 µM and 7.4 µM[9]
Pentacyclic triterpenoids (for comparison)HeLaNF-κB p65 Inhibition0.031 µM[11]

Experimental Protocols

1. Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO alone).

  • Incubation: Treat the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.[7]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for your target and reference genes.[13]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to your validated reference genes.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound and Related Lignans

This compound and its related lignans have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Isolariciresinol_Signaling Isolariciresinol This compound NFkB NF-κB Isolariciresinol->NFkB p38 p38 MAPK Isolariciresinol->p38 Caspase3 Caspase-3 Isolariciresinol->Caspase3 ROS ROS Inflammation Inflammatory Response NFkB->Inflammation Nrf2 Nrf2 p38->Nrf2 Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathways.

General Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Protein Protein Analysis (Western Blot) Treatment->Protein Gene Gene Expression Analysis (qPCR) Treatment->Gene Data Data Analysis & Interpretation Viability->Data Protein->Data Gene->Data End End: Conclusion Data->End

Caption: General experimental workflow.

References

Addressing variability in (+)-Isolariciresinol biological assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in biological assay results for (+)-Isolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a lignan, a type of polyphenolic compound found in various plants.[1][2] It has been isolated from sources such as the roots of Rubia yunnanensis and flaxseed meal.[1][3] Its primary reported biological activities include anti-inflammatory, antioxidant, and estrogenic/anti-estrogenic effects.[4][5][6][7]

Q2: What are some common in vitro assays used to evaluate the biological activity of this compound?

A2: Common in vitro assays for this compound include:

  • Anti-inflammatory assays: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][8][9]

  • Antioxidant assays: Evaluating free radical scavenging activity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][10][11]

  • Estrogenic activity assays: Assessing estrogen receptor binding or the proliferation of estrogen-dependent cancer cell lines (e.g., T47D, MCF-7).[12][13]

  • Cytotoxicity assays: Determining the effect on cancer cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, often as a control for other bioassays or to investigate anti-cancer properties.[4][14]

Q3: What kind of IC50 values can be expected for this compound in these assays?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific assay and experimental conditions. For instance, in an antioxidant assay using the DPPH radical scavenging method, an IC50 of 53.0 μM has been reported.[5] In anti-inflammatory assays, related seco-isolariciresinol derivatives have shown potent nitric oxide inhibitory activity with IC50 values in the low micromolar range (e.g., 3.7 and 7.4 μM).[4][8][9]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

Q: We are observing significant differences in the IC50 values for this compound in our anti-inflammatory assay. What could be the cause?

A: High variability is a common issue in bioassays, especially with natural products.[15][16] Several factors could be contributing to this. A systematic approach to identifying the source of variation is recommended.[17]

Troubleshooting Workflow for Assay Variability

Troubleshooting Workflow for Assay Variability cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Outcome start High Variability in IC50 Values reagent Check Reagent Stability & Preparation start->reagent protocol Review Assay Protocol Adherence start->protocol cell Verify Cell Culture Conditions start->cell compound Assess Compound Handling start->compound optimize Optimize Critical Parameters reagent->optimize protocol->optimize cell->optimize compound->optimize revalidate Re-validate with Controls optimize->revalidate end Consistent Results revalidate->end

Caption: A flowchart for systematically troubleshooting assay variability.

Factors Affecting this compound Bioassays
FactorPotential IssueRecommended Action
Compound Purity & Integrity The purity of the this compound sample can affect its apparent activity. Degradation due to improper storage (light, temperature, pH) can lead to reduced potency.[14]Verify the purity of your compound using methods like HPLC. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Prepare fresh stock solutions for each experiment.
Solvent Effects This compound has poor water solubility.[18] The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic or other biological effects at higher concentrations, confounding the results.[14]Ensure the final solvent concentration in the assay is low (typically <0.5%) and non-toxic to the cells. Run a solvent control to account for any effects of the vehicle.
Cell Culture Conditions Variations in cell passage number, confluency, and overall health can significantly alter their response to treatment.Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.
Assay Protocol Parameters Inconsistent incubation times, temperatures, or reagent concentrations can be major sources of variability.[17] For example, the activation temperature of reagents can have a significant effect.[17]Strictly adhere to the validated protocol. Ensure all reagents are equilibrated to the correct temperature before use. Use calibrated pipettes and perform careful, consistent pipetting.[19]
Plate Effects "Edge effects" in microplates, where wells on the perimeter behave differently from interior wells, can skew results.Avoid using the outer wells of the plate for samples. Instead, fill them with sterile media or buffer to maintain a more uniform environment across the plate.
Issue 2: Lower Than Expected Bioactivity

Q: My this compound sample is showing lower antioxidant activity than reported in the literature. Why might this be?

A: Lower than expected bioactivity can stem from issues with the compound itself, the experimental setup, or the assay's sensitivity.

Potential CauseTroubleshooting Steps
Compound Degradation As a phenolic compound, this compound can be susceptible to oxidation.
Incorrect Wavelength Spectrophotometric readings at an incorrect wavelength will lead to inaccurate results.
Assay Interference Components in the sample (if using an extract) or the solvent may interfere with the assay chemistry or readout.
Sub-optimal Reaction Conditions The pH of the reaction buffer or the incubation time may not be optimal for the antioxidant reaction.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Aminoguanidine (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^6 cells/mL and allow them to adhere overnight.[4]

  • Treatment: Pre-treat the cells with various concentrations of this compound (or positive control) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

  • Cell Viability: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[4]

Experimental Workflow for NO Inhibition Assay

Workflow for Nitric Oxide Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Incubation & Measurement cluster_3 Data Analysis seed Seed RAW 264.7 Cells treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess mtt Perform MTT Assay on Cells incubate->mtt analyze Calculate % Inhibition & IC50 griess->analyze mtt->analyze

Caption: A step-by-step workflow for the NO inhibition assay.

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of this compound to scavenge the stable DPPH free radical.[10][11]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • Ascorbic acid or Gallic acid (positive control)

Procedure:

  • Sample Preparation: Prepare a series of concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a small volume of each sample concentration to a larger volume of the DPPH working solution. The final volume is typically 200 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value.[11]

Signaling Pathways

Lignans like this compound can exert their biological effects by modulating key cellular signaling pathways. Variability in experimental results can sometimes be explained by the complex interplay of these pathways, which can differ between cell types.

Potential Anti-Inflammatory Signaling Pathway

This compound may reduce inflammation by modulating the NF-κB and Nrf2 pathways. It could potentially inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory mediators, while activating the Nrf2 pathway, which upregulates antioxidant and cytoprotective genes.[20]

Potential Anti-Inflammatory Pathway of this compound cluster_0 Stimulus & Compound cluster_1 Signaling Cascades cluster_2 Cellular Response LPS Inflammatory Stimulus (LPS) NFKB NF-κB Pathway LPS->NFKB Activates ISO This compound ISO->NFKB Inhibits NRF2 Nrf2 Pathway ISO->NRF2 Activates Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFKB->Inflammation Upregulates Antioxidant Antioxidant Gene Expression (e.g., HO-1) NRF2->Antioxidant Upregulates

Caption: Modulation of NF-κB and Nrf2 pathways by this compound.

References

Method refinement for (+)-Isolariciresinol analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (+)-Isolariciresinol in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Overload Decrease the injection volume or the sample concentration.[1][2]
Secondary Interactions with Column Acidify the mobile phase (e.g., with 0.1% formic acid or acetic acid) to suppress silanol interactions. Consider using a column with end-capping.[3]
Sample Solvent Incompatibility Ensure the sample solvent is similar in composition and strength to the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[1][2]
Column Contamination or Degradation Implement a column wash step after each run. If performance does not improve, try flushing the column or replace it.[3][4]
Injector Issues Check for partially plugged loops or needles. Clean or replace as necessary.

Issue 2: Inconsistent Retention Times

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially for gradient methods.[3]
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixer, check for proper functioning.[1][3]
Pump Malfunction (Inaccurate Flow Rate) Check for leaks in the pump and fittings. Perform a flow rate calibration.[1]
Temperature Fluctuations Use a column oven to maintain a stable temperature.[1][5]

Issue 3: High Backpressure

Potential Cause Recommended Solution
Column or Frit Blockage Reverse-flush the column (disconnect from the detector first). If this fails, replace the inlet frit or the column.[4]
Precipitation of Sample Components Improve sample cleanup to remove particulates. Use a guard column to protect the analytical column.[2][3]
Mobile Phase Precipitation Ensure mobile phase components are fully dissolved. Check for buffer precipitation when mixing with organic solvents.
System Blockage Systematically check for blockages in the injector, tubing, and in-line filters.[4]

Issue 4: Low Signal Intensity or Poor Sensitivity

Potential Cause Recommended Solution
Suboptimal Detection Parameters (MS) Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.[6][7]
Matrix Effects (Ion Suppression) Improve sample preparation to remove interfering matrix components.[8] Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[8][9]
Analyte Degradation Ensure proper storage of samples and standards. This compound can be sensitive to temperature and light.[10][11]
Incorrect Mobile Phase pH Adjust the mobile phase pH to optimize the ionization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for analyzing this compound in biological fluids like plasma or urine?

A1: A common and effective technique involves enzymatic hydrolysis followed by extraction. Since this compound and other lignans are often present as glucuronide and sulfate conjugates in biological fluids, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is crucial to release the free aglycone for analysis.[12][13] This is typically followed by liquid-liquid extraction (LLE) with a solvent like diethyl ether or ethyl acetate, or by solid-phase extraction (SPE) for cleanup and concentration.[12][13]

Q2: How can I minimize matrix effects when analyzing this compound in complex matrices using LC-MS?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[8] To minimize them, consider the following:

  • Thorough Sample Cleanup: Employ rigorous sample preparation techniques like SPE or LLE to remove interfering components.[12][13]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound. If that is not available, a structurally similar compound can be used.[8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[9]

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.

Q3: What are the typical quantitative parameters I can expect for this compound analysis by LC-MS/MS?

A3: While specific values depend on the exact methodology and matrix, published methods for similar lignans and phytoestrogens can provide a general idea. For instance, in the analysis of isoflavones in soybeans using LC-MS/MS, a linear range of 3.0 to 800 ng/mL was achieved.[6][7] For lignans in plasma, limits of detection have been reported in the range of 0.8–1.4 nmol/L.[12] For lignans in food, detection limits can be around 4-10 µ g/100g .[14]

Table 1: Example Quantitative Data for Phytoestrogen Analysis by LC-MS/MS

ParameterValue RangeMatrixReference
Linearity (R²)> 0.99Soybean[6][7]
Extraction Recovery71.2% to 93.6%Soybean[6][7]
Matrix Effect71.3% to 84.9%Soybean[6][7]
Intra-day Precision (%RSD)< 15%Soybean[6][7]
Inter-day Precision (%RSD)< 15%Soybean[6][7]
Intra-day Accuracy (%RE)81% to 118%Soybean[6][7]
Inter-day Accuracy (%RE)81% to 118%Soybean[6][7]
Limit of Detection (LOD)0.5 - 5 ng/mLBovine Plasma & Milk[9]

Q4: Can I use GC-MS for this compound analysis?

A4: Yes, GC-MS can be used for the analysis of this compound. However, due to the low volatility of lignans, a derivatization step is required to make them suitable for GC analysis.[10] This typically involves converting the hydroxyl groups to trimethylsilyl (TMS) ethers.[15] While GC-MS can offer excellent separation and sensitivity, the additional derivatization step can be time-consuming and introduce variability. LC-MS is often preferred as it can analyze these compounds directly.[16]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methods for lignan analysis in biological fluids.[12][17]

  • Sample Pre-treatment and Hydrolysis:

    • To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound).

    • Add 800 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Vortex and incubate overnight at 37°C to deconjugate the lignans.[12]

  • Liquid-Liquid Extraction (LLE):

    • After incubation, add 2 mL of diethyl ether to the sample.

    • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the top organic layer to a clean tube.

    • Repeat the extraction step with another 2 mL of diethyl ether and combine the organic layers.

    • Evaporate the combined ether extract to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lignans and matrix components (e.g., start with 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) plasma->hydrolysis Deconjugation lle Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->lle Extraction evaporation Evaporation lle->evaporation Concentration reconstitution Reconstitution evaporation->reconstitution Final Sample lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition & Processing lcms->data quant Quantification data->quant result Final Concentration quant->result

Caption: Experimental workflow for this compound analysis in plasma.

estrogen_signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocation & Dimerization Phytoestrogen This compound (Phytoestrogen) Phytoestrogen->ER Binding Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response

References

Stabilizing (+)-Isolariciresinol stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing (+)-isolariciresinol stock solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. According to supplier information, it is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate[1]. The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice due to its miscibility with aqueous media.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C[1]. Under these conditions, it has been reported to be stable for at least four years[1]. It is also recommended to keep the vial tightly sealed to protect it from moisture.

Q3: How should I store this compound stock solutions for long-term use?

A3: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. It is generally recommended to use these solutions within one month[2]. To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q4: What are the main factors that can cause degradation of this compound solutions?

A4: Like many phenolic compounds, this compound is susceptible to degradation from exposure to light, high temperatures, and oxygen[3][4][5]. Oxidation is a primary degradation pathway for phenolic compounds[3][5].

Q5: Can I store this compound solutions at 4°C?

A5: While storage at 4°C is better than room temperature, -20°C is recommended for long-term stability of stock solutions[2]. Storing phenolic compound solutions at lower temperatures, such as 4°C, has been shown to slow down degradation compared to storage at 25°C or 37°C[5]. However, for storage extending beyond a few days, freezing is the preferred method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon thawing. The concentration of this compound may be too high for the chosen solvent, leading to precipitation at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. Before opening the vial, it is recommended that the product be allowed to stand at room temperature for at least 60 minutes[2]. If precipitation persists, consider preparing a more dilute stock solution.
Loss of biological activity or inconsistent experimental results. The this compound stock solution may have degraded due to improper storage or handling.Prepare fresh stock solutions from solid compound. Ensure solutions are stored in single-use aliquots at -20°C and protected from light. Minimize the time the solution is kept at room temperature.
Color change observed in the stock solution. Oxidation of the phenolic groups in this compound can lead to the formation of colored byproducts. This can be accelerated by exposure to light and oxygen.Discard the discolored solution and prepare a fresh stock. To prevent this, consider using amber vials or wrapping vials in aluminum foil to protect from light. Purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing can also minimize oxidation.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°C≥ 4 years[1]Keep vial tightly sealed.
Stock Solution -20°CUp to 1 month[2]Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.

Table 2: Factors Influencing the Stability of Phenolic Compound Solutions

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation[3][4][5].Store solutions at -20°C for long-term storage.
Light Exposure to light can induce photo-oxidation[5].Store solutions in amber vials or protect them from light by wrapping them in foil.
Oxygen Oxygen can lead to oxidative degradation[3][4].Use tightly sealed vials. For maximum stability, consider purging the vial headspace with an inert gas.
pH The stability of phenolic compounds can be pH-dependent.Maintain a consistent pH in your experimental conditions. If dilution in aqueous buffers is required, prepare these dilutions fresh before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening[2].

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

  • Label the vials with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Long-Term Storage start Start: Solid this compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot Transfer seal Tightly Seal Vials aliquot->seal protect Protect from Light seal->protect store Store at -20°C protect->store

Caption: Experimental workflow for preparing and storing this compound stock solutions.

degradation_pathway cluster_compound Compound cluster_degradation Degradation Products isolariciresinol This compound (Active) oxidized_products Oxidized Products (Inactive/Altered Activity) isolariciresinol->oxidized_products Degradation Factors (Light, Heat, Oxygen)

Caption: Simplified hypothetical degradation pathway for this compound.

References

Technical Support Center: Optimizing Derivatization of (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of (+)-Isolariciresinol. Our aim is to facilitate seamless experimental workflows and ensure reliable, high-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is crucial for certain analytical techniques, particularly Gas Chromatography (GC). This compound is a polar molecule with multiple hydroxyl groups, making it non-volatile.[1][2][3] Derivatization replaces the active hydrogens on these hydroxyl groups with non-polar functional groups, increasing the molecule's volatility and thermal stability, which is essential for GC analysis.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The most common and effective methods for derivatizing compounds with hydroxyl groups like this compound are silylation and acetylation.[1][4] Silylation, which forms trimethylsilyl (TMS) ethers, is widely used for GC-MS analysis due to the production of stable and volatile derivatives.[2][5]

Q3: Which silylating reagent is best for this compound?

A3: The choice of silylating reagent depends on the steric hindrance of the hydroxyl groups. For this compound, which contains both phenolic and primary alcohol hydroxyls, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices due to their high reactivity.[6][7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to BSTFA to enhance its silylating power.[7][8]

Q4: What are the primary reactive sites on the this compound molecule for derivatization?

A4: this compound has four hydroxyl (-OH) groups that are the primary sites for derivatization. These include two phenolic hydroxyl groups and two primary alcohol hydroxyl groups. All are susceptible to derivatization under appropriate conditions.

Q5: How can I confirm that the derivatization reaction is complete?

A5: Reaction completion can be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or by analyzing an aliquot of the reaction mixture with GC-MS. In TLC, the disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is progressing. In GC-MS, the absence of the underivatized this compound peak and the presence of the desired derivative peak confirms completion.

Troubleshooting Guides

Problem 1: Low or No Yield of Derivatized Product
Potential Cause Recommended Solution(s)
Presence of Moisture Silylating reagents are highly sensitive to water. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Inactive Reagent Silylating reagents can degrade with improper storage. Use a fresh vial of the reagent or verify the activity of the current batch.
Suboptimal Reaction Temperature If the reaction is sluggish, consider gently increasing the temperature. For silylation with BSTFA/MSTFA, temperatures between 60-80°C are common.[8] Monitor for potential degradation at higher temperatures.
Insufficient Reaction Time Some derivatization reactions require longer incubation times to go to completion. Monitor the reaction over time to determine the optimal duration.
Inappropriate Solvent The reaction may not proceed efficiently in the chosen solvent. Pyridine is a common solvent for silylation as it also acts as a catalyst by scavenging the acid byproduct.[6] Acetonitrile is another suitable option.
Problem 2: Presence of Multiple Peaks in the Chromatogram
Potential Cause Recommended Solution(s)
Incomplete Derivatization This will result in peaks for partially derivatized intermediates and the starting material. To address this, increase the molar excess of the derivatizing reagent, extend the reaction time, or increase the temperature.[10]
Formation of Byproducts A common byproduct in silylation reactions is the formation of siloxanes, which occurs when the silylating reagent reacts with residual water.[9] To minimize this, ensure strictly anhydrous conditions.
Side Reactions The derivatizing reagent may react with other functional groups if present. This is less of a concern for this compound, which primarily contains hydroxyl groups.
Degradation of the Product The derivatized product may be unstable under the analytical conditions. Ensure the GC inlet temperature is not excessively high.
Problem 3: Poor Reproducibility
Potential Cause Recommended Solution(s)
Inconsistent Reaction Conditions Minor variations in temperature, reaction time, or reagent volumes can lead to significant differences in yield. Use precise measurement tools and temperature-controlled equipment.
Sample Evaporation If the reaction vials are not properly sealed, solvent evaporation can concentrate the reactants and alter the reaction outcome. Ensure vials are tightly capped during incubation.
Pipetting Errors Inaccurate dispensing of the analyte, internal standard, or derivatizing reagent will lead to inconsistent results. Regularly calibrate pipettes.

Quantitative Data Summary

The following tables present illustrative data from typical optimization experiments for the silylation of a phenolic compound similar to this compound. These should serve as a starting point for your own optimization studies.

Table 1: Effect of Reaction Temperature on Silylation Efficiency

Temperature (°C)Derivatizing ReagentReaction Time (min)Relative Peak Area (%)
25BSTFA + 1% TMCS6065
60BSTFA + 1% TMCS6095
70BSTFA + 1% TMCS6099
80BSTFA + 1% TMCS6098 (minor degradation)

Table 2: Effect of Reaction Time on Silylation Efficiency

Temperature (°C)Derivatizing ReagentReaction Time (min)Relative Peak Area (%)
70BSTFA + 1% TMCS1580
70BSTFA + 1% TMCS3092
70BSTFA + 1% TMCS6099
70BSTFA + 1% TMCS9099

Table 3: Comparison of Different Silylating Reagents

Temperature (°C)Derivatizing ReagentReaction Time (min)Relative Peak Area (%)
70BSTFA6085
70BSTFA + 1% TMCS6099
70MSTFA6097
70TMSI6090

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or Acetonitrile)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If working from an extract, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Place the vial in a heating block set to 70°C for 60 minutes.

  • Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound

Materials:

  • This compound standard or dried sample extract

  • Acetic Anhydride

  • Pyridine

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Reagent Addition: To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried this compound Sample reagents Add Anhydrous Pyridine & BSTFA + 1% TMCS start->reagents mix Vortex to Mix reagents->mix heat Incubate at 70°C for 60 min mix->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound.

troubleshooting_logic rect_node rect_node start Low/No Product Yield? q1 Anhydrous Conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No Ensure all components are dry. Use inert atmosphere. q1->a1_no q2 Reagent Active? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No Use a fresh vial of derivatizing reagent. q2->a2_no q3 Optimal Temp/Time? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No Increase temperature (e.g., 70°C) and/or extend reaction time. q3->a3_no end_node Consult Further Literature a3_yes->end_node

Caption: Troubleshooting logic for low derivatization yield.

signaling_pathway Isolariciresinol This compound (4 -OH groups) Silylation Silylation (e.g., BSTFA) Isolariciresinol->Silylation Acetylation Acetylation (e.g., Acetic Anhydride) Isolariciresinol->Acetylation TMS_Ether Tetra-TMS Ether Derivative (Volatile, Thermally Stable) Silylation->TMS_Ether Acetate_Ester Tetra-Acetate Ester Derivative (Volatile) Acetylation->Acetate_Ester GCMS GC-MS Analysis TMS_Ether->GCMS Acetate_Ester->GCMS

Caption: Derivatization pathways for this compound.

References

Technical Support Center: Analysis of (+)-Isolariciresinol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of (+)-Isolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass of this compound, and what are its common adducts in electrospray ionization mass spectrometry (ESI-MS)?

A1: The molecular formula for this compound is C₂₀H₂₄O₆, with a monoisotopic mass of 360.15729 Da.[1][2][3] In ESI-MS, the most common adducts observed depend on the ionization mode and the composition of the mobile phase.

  • Positive Ion Mode: The most common adduct is the protonated molecule, [M+H]⁺, with an m/z of 361.1651. Other common adducts include the sodium adduct [M+Na]⁺ (m/z 383.1471) and the potassium adduct [M+K]⁺ (m/z 399.1210). The formation of an ammonium adduct, [M+NH₄]⁺ (m/z 378.1916), is also possible if an ammonium salt is used as a mobile phase modifier.

  • Negative Ion Mode: The most common ion is the deprotonated molecule, [M-H]⁻, with an m/z of 359.1495.

Q2: What are the typical MS/MS fragmentation patterns for this compound?

A2: Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation and quantification of this compound. The fragmentation patterns differ between positive and negative ionization modes.

  • Negative Ion Mode: The fragmentation of the [M-H]⁻ precursor ion (m/z 359.1) of Isolariciresinol has been observed to produce characteristic product ions at m/z 344, 313, and 189.[4] These correspond to losses of a methyl radical ([M-H-15]⁻), a methoxyl and methyl radical ([M-H-46]⁻), and a product of β-cleavage in the side chain, respectively.[4]

  • Positive Ion Mode: While specific literature on the positive mode fragmentation of this compound is limited, general fragmentation patterns for lignans in positive mode often involve neutral losses of water (H₂O), formaldehyde (CH₂O), and methanol (CH₃OH).

Q3: What are common sources of interference in the analysis of this compound from plant extracts?

A3: Interference in the analysis of this compound from complex matrices like plant extracts can arise from several sources:

  • Matrix Effects: Co-eluting endogenous compounds from the plant matrix can suppress or enhance the ionization of this compound in the ESI source, leading to inaccurate quantification.[5][6] This is a significant challenge in the analysis of lignans from sources like flaxseed and wood.

  • Isobaric and Isomeric Interferences: Other lignans with the same nominal mass (isobaric) or the same elemental composition (isomeric) can co-elute and interfere with the target analyte. For example, lariciresinol is an isomer of isolariciresinol and can be a potential interferent.[7]

  • Contaminants: Contaminants from sample preparation, such as plasticizers or detergents, can also introduce interfering peaks in the mass spectrum.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Steps
Suboptimal Ionization Ensure the mobile phase pH is appropriate for the chosen ionization mode. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended to promote protonation. For negative mode, a neutral or slightly basic mobile phase can be beneficial.
Matrix-induced Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.[3]
Incorrect MS Parameters Optimize source parameters such as capillary voltage, gas flow rates, and temperature for this compound. Develop a compound-specific MRM method with optimized collision energies for the desired precursor and product ions.
Sample Degradation Ensure proper storage of samples and standards to prevent degradation. Some lignans can be unstable under acidic conditions used for hydrolysis.[4]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Potential Cause Troubleshooting Steps
Uncorrected Matrix Effects Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract that is representative of the samples being analyzed. Use a stable isotope-labeled internal standard (SIL-IS) of this compound if available. This is the most effective way to compensate for matrix effects.
Co-eluting Isobaric Interference Optimize the chromatographic separation to resolve this compound from interfering isomers like lariciresinol. This may involve trying different column chemistries (e.g., C18, Phenyl-Hexyl) or modifying the mobile phase gradient. Select highly specific MRM transitions that are unique to this compound and are not present in the MS/MS spectra of the interfering compounds.
Incomplete Hydrolysis If analyzing total lignan content, ensure the enzymatic or acid hydrolysis step is complete to fully liberate this compound from its glycosidic forms.[3][6]

Issue 3: Extraneous Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Sample Contamination Use high-purity solvents and reagents for sample preparation and LC-MS analysis. Ensure all labware is thoroughly cleaned to avoid contamination from plasticizers or other residues.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent, to minimize carryover between injections.
Formation of Different Adducts The presence of multiple adducts ([M+H]⁺, [M+Na]⁺, etc.) can complicate the chromatogram. Optimize the mobile phase to favor the formation of a single, desired adduct (usually [M+H]⁺). Adding a small amount of formic acid can promote protonation and reduce sodium adducts.

Experimental Protocols

Sample Preparation from Plant Material (e.g., Flaxseed)

This protocol is a general guideline and may require optimization for different plant matrices.

  • Defatting (for oily seeds): Grind the plant material to a fine powder. Extract the powder with n-hexane or petroleum ether to remove lipids. Air-dry the defatted material.

  • Extraction: Extract the defatted powder with an 80% methanol in water solution using ultrasonication or overnight shaking.[3] Centrifuge the mixture and collect the supernatant.

  • Hydrolysis (for total lignan analysis): To cleave glycosidic bonds and release the aglycone form of this compound, perform either enzymatic or acid hydrolysis.

    • Enzymatic Hydrolysis: Use a β-glucuronidase/sulfatase enzyme mixture at an appropriate pH and temperature (e.g., pH 5, 37°C) for several hours.[3][6]

    • Acid Hydrolysis: Treat the extract with an acid (e.g., HCl) at an elevated temperature. Note that acidic conditions may cause degradation of some lignans.[4]

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to clean up the extract and concentrate the lignans.

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for Lignan Analysis

The following table provides examples of MRM transitions for common lignans, which can be used as a starting point for method development. Collision energies (CE) need to be optimized for the specific instrument being used.

Lignan Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 359.1344.1Negative
313.1
189.1
Lariciresinol 359.1329.1Negative
311.1
Matairesinol 357.1313.1Negative
151.1
Pinoresinol 357.1161.1Negative
151.1
Secoisolariciresinol 361.2297.1Negative
165.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Plant Material grind Grinding start->grind defat Defatting (optional) grind->defat extract Extraction (e.g., 80% MeOH) defat->extract hydrolysis Hydrolysis (Enzymatic/Acid) extract->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitute Reconstitution spe->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data process Peak Integration & Quantification data->process report Results process->report

Caption: General experimental workflow for the analysis of this compound from plant materials.

troubleshooting_logic cluster_signal Signal Intensity Issues cluster_accuracy Quantification & Reproducibility Issues start Mass Spectrometry Issue (e.g., Poor Signal, Inaccurate Results) check_ionization Check Ionization Mode & Mobile Phase pH start->check_ionization check_cal Use Matrix-Matched Standards or SIL-IS start->check_cal check_matrix Investigate Matrix Effects check_ionization->check_matrix check_ms Optimize MS Parameters check_matrix->check_ms solution2 Dilute Sample, Improve Cleanup check_matrix->solution2 solution1 Adjust pH, Optimize Source check_ms->solution1 check_iso Optimize Chromatography for Isobars check_cal->check_iso check_hydrolysis Verify Complete Hydrolysis check_iso->check_hydrolysis solution3 Change Column/Gradient, Use Specific MRMs check_iso->solution3

Caption: A troubleshooting decision tree for common issues in this compound mass spectrometry.

References

Technical Support Center: Enhancing the Resolution of (+)-Isolariciresinol in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of (+)-Isolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic analysis of this compound?

A1: The primary challenge lies in its chiral nature. This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. These enantiomers often exhibit identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography difficult.[1] Therefore, specialized chiral separation techniques are necessary to resolve the enantiomers and accurately quantify this compound.

Q2: Which chromatographic techniques are most suitable for the chiral separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the direct separation of enantiomers like this compound.[2] Chiral CSPs create a stereoselective environment that allows for differential interaction with each enantiomer, leading to their separation. Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful technique that can offer superior resolution and faster analysis times compared to HPLC in some cases.

Q3: What are Chiral Stationary Phases (CSPs) and how do they work?

A3: Chiral Stationary Phases are column packing materials that are modified with a chiral selector, a single enantiomer of a chiral molecule. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase.[3] These complexes have different energies of interaction, leading to different retention times for each enantiomer and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[4]

Q4: Can I use an achiral column to separate this compound enantiomers?

A4: Direct separation of enantiomers on an achiral column is not possible. However, an indirect method can be employed where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This approach can be complex and requires careful selection of the derivatizing agent to avoid racemization. Another approach is to use a chiral mobile phase additive with an achiral column.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the enantiomers of my Isolariciresinol sample. What are the possible causes and solutions?

A: Poor or no resolution is a common issue in chiral chromatography. Here’s a step-by-step troubleshooting guide:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for a successful chiral separation.[6]

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based). Polysaccharide-based columns are often a good starting point for phenolic compounds like lignans.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analyte and the CSP.[7]

    • Solution: Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). In reversed-phase chromatography, alter the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol).

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation and can impact selectivity.[8]

    • Solution: Experiment with different column temperatures. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure.

  • Inadequate Flow Rate: While lower flow rates generally improve resolution, an excessively low rate can lead to band broadening.

    • Solution: Optimize the flow rate. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then evaluate the effect of lower flow rates on resolution.[9]

Issue 2: Peak Tailing

Q: The peaks for my Isolariciresinol enantiomers are showing significant tailing. How can I improve the peak shape?

A: Peak tailing can compromise resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the phenolic hydroxyl groups of Isolariciresinol, causing tailing.

    • Solution: Add a mobile phase additive to suppress these interactions. For normal-phase chromatography, a small amount of a basic additive like diethylamine (DEA) or a protic solvent can be effective. For reversed-phase, adjusting the pH of the mobile phase with an acidic modifier like formic acid or acetic acid can help.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[11] If the column is already contaminated, try flushing it with a strong solvent.

Issue 3: Poor Signal-to-Noise (S/N) Ratio

Q: The peaks for this compound are very small and noisy, making accurate quantification difficult. How can I improve the signal-to-noise ratio?

A: A low S/N ratio can be addressed by either increasing the signal or decreasing the noise:

  • To Increase the Signal:

    • Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for Isolariciresinol (typically around 280 nm for lignans).

    • Increase Sample Concentration: If possible, inject a more concentrated sample.

    • Decrease Column Internal Diameter (ID): Using a column with a smaller ID can increase sensitivity by reducing peak dilution.

  • To Decrease the Noise:

    • Use High-Purity Solvents: Ensure that all mobile phase components are of high purity (HPLC or MS grade).

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline noise. Degas the mobile phase before use.

    • Check for Detector Lamp Issues: An aging detector lamp can be a source of noise.

Quantitative Data

Table 1: Achiral HPLC Analysis of Lignans

AnalyteStationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)
IsolariciresinolReversed-phase C18Acetonitrile/10 mM Sodium Acetate Buffer (pH 4.8) (22.5:77.5 v/v)Not SpecifiedNot Specified
SecoisolariciresinolReversed-phase C18Acetonitrile/10 mM Sodium Acetate Buffer (pH 4.8) (22.5:77.5 v/v)Not SpecifiedNot Specified
LariciresinolReversed-phase C18Acetonitrile/10 mM Sodium Acetate Buffer (pH 4.8) (22.5:77.5 v/v)Not SpecifiedNot Specified
MatairesinolReversed-phase C18Acetonitrile/0.1% Formic Acid (Gradient)0.2~15
PinoresinolReversed-phase C18Acetonitrile/0.1% Formic Acid (Gradient)0.2~16

Data adapted from references[12][13].

Table 2: Representative Chiral HPLC Separation Parameters for Phenolic Compounds

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1 / Enantiomer 2) (min)Resolution (Rs)Selectivity (α)
BlebbistatinCellulose tris(3,5-dimethylphenylcarbamate)n-hexane/Isopropanol/DEANot SpecifiedNot Specified5.851.56
4-NitroblebbistatinCellulose tris(3,5-dimethylphenylcarbamate)n-hexane/Isopropanol/Formic AcidNot SpecifiedNot Specified1.461.13
Xanthone Derivative(S,S)-Whelk-O1Acetonitrile/Methanol (50:50 v/v)Not SpecifiedNot Specified1.29 - 17.201.41 - 6.25

Data adapted from references[2][7]. These compounds are not lignans but demonstrate the principles of chiral separation of phenolic compounds.

Experimental Protocols

Protocol 1: General Achiral HPLC Method for Lignan Analysis

This protocol is based on a published method for the determination of several lignans, including isolariciresinol, in plant-derived foods.[3]

  • Sample Preparation:

    • Perform methanolysis to cleave ester bonds of lignan glycosides.

    • Follow with enzymatic hydrolysis (e.g., using cellulase) to break glycosidic linkages and release the aglycones.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or coulometric array detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium acetate buffer (pH 4.8) in a 22.5:77.5 (v/v) ratio.

    • Flow Rate: Typically 0.8 to 1.2 mL/min for a 4.6 mm ID column (to be optimized).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

    • Detection: UV detection at 280 nm or using a coulometric electrode array detector.

    • Injection Volume: 10-20 µL.

Protocol 2: General Strategy for Developing a Chiral HPLC Method for this compound

This protocol provides a systematic approach to developing a new chiral separation method.

  • Column Screening:

    • Select a set of chiral columns with diverse selectivities. A good starting point would be polysaccharide-based columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol) in a 90:10 (v/v) ratio. If resolution is poor, vary the modifier percentage and type. For phenolic compounds, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and selectivity.[4]

    • Reversed Phase: Use a mobile phase of water (with a buffer, e.g., ammonium acetate) and an organic modifier (acetonitrile or methanol). Vary the ratio of the organic modifier.

  • Method Optimization:

    • Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5) and minimize analysis time.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_optimization Method Optimization Sample Plant Material Methanolysis Methanolysis Sample->Methanolysis EnzymaticHydrolysis Enzymatic Hydrolysis Methanolysis->EnzymaticHydrolysis Extraction Solid Phase Extraction EnzymaticHydrolysis->Extraction FinalSample Final Sample for Injection Extraction->FinalSample Injector Injector FinalSample->Injector GuardColumn Guard Column Injector->GuardColumn ChiralColumn Chiral Column GuardColumn->ChiralColumn Detector UV/DAD Detector ChiralColumn->Detector DataSystem Data Acquisition System Detector->DataSystem Optimize Optimize Parameters DataSystem->Optimize MobilePhase Mobile Phase Composition Optimize->MobilePhase Temperature Column Temperature Optimize->Temperature FlowRate Flow Rate Optimize->FlowRate

Figure 1. Experimental workflow for the chiral HPLC analysis of this compound.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity Start Chromatographic Problem CheckCSP Screen Different CSPs Start->CheckCSP Resolution Issue OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase Resolution Issue AdjustTemp Adjust Temperature Start->AdjustTemp Resolution Issue AddModifier Add Mobile Phase Modifier Start->AddModifier Peak Shape Issue ReduceLoad Reduce Sample Load Start->ReduceLoad Peak Shape Issue CheckContamination Check for Contamination Start->CheckContamination Peak Shape Issue OptimizeWavelength Optimize Detection Wavelength Start->OptimizeWavelength Sensitivity Issue IncreaseConcentration Increase Sample Concentration Start->IncreaseConcentration Sensitivity Issue CheckSystem Check System for Noise Start->CheckSystem Sensitivity Issue

Figure 2. Logical troubleshooting workflow for common chiral HPLC problems.

References

Validation & Comparative

A Comparative Analysis of (+)-Isolariciresinol and Secoisolariciresinol: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of two prominent lignans, (+)-Isolariciresinol and Secoisolariciresinol. This report synthesizes available experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing detailed experimental protocols and insights into their mechanisms of action.

Introduction

This compound and secoisolariciresinol are naturally occurring lignans, a class of polyphenolic compounds found in various plants, with flaxseed being a particularly rich source of secoisolariciresinol. Both compounds have garnered significant interest in the scientific community for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of these two lignans, presenting quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways they modulate.

Chemical Structures

This compound and secoisolariciresinol share a common phenylpropanoid dimer structure but differ in their specific chemical arrangement. These structural nuances are believed to contribute to their distinct biological activities.

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of Secoisolariciresinol.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and secoisolariciresinol based on available experimental evidence. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, some comparisons are inferred from separate studies.

Antioxidant Activity
CompoundAssayIC50 / PotencyReference
This compound DPPH Radical Scavenging Assay53.0 μM[1]
Secoisolariciresinol DPPH Radical Scavenging AssayEffective at 25-200 μM[2]
Secoisolariciresinol Chemiluminescence Assay (vs. Vitamin E)4.86 times more potent[3]
Anti-inflammatory Activity
CompoundAssayIC50 ValueReference
Isolariciresinol-type lignan Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells5.2 μM[4]
Secoisolariciresinol-type lignan Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells28.9 μM[4]
Anticancer Activity
CompoundCell LineEffectConcentration/Additional InfoReference
Secoisolariciresinol NCI/ADR-RES (Doxorubicin-resistant)Dose-dependent cytotoxicity; Synergistic with Doxorubicin25 or 50 µM[5]
Secoisolariciresinol Diglucoside (SDG) HT-29 (Colon cancer)Dose- and time-dependent inhibition of cell viability3.125–100 μg/ml[4]
Secoisolariciresinol Diglucoside (SDG) PA-1 (Ovarian cancer)Dose- and time-dependent inhibition of cell viability3.125–100 μg/ml[4]

Detailed Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a generalized method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation : Dissolve the test compounds (this compound or secoisolariciresinol) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture : In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination : The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[6][7][8][9][10][11]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol outlines a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds (this compound or secoisolariciresinol) for a specific duration (e.g., 1 hour).

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation.

  • Incubation : Incubate the cells for a defined period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay) : Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement : After a short incubation period, measure the absorbance of the mixture at approximately 540-550 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • Calculation : Determine the concentration of nitrite from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production.

  • IC50 Determination : The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated from the dose-response curve.[4][12][13][14][15]

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds (this compound or secoisolariciresinol). Include untreated control wells.

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Calculation : The cell viability is expressed as a percentage of the control (untreated cells). % Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC50 Determination : The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.[5][16][17][18]

Signaling Pathways and Mechanisms of Action

Both this compound and secoisolariciresinol exert their biological effects by modulating key intracellular signaling pathways.

Secoisolariciresinol and NF-κB Signaling in Inflammation and Cancer

Experimental evidence suggests that secoisolariciresinol and its metabolites, particularly enterolactone (ENL), play a significant role in inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20] This pathway is a central regulator of inflammation and is often dysregulated in cancer. The inhibition of NF-κB by secoisolariciresinol can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell survival and proliferation. Some studies suggest that this inhibition may occur through the modulation of the upstream Akt signaling pathway.[10]

secoisolariciresinol_nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Secoisolariciresinol Secoisolariciresinol Secoisolariciresinol->Akt inhibits NFkB_n NF-κB Gene Target Genes NFkB_n->Gene Gene->Inflammation isolariciresinol_pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Isolariciresinol This compound Isolariciresinol->PI3K modulates?

References

(+)-Isolariciresinol vs. Other Lignans: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the lignan (+)-Isolariciresinol against other prominent lignans, including Secoisolariciresinol, Matairesinol, and Pinoresinol. The information herein is supported by experimental data to aid in research and drug development endeavors.

Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological effects. This comparative analysis focuses on three key areas of bioactivity: antioxidant, anti-inflammatory, and anticancer properties. While direct comparisons from a single study under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected lignans. Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.

Table 1: Comparative Antioxidant Activity of Lignans
LignanAssayIC50 (µM)Reference
This compound DPPH Radical Scavenging53.0[1]
SecoisolariciresinolDPPH Radical Scavenging~39 (14.14 µg/mL)[2]
SecoisolariciresinolABTS Radical Scavenging~34 (12.25 µg/mL)[2]
PinoresinolDPPH Radical Scavenging69[3]
MatairesinolDPPH Radical ScavengingNot widely reported
Table 2: Comparative Anti-inflammatory Activity of Lignans
LignanCell LineAssayIC50 (µM)Reference
Isolariciresinol-type RAW 264.7NO Inhibition5.2[4]
Secoisolariciresinol-type RAW 264.7NO Inhibition28.9[4]
PinoresinolCaco-2IL-6 InhibitionDose-dependent reduction[1]
MatairesinolCaco-2PGE₂ ProductionIncreased production[1]
Table 3: Comparative Anticancer Activity of Lignans
LignanCell LineAssayIC50 (µM)Reference
(-)-9,9′-O-diferuloyl-secoisolariciresinol OVCAR3 (ovarian)Cytotoxicity0.51[5]
PinoresinolSkBr3 (breast)Cell ViabilityNot specified, dose-dependent decrease
LariciresinolSkBr3 (breast)Cell ViabilityNot specified, dose-dependent decrease
MatairesinolGeneralAntiproliferativeNot widely reported in comparative studies

Key Signaling Pathways

Lignans exert their biological effects by modulating various cellular signaling pathways. A crucial pathway implicated in the anti-inflammatory action of many lignans is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB phosphorylates & degrades NF_kB NF-κB (p50/p65) IkB->NF_kB NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocates Lignans This compound & other lignans Lignans->IKK inhibition DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

NF-κB signaling pathway and lignan inhibition.

Experimental Workflow for Bioactivity Comparison

A generalized workflow for the comparative analysis of lignan bioactivity is outlined below.

Experimental_Workflow Lignan_Selection This compound & Other Lignans (Secoisolariciresinol, Matairesinol, etc.) Assay_Selection Bioactivity Assays (Antioxidant, Anti-inflammatory, Anticancer) Lignan_Selection->Assay_Selection Experimental_Setup Prepare Reagents & Cell Cultures Perform Assays with Lignan Concentrations Assay_Selection->Experimental_Setup Data_Collection Measure Absorbance / Viability (e.g., Spectrophotometer) Experimental_Setup->Data_Collection Data_Analysis Calculate % Inhibition Determine IC50 Values Data_Collection->Data_Analysis Comparison Comparative Analysis of IC50 Values Structure-Activity Relationship Data_Analysis->Comparison

Generalized workflow for lignan bioactivity comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of various concentrations of the lignan solution (dissolved in methanol or DMSO).

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the lignan concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 10 µL of the lignan solution at various concentrations is mixed with 1 mL of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by determining the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the lignans for 1-2 hours.

  • Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Measurement: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Calculation: The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, OVCAR3) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the lignans for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the lignan that causes 50% inhibition of cell growth, is determined from the dose-response curve.

References

A Comparative Guide to the Analytical Cross-Validation of (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of various analytical methods for the quantification of (+)-Isolariciresinol, a lignan with significant pharmacological interest. The following sections detail the performance of different analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The performance of these methods is evaluated based on several key validation parameters.

A summary of the quantitative data for different analytical methods used for the analysis of lignans, including this compound, is presented below. This table allows for a direct comparison of their performance characteristics.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
HPLC-DAD-FLD Lignans>0.99010.04-0.43 µg/mL---[1]
LC-MS/MS 5 Lignans≥0.990.040-0.765 µ g/100g 0.114-1.532 µ g/100g 90.588-109.053<5[2]
LC-MS/MS Lignans>0.9990.041-0.877 µ g/100g ---[3]
HPLC with Coulometric Detection Secoisolariciresinol, Lariciresinol, Isolariciresinol-Upper ppb range-44.7-97.0-[4][5]
LC-MS/MS 4 Lignans-4-10 µ g/100g (solids), 0.2-0.4 µg/100mL (beverages)-73-1236-33[6][7]
HPLC with Electrochemical Detection Lignans-7.4 µg/L (for LARI)10.9 µg/L (for LARI)74-100<2.59[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the key experimental protocols cited in this guide.

HPLC-DAD-FLD Method for Lignan Analysis[1]
  • Instrumentation: High-Performance Liquid Chromatography with Diode Array and Fluorescence Detectors (HPLC-DAD-FLD).

  • Column: Vertisep™ UPS silica HPLC column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, tetrahydrofuran, 2-propanol, and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) and Fluorescence Detector (FLD) for simultaneous analysis.

LC-MS/MS Method for Quantification of Five Lignans[2]
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Extraction from food samples.

  • Validation Parameters: The method was validated for selectivity, linearity, recovery, accuracy, and precision.

HPLC with Coulometric Electrode Array Detection[4][5]
  • Instrumentation: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a coulometric electrode array detector.

  • Sample Preparation:

    • Methanolysis to cleave ester bonds.

    • Enzymatic hydrolysis with cellulase to break glycosidic linkages.

  • Separation: Isocratic separation.

  • Mobile Phase: Acetonitrile/10 mM sodium acetate buffer (pH 4.8, 225:775, v/v).

  • Detection: Four electrodes set at potentials between +260 and +330 mV.

Visualizing the Analytical Workflow

To better understand the processes involved in the analysis of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Plant Material / Food Sample Extraction Extraction of Lignans Sample->Extraction Hydrolysis Enzymatic/Chemical Hydrolysis Extraction->Hydrolysis Purification Solid-Phase Extraction / Purification Hydrolysis->Purification Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Purification->Chromatography Detection Detection (e.g., MS/MS, DAD, ECD) Chromatography->Detection Quantification Quantification of this compound Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A typical experimental workflow for the analysis of this compound.

MethodValidation cluster_performance Method Performance Characteristics Accuracy Accuracy Validation Validated Analytical Method Accuracy->Validation Precision Precision Precision->Validation Specificity Specificity Specificity->Validation Linearity Linearity & Range Linearity->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantification (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for the validation of an analytical method.

References

A Comparative Analysis of the Antioxidant Capacities of (+)-Isolariciresinol and Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the realm of nutritional science and pharmacology, the antioxidant potential of plant-derived lignans and their metabolites is of significant interest for their potential roles in mitigating oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant capacities of two such compounds: the plant lignan (+)-Isolariciresinol and the human metabolite enterolactone. This analysis is based on available in vitro data and aims to provide a clear, objective overview for research and development purposes.

Quantitative Antioxidant Capacity

CompoundAssayIC50 ValueNotes
This compound DPPH53.0 µMIndicates moderate radical scavenging activity.
Enterolactone DPPHInactive (>200 µM) or 932.167 µg/mLStudies show weak to no activity in the DPPH assay.
Enterolactone ABTS14.146 µg/mLDemonstrates radical scavenging ability in the ABTS assay.

IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.

Interpreting the Data

Based on the available DPPH assay data, this compound exhibits a significantly higher antioxidant capacity compared to enterolactone, which appears to be a weak scavenger of the DPPH radical. The data from the ABTS assay for enterolactone suggests it possesses radical scavenging properties, though a direct comparison with this compound is not possible without corresponding ABTS data for the latter. The discrepancy in enterolactone's activity between the DPPH and ABTS assays may be attributed to the different chemical nature of the radicals and the reaction media used in these assays.

Antioxidant Signaling Pathways

The antioxidant effects of these compounds are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

This compound: While direct studies on this compound are limited, evidence from similar lignans suggests that its antioxidant activity is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Enterolactone: The antioxidant and anti-inflammatory properties of enterolactone have been linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a central mediator of inflammatory responses and its inhibition can lead to a reduction in oxidative stress.

Visualizing the Pathways and Workflows

To better understand the experimental process and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis antioxidant Antioxidant Solution (this compound or Enterolactone) mix Mix Antioxidant and Radical Solutions antioxidant->mix radical Radical Solution (DPPH or ABTS•+) radical->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance Change (Spectrophotometer) incubate->measure calculate Calculate IC50 Value measure->calculate

Figure 1: Generalized workflow for in vitro antioxidant capacity assays (DPPH/ABTS).

nrf2_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isolariciresinol This compound p38_erk p38/ERK Activation isolariciresinol->p38_erk Activates ros Oxidative Stress (ROS) ros->p38_erk Induces keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation p38_erk->keap1_nrf2 Phosphorylates Keap1 are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 & Other Antioxidant Genes are->ho1 Upregulates Expression ho1->ros Reduces

Figure 2: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.

nfkb_pathway cluster_cell_nfkb Cellular Environment cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus enterolactone Enterolactone ikk IKK Activation enterolactone->ikk Inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk ikb_p Phosphorylation of IκB ikk->ikb_p ikb_deg Degradation of IκB ikb_p->ikb_deg nfkb_complex NF-κB-IκB Complex nfkb_complex->ikb_p IκB nfkb_free Active NF-κB nfkb_complex->nfkb_free NF-κB Release nfkb_nuc NF-κB nfkb_free->nfkb_nuc Translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription Induces

In Vivo Validation of (+)-Isolariciresinol's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on (+)-Isolariciresinol: Extensive literature review reveals a notable scarcity of in vivo efficacy and safety data specifically for this compound. The majority of existing research focuses on its metabolic precursor, Secoisolariciresinol Diglucoside (SDG), a lignan predominantly found in flaxseed. In the gastrointestinal tract, SDG is metabolized by gut microbiota into enterolignans, including enterodiol and enterolactone, which are structurally related to this compound and are believed to exert many of the observed therapeutic effects.

Given the limited direct in vivo data for this compound, this guide will focus on the comprehensive in vivo validation of SDG as a clinically relevant surrogate. The therapeutic potential of SDG will be compared against established alternative therapies in key areas where it has shown promise: neuroinflammation and pain, oxidative stress, and cancer. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic landscape.

Section 1: Comparison of Therapeutic Potential in Neuroinflammation and Pain

Secoisolariciresinol Diglucoside (SDG) has demonstrated significant potential in mitigating neuroinflammation and associated pain in preclinical rodent models. Its mechanisms of action are thought to involve the reduction of pro-inflammatory cytokines and modulation of glial cell activation. For a comparative perspective, we will evaluate SDG against Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Table 1: In Vivo Efficacy of SDG vs. Diclofenac in Inflammatory Pain Models

ParameterSecoisolariciresinol Diglucoside (SDG)DiclofenacReference
Animal Model Rat model of painful radiculopathyRat model of carrageenan-induced paw edema[1][2]
Dosage 100 mg/kg, subcutaneous5 mg/kg and 20 mg/kg, intraperitoneal[1][2]
Administration Days 1-3 post-injurySingle dose prior to induction[1][2]
Efficacy Endpoint Reduction of oxidative stress markers (8-OHG and nitrotyrosine)Reduction in paw edema volume[1][2]
Quantitative Results Significant reduction in spinal 8-OHG and nitrotyrosine to sham levels (p < 0.05)56.17% reduction at 5 mg/kg; 71.82% reduction at 20 mg/kg (p < 0.01)[1][2]
Reported Mechanism Suppression of oxidative stress and astrocytic activationInhibition of cyclooxygenase (COX) enzymes[1][3]

Section 2: Comparison of Therapeutic Potential in Oxidative Stress

The antioxidant properties of SDG are a cornerstone of its therapeutic potential. By scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses, SDG helps to mitigate cellular damage. This section compares the in vivo antioxidant effects of SDG with N-acetylcysteine (NAC), a well-established antioxidant and precursor to glutathione.

Table 2: In Vivo Efficacy of SDG vs. N-acetylcysteine (NAC) in Oxidative Stress Models

ParameterSecoisolariciresinol Diglucoside (SDG)N-acetylcysteine (NAC)Reference
Animal Model Rat model of painful radiculopathy with associated oxidative stressRat model of aspartame-induced oxidative stress in the brain[1][4]
Dosage 100 mg/kg, subcutaneous150 mg/kg, intraperitoneal[1][4]
Administration Days 1-3 post-injuryChronic administration[1][4]
Efficacy Endpoint Reduction in 8-hydroxguanosine (8-OHG) in dorsal root gangliaReduction in thiobarbituric acid reactive substances (TBARS) and lipid hydroperoxides[1][4]
Quantitative Results 8-OHG labeling significantly lower than vehicle (p = 0.0001)Significant reduction in TBARS, lipid hydroperoxides, and protein carbonyls[1][4]
Reported Mechanism Direct ROS scavenging and induction of Nrf2 signalingPrecursor for glutathione (GSH) synthesis[1][4]

Section 3: Comparison of Therapeutic Potential in Cancer

Preclinical studies have highlighted the anti-cancer effects of SDG, particularly in hormone-sensitive cancers like breast cancer. The proposed mechanisms include inhibition of cell proliferation and induction of apoptosis. Here, we compare the in vivo anti-tumor efficacy of SDG with Doxorubicin, a conventional chemotherapeutic agent used in the treatment of breast cancer.

Table 3: In Vivo Efficacy of SDG vs. Doxorubicin in Breast Cancer Models

ParameterSecoisolariciresinol Diglucoside (SDG)DoxorubicinReference
Animal Model C57BL/6 mice with syngeneic E0771 mammary tumor cells (TNBC model)BALB/c mice with 4T1 breast cancer cells[5][6]
Dosage 100 mg/kg in diet4 mg/kg and 8 mg/kg, intravenous[5][7]
Administration 8 weeks prior to tumor injection and continued for 3 weeksNot specified[5][7]
Efficacy Endpoint Reduction in tumor volumeInhibition of tumor growth[5][7]
Quantitative Results Significant reduction in tumor volume (p < 0.05)Statistically significant inhibition of tumor growth at 4 and 8 mg/kg[5][7]
Reported Mechanism Inhibition of NF-κB signalingDNA intercalation and inhibition of topoisomerase II[5][7]

Section 4: Experimental Protocols

In Vivo Model of Painful Radiculopathy for SDG Evaluation[1]
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: A unilateral C6 nerve root compression is performed to induce radiculopathy.

  • Drug Administration: Synthetic SDG (100 mg/kg) is administered subcutaneously on days 1, 2, and 3 post-surgery.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine paw withdrawal thresholds.

  • Biochemical Analysis: At day 7, dorsal root ganglia (DRG) and spinal cord tissues are harvested for immunohistochemical analysis of oxidative stress markers (8-OHG, nitrotyrosine) and glial activation markers.

In Vivo Model of Carrageenan-Induced Paw Edema for Diclofenac Evaluation[2]
  • Animal Model: Male Wistar rats.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Drug Administration: Diclofenac (5 mg/kg or 20 mg/kg) is administered intraperitoneally 30 minutes before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

In Vivo Model of Triple-Negative Breast Cancer for SDG Evaluation[5]
  • Animal Model: Female C57BL/6 mice.

  • Dietary Supplementation: Mice are fed a control diet or a diet supplemented with SDG (100 mg/kg of diet) for 8 weeks.

  • Tumor Inoculation: Syngeneic E0771 mammary tumor cells are orthotopically injected into the mammary fat pad.

  • Tumor Growth Monitoring: Tumor volume is measured regularly for 3 weeks.

  • Molecular Analysis: At the end of the study, tumors are excised for analysis of NF-κB signaling pathways.

In Vivo Model of Breast Cancer for Doxorubicin Evaluation[7]
  • Animal Model: Female BALB/c mice.

  • Tumor Inoculation: 4T1 breast cancer cells are inoculated into the mammary fat pad.

  • Drug Administration: Doxorubicin (e.g., 4 or 8 mg/kg) is administered intravenously.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume in treated mice to that in the saline-treated control group.

Section 5: Signaling Pathways and Experimental Workflow

SDG_Signaling_Pathways cluster_nrf2 Nrf2-Mediated Antioxidant Response cluster_nfkb NF-κB-Mediated Inflammatory Response SDG SDG Nrf2 Nrf2 ARE Antioxidant Response Element AntioxidantEnzymes HO-1, NQO1 InflammatoryStimuli Inflammatory Stimuli IKK IKK IkB IκB NFkB NF-κB ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) SDG_inhibits SDG

Experimental_Workflow start Animal Model Selection (e.g., Sprague-Dawley Rats) induction Disease Induction (e.g., Nerve Root Compression) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (SDG vs. Vehicle vs. Comparator) grouping->treatment monitoring Behavioral and Physiological Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvesting) monitoring->endpoint analysis Biochemical and Histological Analysis endpoint->analysis results Data Analysis and Interpretation analysis->results

References

(+)-Isolariciresinol Versus its Enantiomer: A Guide to Stereospecific Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of stereochemistry is a cornerstone of pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a comparative overview of (+)-isolariciresinol and its enantiomer, (-)-isolariciresinol, focusing on their potential stereospecific activities. While direct comparative studies on the enantiomers of isolariciresinol are limited in publicly available literature, this guide synthesizes information from related lignans and general principles of stereoselectivity in biological systems to provide a framework for understanding their potentially distinct pharmacological profiles.

Stereospecificity in Biological Activity: An Overview

Lignans, a class of polyphenolic compounds found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific spatial arrangement of functional groups in these molecules is critical for their interaction with biological targets such as enzymes and receptors. Even subtle differences in stereochemistry, as between enantiomers, can lead to significant variations in potency and efficacy.

Potential Stereospecific Activities of Isolariciresinol Enantiomers

Based on studies of other chiral flavonoids and lignans, it is hypothesized that this compound and (-)-isolariciresinol will exhibit differences in their biological activities. For instance, research on flavanonol stereoisomers has demonstrated that only the (2R,3R)-stereoisomers showed significant inhibitory activity against nitric oxide (NO) production in macrophage cells, while the (2S,3S)-enantiomers were considerably weaker[1][2]. This highlights the stereospecific nature of anti-inflammatory action.

Anti-Inflammatory Activity

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that one enantiomer of isolariciresinol will show a higher affinity and inhibitory effect on the protein kinases and transcription factors involved in these pathways.

Antioxidant Activity

The antioxidant capacity of polyphenols is related to their ability to donate a hydrogen atom or an electron to scavenge free radicals. While some studies suggest that the free radical scavenging potential of stereoisomers in simple chemical assays like the DPPH assay might be equivalent, their antioxidant effects in a cellular context, which involve interactions with enzymes, could be stereospecific[1].

Quantitative Comparison of Biological Activities

Due to the absence of direct comparative experimental data for the enantiomers of isolariciresinol in the reviewed literature, the following table presents a hypothetical comparison based on the principle of stereospecificity observed in similar compounds. These values are for illustrative purposes to guide future research.

Biological Activity AssayThis compound (Hypothetical IC50)(-)-Isolariciresinol (Hypothetical IC50)Key Takeaway
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells15 µM> 100 µMOne enantiomer is expected to be significantly more potent in inhibiting NO production.
NF-κB Activation Inhibition20 µM> 100 µMThe spatial arrangement of hydroxyl and methoxy groups likely influences binding to upstream kinases in the NF-κB pathway.
p38 MAPK Phosphorylation Inhibition25 µM> 100 µMStereochemistry is crucial for the interaction with the ATP-binding pocket of MAP kinases.
Antioxidant Activity
DPPH Radical Scavenging50 µM55 µMA small to negligible difference is expected in a purely chemical assay.
Cellular Antioxidant Activity (CAA)30 µM70 µMEnantiomers may differ in their ability to be taken up by cells and interact with intracellular antioxidant enzymes.
Cytotoxicity
MTT Assay against MCF-7 breast cancer cells40 µM90 µMStereoselective interactions with cellular targets can lead to differential cytotoxic effects.

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. They are meant to represent the potential for stereospecific differences in the biological activities of this compound and (-)-isolariciresinol. Further experimental validation is required to determine the actual values.

Signaling Pathways

The anti-inflammatory effects of many natural polyphenols are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that one enantiomer of isolariciresinol will more effectively inhibit the IKK complex, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Isolariciresinol This compound (Hypothesized) Isolariciresinol->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Activation IkB_NFkB->NFkB Release

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family of protein kinases (including p38, JNK, and ERK) plays a crucial role in cellular responses to external stimuli, including inflammation. The activation of MAPKs through a cascade of phosphorylation events leads to the activation of transcription factors that regulate the expression of inflammatory mediators. The stereochemistry of isolariciresinol is expected to be a key determinant of its ability to inhibit specific kinases within this cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Phosphorylation TF_n Activated Transcription Factors TF->TF_n Translocation Isolariciresinol This compound (Hypothesized) Isolariciresinol->MAPKK Inhibition DNA DNA TF_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Activation

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research into the stereospecific activities of isolariciresinol enantiomers, detailed protocols for key in vitro assays are provided below.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the inhibitory effect of (+)- and (-)-isolariciresinol on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or (-)-isolariciresinol. The cells are pre-incubated for 1 hour.

  • Stimulation: LPS is added to each well at a final concentration of 1 µg/mL to induce NO production. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay

Objective: To assess the in vitro antioxidant activity of (+)- and (-)-isolariciresinol by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Various concentrations of this compound and (-)-isolariciresinol are prepared in methanol.

  • Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from the dose-response curve.

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of (+)- and (-)-isolariciresinol on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound or (-)-isolariciresinol and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.[3][4][5][6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the stereospecific activities of isolariciresinol enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis & Comparison Synthesis Enantioselective Synthesis or Chiral Separation of Isolariciresinol Plus_Iso This compound Synthesis->Plus_Iso Minus_Iso (-)-Isolariciresinol Synthesis->Minus_Iso AntiInflammatory Anti-inflammatory Assays (NO, NF-κB, MAPK) Plus_Iso->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, Cellular) Plus_Iso->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Plus_Iso->Cytotoxicity Minus_Iso->AntiInflammatory Minus_Iso->Antioxidant Minus_Iso->Cytotoxicity Data IC50 Value Determination & Statistical Analysis AntiInflammatory->Data Antioxidant->Data Cytotoxicity->Data Comparison Stereospecific Activity Comparison Data->Comparison

Caption: A generalized workflow for investigating the stereospecific activities of isolariciresinol enantiomers.

Conclusion

While direct experimental evidence comparing the biological activities of this compound and its enantiomer is currently lacking, the established principles of stereochemistry in pharmacology and data from structurally related compounds strongly suggest that their activities will be stereospecific. The enantiomers are likely to exhibit significant differences in their anti-inflammatory, antioxidant, and cytotoxic properties due to stereoselective interactions with biological targets. Further research, following the experimental protocols outlined in this guide, is essential to elucidate the specific activities of each enantiomer and to unlock their full therapeutic potential. This knowledge will be invaluable for the rational design and development of new drugs based on the isolariciresinol scaffold.

References

A Comparative Analysis of (+)-Isolariciresinol from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, identifying potent and reliable sources of bioactive compounds is a critical first step. (+)-Isolariciresinol, a lignan with demonstrated anti-inflammatory and antioxidant properties, has garnered significant interest. This guide provides a comparative overview of this compound from various plant sources, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biological mechanisms of action.

Quantitative Comparison of this compound Content in Various Plant Sources

The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content in several dietary sources. This data has been compiled from various studies employing high-performance liquid chromatography (HPLC) for quantification.

Plant SourceSample TypeThis compound Content (μ g/100g )Reference
Cashew nut (raw)Seed Kernel135.2 ± 10.1[1]
Peanut (raw, with skin)Seed Kernel4.1 ± 0.4[1]
Pistachio nut (raw)Seed Kernel2.1 ± 0.1[1]
Sunflower seed (raw)Seed Kernel1.1 ± 0.1[1]

Data is presented as mean ± standard deviation.

It is important to note that flaxseed is a well-known rich source of lignans, primarily secoisolariciresinol diglucoside (SDG), which can be metabolized into enterolignans. While this compound is also present in flaxseed, it is considered a minor lignan component compared to SDG[2]. Similarly, sesame seeds are a rich source of other lignans like sesamin and are recognized for their overall contribution to mammalian lignan precursors[3]. The bark of Alnus japonica has also been identified as a source of isolariciresinol and its derivatives[4].

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for research and development. The following are detailed methodologies for key experimental procedures.

Extraction and Hydrolysis of Lignans from Plant Material

This protocol is adapted from methodologies that aim to release lignan aglycones from their glycosidic or esterified forms within the plant matrix.

Objective: To extract and hydrolyze lignans from plant material to yield free aglycones, including this compound, for subsequent analysis.

Materials:

  • Dried and finely ground plant material

  • Methanol

  • Sodium hydroxide (for alkaline hydrolysis)

  • Hydrochloric acid (for acid hydrolysis)

  • Cellulase (for enzymatic hydrolysis)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the dried, ground plant material into a screw-cap tube.

  • Alkaline Hydrolysis (Methanolysis): To cleave ester bonds, add 10 mL of 1 M sodium hydroxide in 80% methanol.[1] Cap the tube tightly and heat at 60°C for 2 hours with occasional vortexing. This step is crucial for releasing lignans that may be esterified to other molecules.[1]

  • Acidification: After cooling to room temperature, acidify the mixture to pH 3 with concentrated hydrochloric acid.

  • Enzymatic Hydrolysis: To break glycosidic linkages, add 5 mL of 0.1 M acetate buffer (pH 5.0) containing cellulase (approximately 1000 units). Incubate the mixture at 37°C for 18 hours.[1]

  • Liquid-Liquid Extraction: Extract the hydrolyzed sample three times with 15 mL of diethyl ether or ethyl acetate. Combine the organic phases.

  • Washing and Drying: Wash the combined organic phase with 10 mL of distilled water. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase used for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using reversed-phase HPLC.

Objective: To separate and quantify this compound in the prepared plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector. Coulometric electrode array detection can also be used for enhanced sensitivity and selectivity.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an acidic aqueous buffer (e.g., 10 mM sodium acetate buffer, pH 4.8).[1] A typical isocratic condition could be acetonitrile/10 mM sodium acetate buffer (pH 4.8) at a ratio of 225:775 (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the reconstituted plant extract into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original plant material should be calculated considering the initial weight of the sample and the dilution factors.

Biological Activity and Signaling Pathways

This compound and other lignans are known for their anti-inflammatory effects. While the direct signaling pathway of this compound is still under investigation, studies on its precursor, secoisolariciresinol diglucoside (SDG), have shown that its metabolites can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant sources.

experimental_workflow cluster_extraction Extraction & Hydrolysis cluster_purification_quantification Purification & Quantification plant_material Dried & Ground Plant Material alkaline_hydrolysis Alkaline Hydrolysis (Methanolysis) plant_material->alkaline_hydrolysis enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase) alkaline_hydrolysis->enzymatic_hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) enzymatic_hydrolysis->extraction crude_extract Crude Lignan Extract extraction->crude_extract hplc HPLC Analysis (C18 Column) crude_extract->hplc Reconstitute in Mobile Phase quantification Quantification (UV/PDA Detector) hplc->quantification nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb Release isolariciresinol This compound (and other lignans) isolariciresinol->ikk Inhibition dna DNA nfkb_n->dna Binds to promoter cytokines Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->cytokines Transcription

References

Validating the Osteogenic Potential of (+)-Isolariciresinol Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the osteogenic activity of metabolites derived from the plant lignan (+)-Isolariciresinol. While direct experimental data on the metabolites of this compound is limited in the current literature, this document leverages a comprehensive study on the microbial transformation products of its isomer, Secoisolariciresinol (SECO). Given that both this compound and SECO are metabolized by gut microbiota into the same key enterolignans, enterodiol and enterolactone, the findings from the SECO study serve as a strong surrogate for understanding the potential osteogenic effects of this compound metabolites.[1][2][3][4] This guide presents the experimental validation of these metabolites, their comparative performance, and the underlying signaling pathways implicated in their bone-forming activities.

Comparative Osteogenic Activity of Lignan Metabolites

The osteogenic potential of various microbial metabolites of SECO, which are also expected metabolites of this compound, was evaluated and compared. The key metrics for this comparison include cell viability, alkaline phosphatase (ALP) activity as an early marker of osteoblast differentiation, and the expression of critical osteogenic marker genes.

Table 1: Comparative Effects of Secoisolariciresinol (SECO) and its Metabolites on Osteoblast Viability and Differentiation [2]

CompoundConcentration for Significant Increase in Cell Viability (MC3T3-E1 cells)Concentration for Significant Increase in ALP Activity (MC3T3-E1 cells)
SECO (Parent Compound) 10⁻⁹ to 10⁻⁷ M10⁻¹¹, 10⁻¹⁰, and 10⁻⁷ M
Metabolite M2 10⁻⁹ MData not specified
Enterodiol 10⁻¹⁰ MData not specified
Enterolactone Not specifiedSignificant increase (concentration not specified)
Metabolite M6 Not specifiedSignificant increase (concentration not specified)
Metabolite M8 Dose-dependently from 10⁻¹⁰ MData not specified
Metabolite M9 Dose-dependently from 10⁻⁹ MSignificant increase (concentration not specified)
17β-Estradiol (E2) - Positive Control Not specified10⁻⁸ M

Table 2: Comparative Gene Expression of Osteogenic Markers in Response to Lignan Metabolites (MG-63 cells) [2]

Compound (at 10 µM)OPG mRNA Expression (fold change vs. control)RANKL mRNA Expression (fold change vs. control)OPG/RANKL Ratio
Metabolite M2 Significantly upregulatedSignificantly suppressedIncreased
Enterolactone Significantly upregulatedSignificantly suppressedIncreased
Metabolite M6 Significantly upregulatedSignificantly suppressedIncreased
Metabolite M8 Significantly upregulatedSignificantly suppressedIncreased
Metabolite M9 Significantly upregulatedSignificantly suppressedIncreased
Enterodiol No significant changeNo significant changeNo significant change

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the osteogenic activity of lignan metabolites.

Cell Culture

Murine pre-osteoblastic MC3T3-E1 cells and human osteoblast-like MG-63 cells were used.[2] Cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For osteogenic differentiation, the medium was supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and after incubation, the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

ALP activity, an early marker of osteoblast differentiation, was determined using a colorimetric assay.[6][7][8][9]

  • Cell Lysis: After treatment, cells were washed with PBS and lysed with a buffer containing 0.1% Triton X-100.

  • Enzyme Reaction: The cell lysate was incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer (pH 10.5) at 37°C.[9]

  • Quantification: The reaction was stopped by adding NaOH, and the production of p-nitrophenol was quantified by measuring the absorbance at 405 nm.[6][7] ALP activity was normalized to the total protein content of the cell lysate, determined by the BCA method.

Mineralization Assay (Alizarin Red S Staining)

Matrix mineralization, a late marker of osteoblast function, was visualized and quantified using Alizarin Red S staining, which detects calcium deposits.[10][11][12][13][14]

  • Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[10]

  • Staining: The fixed cells were stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.[10]

  • Washing: Excess stain was removed by washing with distilled water.

  • Quantification (Optional): For quantitative analysis, the stain was eluted with 10% acetic acid, followed by neutralization with 10% ammonium hydroxide. The absorbance of the eluted stain was measured at 405 nm.[10]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

The expression levels of key osteogenic marker genes were quantified by qPCR.[15][16][17][18][19]

  • RNA Extraction: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qPCR was performed using gene-specific primers for osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), Osteocalcin (OCN), Osteopontin (OPN), Osteoprotegerin (OPG), and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[20] Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to analyze the protein expression levels of key components of signaling pathways involved in osteogenesis.[21][22][23][24][25]

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-JNK, β-catenin) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The osteogenic activity of lignan metabolites is believed to be mediated through various signaling pathways. The upregulation of the OPG/RANKL ratio by several metabolites suggests a crucial role in modulating bone remodeling by favoring bone formation over resorption.[2]

experimental_workflow cluster_metabolite_prep Metabolite Preparation cluster_in_vitro_assays In Vitro Osteogenesis Assays cluster_analysis Data Analysis & Interpretation parent This compound metabolites Microbial Metabolites parent->metabolites Gut Microbiota Metabolism treatment Treatment with Metabolites metabolites->treatment cell_culture Osteoblast Cell Culture (MC3T3-E1, MG-63) cell_culture->treatment cell_viability Cell Viability (MTT Assay) treatment->cell_viability alp_activity ALP Activity Assay treatment->alp_activity mineralization Mineralization (Alizarin Red S) treatment->mineralization gene_expression Gene Expression (qPCR) treatment->gene_expression quant_data Quantitative Data (Tables 1 & 2) cell_viability->quant_data alp_activity->quant_data mineralization->quant_data gene_expression->quant_data pathway_analysis Signaling Pathway Analysis gene_expression->pathway_analysis

Caption: Experimental workflow for validating the osteogenic activity of this compound metabolites.

signaling_pathway cluster_metabolites Lignan Metabolites cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor cluster_outcome Bone Metabolism metabolites Enterolactone, M2, M6, M8, M9 opg OPG (Osteoprotegerin) metabolites->opg Upregulates rankl RANKL (Receptor Activator of NF-κB Ligand) metabolites->rankl Downregulates opg->rankl Inhibits binding to RANK bone_formation Increased Bone Formation opg->bone_formation bone_resorption Decreased Bone Resorption opg->bone_resorption rank RANK rankl->rank Binds to differentiation Osteoclast Differentiation rank->differentiation Promotes differentiation->bone_resorption

References

Comparison of extraction techniques for (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of modern and conventional extraction techniques for the bioactive lignan, (+)-Isolariciresinol, is essential for researchers and drug development professionals seeking efficient and sustainable methods for its isolation. This guide provides an objective analysis of Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), supported by experimental data and detailed protocols.

Comparison of Extraction Techniques

Modern extraction techniques generally offer significant advantages over conventional methods like maceration, including higher yields, shorter extraction times, and reduced solvent consumption. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are noted for their efficiency in extracting phenolic compounds, with MAE often reported to provide the highest yields. Supercritical Fluid Extraction (SFE) stands out as a green technology, utilizing supercritical CO2, which minimizes the use of organic solvents.

While direct comparative studies on the extraction of this compound using all four methods are limited, data from studies on similar lignans, such as secoisolariciresinol diglucoside (SDG), and other phenolic compounds provide valuable insights. The following table summarizes the expected performance of each technique for the extraction of this compound, with some data extrapolated from related compounds.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield ModerateHighVery HighHigh
Extraction Time 24 - 72 hours10 - 60 minutes3 - 30 minutes30 - 120 minutes
Solvent Consumption HighModerateLow to ModerateVery Low (Co-solvent may be used)
Purity of Extract LowerModerate to HighModerate to HighHigh
Selectivity LowModerateModerateHigh (Tunable)
Operational Temperature Room TemperatureRoom Temperature to Mild HeatControlled (can be high)Mild (typically 40-60 °C)
Equipment Cost LowModerateModerateHigh
Environmental Impact High (due to solvent volume)Low to ModerateLow to ModerateVery Low

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for lignan and phenolic compound extraction and can be adapted for the specific plant matrix containing this compound.

Maceration

Objective: To extract this compound using a simple, conventional solvent extraction method.

Materials:

  • Dried and powdered plant material containing this compound

  • Ethanol (95%)

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Place the plant material in a sealed container and add 100 mL of 95% ethanol.

  • Agitate the mixture on a shaker at room temperature for 48 hours.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

  • The crude extract can be further purified using chromatographic techniques.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of this compound using ultrasonic waves.

Materials:

  • Dried and powdered plant material

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Mix 5 g of the powdered plant material with 100 mL of 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

  • Collect the supernatant and concentrate it using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Dried and powdered plant material

  • Methanol (80%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 2 g of the powdered plant material into a microwave extraction vessel.

  • Add 50 mL of 80% methanol to the vessel.

  • Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, not exceeding 60°C to prevent degradation of the target compound.

  • After extraction, allow the vessel to cool and then filter the contents.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using an environmentally friendly supercritical fluid.

Materials:

  • Dried and powdered plant material

  • Supercritical Fluid Extraction system

  • CO2 cylinder

  • Ethanol (as co-solvent)

Procedure:

  • Load approximately 20 g of the powdered plant material into the extraction vessel of the SFE system.

  • Set the extraction temperature to 50°C and the pressure to 300 bar.

  • Introduce supercritical CO2 at a flow rate of 2 L/min.

  • Add ethanol as a co-solvent at a concentration of 10% (v/v) to enhance the extraction of the polar lignan.

  • Perform the extraction for 90 minutes.

  • The extracted this compound will be collected in the separator as the CO2 is depressurized.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

Extraction_Workflows cluster_Maceration Maceration cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction M1 Plant Material M2 Solvent Addition (Ethanol) M1->M2 M3 Agitation (48h) M2->M3 M4 Filtration M3->M4 M5 Concentration M4->M5 M6 Crude Extract M5->M6 U1 Plant Material U2 Solvent Addition (Ethanol) U1->U2 U3 Sonication (30 min) U2->U3 U4 Centrifugation U3->U4 U5 Concentration U4->U5 U6 Crude Extract U5->U6 W1 Plant Material W2 Solvent Addition (Methanol) W1->W2 W3 Microwave Irradiation (5 min) W2->W3 W4 Filtration W3->W4 W5 Concentration W4->W5 W6 Crude Extract W5->W6 S1 Plant Material S2 Supercritical CO2 + Co-solvent S1->S2 S3 Extraction (90 min) S2->S3 S4 Depressurization S3->S4 S5 Collection S4->S5 S6 Crude Extract S5->S6

Caption: Experimental workflows for the extraction of this compound.

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in the inflammatory response. The following diagram illustrates a simplified signaling pathway for inflammation and the potential point of intervention for this compound.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein translation NO Nitric Oxide (NO) Production iNOS_protein->NO catalyzes Inflammation Inflammation NO->Inflammation Isolariciresinol This compound Isolariciresinol->iNOS_protein inhibits

Caption: Inhibition of Nitric Oxide production by this compound.

A Comparative Guide to the Reproducibility of (+)-Isolariciresinol Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

The study of plant-derived bioactive compounds like (+)-Isolariciresinol, a lignan found in various plants, holds significant promise for therapeutic applications. However, a critical challenge in natural product research is the reproducibility of experimental findings. This guide provides a comparative overview of the reported biological activities of this compound, focusing on antioxidant and anti-inflammatory effects, alongside data for related lignans to offer a framework for assessing reproducibility. Ensuring the reliability of these findings is paramount for their translation into clinical and pharmaceutical development.

The Challenge of Reproducibility in Natural Product Research

Reproducibility, the ability of independent researchers to achieve similar results, is a cornerstone of scientific validation.[1] In the context of plant-derived compounds, several factors can impede reproducibility, including:

  • Variability in Plant Material : The concentration of bioactive compounds can differ based on plant species, geographical location, harvest time, and processing methods.[2]

  • Extraction and Isolation Procedures : Different solvents and techniques can yield extracts with varying compositions.

  • Experimental Conditions : Minor variations in experimental protocols, cell lines, and reagents can lead to divergent outcomes.[3]

These challenges underscore the importance of detailed reporting of experimental methods and the use of standardized assays.

Quantitative Comparison of Bioactivities

The primary biological activities attributed to this compound and related lignans are their antioxidant and anti-inflammatory properties. The following tables summarize the quantitative data from various studies to facilitate comparison.

Table 1: In Vitro Antioxidant Activity of Lignans
CompoundAssayIC50 Value (µM)Source
(±)-Isolariciresinol DPPH Radical Scavenging53.0[4]
Schizandriside DPPH Radical Scavenging34.4[4]
Saracoside DPPH Radical Scavenging28.8[4]
Secoisolariciresinol Diglucoside (SDG) DPPH Radical Scavenging78.9 µg/ml[5]

Note: Direct comparison of IC50 values should be done cautiously due to potential variations in experimental conditions across different studies.

Table 2: In Vitro Anti-inflammatory Activity of Lignans
CompoundAssayCell LineIC50 Value (µM)Source
Isolariciresinol Derivative (Alnuslignan A) LPS-induced NO Production InhibitionRAW 264.73.7[6][7]
Isolariciresinol Derivative (Alnuslignan B) LPS-induced NO Production InhibitionRAW 264.77.4[6][7]
Aequilibrin C (Lignan) IL-1β Production InhibitionNot SpecifiedMax inhibition of 32.5% at 16.7 µM[7]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducing experimental findings. Below are methodologies for the key assays cited in this guide.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve this compound and other test compounds in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Assay Procedure :

    • Add a specific volume of the DPPH solution to each concentration of the test compound in a 96-well plate.

    • Include a control group with the solvent and DPPH solution but without the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture : Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment :

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) for a defined period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (cells only, cells + LPS).

  • NO Measurement (Griess Assay) :

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement : Measure the absorbance at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay : Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships, aiding in the standardized application of methodologies.

G cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: In Vitro Bioassays cluster_2 Phase 3: Data Analysis & Reporting Plant Plant Material (Standardized) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of this compound Extraction->Isolation Antioxidant Antioxidant Assays (e.g., DPPH) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Isolation->AntiInflammatory Cytotoxicity Cytotoxicity Assessment (e.g., MTT) Isolation->Cytotoxicity Data Quantitative Analysis (IC50 Calculation) Antioxidant->Data AntiInflammatory->Data Cytotoxicity->Data Protocol Detailed Protocol Reporting Data->Protocol Results Publication of Findings Protocol->Results

Caption: Experimental workflow for assessing the bioactivity of this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway iNOS_Gene iNOS Gene Expression NFkB_Pathway->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Isolariciresinol This compound Isolariciresinol->NFkB_Pathway Inhibition

Caption: Postulated pathway for the anti-inflammatory action of this compound.

G Lignans Plant Lignans Iso This compound Lignans->Iso Seco Secoisolariciresinol Lignans->Seco Pino Pinoresinol Lignans->Pino Lari Lariciresinol Lignans->Lari Antioxidant Antioxidant Iso->Antioxidant AntiInflammatory Anti-inflammatory Iso->AntiInflammatory Seco->Antioxidant Seco->AntiInflammatory Anticancer Anticancer Seco->Anticancer Pino->Anticancer Lari->Anticancer Bioactivity Reported Bioactivities Antioxidant->Bioactivity AntiInflammatory->Bioactivity Anticancer->Bioactivity

Caption: Comparative bioactivities of this compound and related lignans.

References

Benchmarking (+)-Isolariciresinol: A Comparative Guide to Its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Isolariciresinol, a lignan found in various plant species, has garnered scientific interest for its diverse biological activities, including antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of this compound's performance against established inhibitors, supported by available experimental data. The information is presented to aid researchers in evaluating its potential in drug discovery and development.

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals. Its efficacy has been quantified in standard in vitro assays, such as the ABTS and DPPH radical scavenging assays.

Compound Assay IC50 Value (µM) Reference
This compound ABTS Radical Scavenging19.4[1]
This compound DPPH Radical Scavenging53.0[2]
TroloxABTS Radical Scavenging~3.5 - 6.5[3][4]
Ascorbic Acid (Vitamin C)DPPH Radical Scavenging~24 - 66[5][6][7][8]

Note: The IC50 values for Trolox and Ascorbic Acid are representative values from various studies and may differ based on specific experimental conditions. A direct, side-by-side comparison of this compound with these standards under identical conditions would provide a more definitive benchmark.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is evident from its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound Assay Cell Line IC50 Value (µM) Reference
This compound Nitric Oxide Production InhibitionRAW 264.784.45[1]
AminoguanidineNitric Oxide Production InhibitionRAW 264.7Representative IC50 values in the low µM range[9][10]
L-NAMENitric Oxide Production InhibitionRAW 264.7Representative IC50 values in the µM range[11]

Note: The IC50 values for the well-known nitric oxide synthase (NOS) inhibitors, Aminoguanidine and L-NAME, can vary between studies. The provided information indicates their general potency for comparison.

Modulation of Key Signaling Pathways

This compound is suggested to exert its biological effects through the modulation of critical signaling pathways involved in inflammation and oxidative stress responses, namely the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key target for anti-inflammatory drug development. Parthenolide is a known inhibitor of NF-κB. While direct comparative data for this compound is not available, its anti-inflammatory effects suggest potential interaction with this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Parthenolide Parthenolide (Inhibitor) Parthenolide->IKK This compound This compound (Proposed Target) This compound->IKK Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. Sulforaphane is a well-characterized activator of this pathway. The antioxidant properties of this compound suggest it may also activate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Sulforaphane Sulforaphane (Activator) Sulforaphane->Keap1 This compound This compound (Proposed Activator) This compound->Keap1 ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Samples Prepare various concentrations of this compound and Ascorbic Acid Start->Prepare_Samples Mix Mix DPPH solution with sample or standard Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End ABTS_Workflow Start Start Prepare_ABTS Generate ABTS radical cation (ABTS + potassium persulfate) Start->Prepare_ABTS Prepare_Samples Prepare various concentrations of this compound and Trolox Start->Prepare_Samples Dilute_ABTS Dilute ABTS solution to an absorbance of ~0.7 at 734 nm Prepare_ABTS->Dilute_ABTS Mix Mix ABTS solution with sample or standard Dilute_ABTS->Mix Prepare_Samples->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End NO_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in a 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with various concentrations of this compound or inhibitors (e.g., L-NAME) Seed_Cells->Pretreat Stimulate Stimulate cells with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Cells Incubate for 24 hours Stimulate->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Griess_Reaction Add Griess reagent to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

A Comparative Metabolomic Analysis of (+)-Isolariciresinol and Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of (+)-Isolariciresinol and other prominent phytoestrogens, including isoflavones and other lignans. The information presented herein is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in nutrition, pharmacology, and drug discovery.

Introduction to Phytoestrogen Metabolism

Phytoestrogens are a group of plant-derived compounds that exhibit estrogen-like activity due to their structural similarity to 17β-estradiol.[1] They are broadly classified into several classes, with isoflavones (e.g., genistein, daidzein) and lignans (e.g., secoisolariciresinol, matairesinol) being the most extensively studied. This compound is a lignan found in various plants, including flaxseed.[2]

The bioavailability and biological activity of phytoestrogens are heavily dependent on their metabolism by the gut microbiota and host enzymes.[3][4] In their native plant sources, many phytoestrogens exist as glycosides, which are poorly absorbed.[3][5] Intestinal bacteria play a crucial role in hydrolyzing these glycosidic bonds, releasing the aglycones, which can then be absorbed or further metabolized into more bioactive compounds.[6][7]

Comparative Quantitative Data

The following tables summarize key pharmacokinetic parameters and plasma concentrations of major phytoestrogens and their metabolites from various human and animal studies. It is important to note that direct comparative studies for this compound against other phytoestrogens are limited. The data for lignans are often reported for secoisolariciresinol (SECO), the precursor to this compound, and its downstream metabolites, enterodiol and enterolactone.

Table 1: Pharmacokinetic Parameters of Selected Phytoestrogens and their Metabolites in Humans

CompoundDose and MatrixTmax (hours)t1/2 (hours)Cmax (ng/mL)Reference
Secoisolariciresinol (SECO)25-172 mg SDG (oral)5 - 74.8Dose-dependent[4]
Enterodiol25-172 mg SDG (oral)12 - 249.4Dose-dependent[4]
Enterolactone25-172 mg SDG (oral)24 - 3613.2Dose-dependent[4]
DaidzeinSoya-based capsules~6.5~7.8~400[8]
GenisteinSoya-based capsules~5.5~6.8~600[8]

SDG: Secoisolariciresinol diglucoside

Table 2: Mean Plasma Concentrations of Phytoestrogens and Metabolites in Different Populations (ng/mL)

CompoundHong Kong (Men)Portugal (Men)Britain (Men)Reference
Enterolactone6.23.93.9[9]
Daidzein31.31.38.2[9]
Equol---[9]

Table 3: Prostatic Fluid Concentrations of Phytoestrogens and Metabolites in Different Populations (ng/mL)

CompoundHong Kong (Men)Portugal (Men)Britain (Men)Reference
Enterolactone3116220.3[9]
Daidzein704.611.3[9]
Equol3270 (in one sample)--[9]

Experimental Protocols

In Vitro Metabolism of Phytoestrogens using Human Liver Microsomes

This protocol provides a general framework for assessing the phase I metabolism of phytoestrogens.

a. Materials:

  • Human Liver Microsomes (HLM)

  • Phytoestrogen of interest (e.g., this compound, genistein)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

b. Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLM in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the phytoestrogen substrate (dissolved in a suitable solvent like DMSO, final concentration typically <1%) to the pre-warmed master mix to initiate the metabolic reaction. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH. This step also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Quantification of Phytoestrogens and Metabolites in Human Plasma by LC-MS/MS

This protocol is a synthesized example for the simultaneous analysis of multiple phytoestrogens.[6][10]

a. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total phytoestrogen concentrations (conjugated and unconjugated), enzymatically hydrolyze the plasma samples. To 200 µL of plasma, add a mixture of β-glucuronidase and sulfatase in an appropriate buffer (e.g., sodium acetate, pH 5.0). Incubate at 37°C for at least 4 hours or overnight.[6][10]

  • Internal Standard Spiking: Add an internal standard (e.g., a deuterated analog of one of the analytes) to all samples, calibration standards, and quality controls.

  • Liquid-Liquid Extraction (LLE): Extract the hydrolyzed plasma with an organic solvent like diethyl ether or ethyl acetate. Vortex the mixture and then centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 2.5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like ammonium acetate or formic acid to improve ionization.[6][10]

  • Flow Rate: Typically in the range of 0.4-0.75 mL/min.[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. Ionization is typically achieved using electrospray ionization (ESI) in negative mode.[6][10]

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for selective and sensitive detection.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of lignans and isoflavones.

Lignan_Metabolism cluster_gut Gut Microbiota cluster_absorption Absorption & Systemic Circulation Secoisolariciresinol Diglucoside Secoisolariciresinol Diglucoside Secoisolariciresinol Secoisolariciresinol Secoisolariciresinol Diglucoside->Secoisolariciresinol Hydrolysis Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Demethylation & Dehydroxylation This compound This compound Secoisolariciresinol->this compound Isomerization (minor) Enterolactone Enterolactone Enterodiol->Enterolactone Oxidation Absorbed Metabolites Absorbed Metabolites Enterodiol->Absorbed Metabolites Enterolactone->Absorbed Metabolites This compound->Absorbed Metabolites

Caption: Metabolic pathway of dietary lignans.

Isoflavone_Metabolism cluster_gut Gut Microbiota cluster_absorption Absorption & Systemic Circulation Daidzin Daidzin Daidzein Daidzein Daidzin->Daidzein Hydrolysis Genistin Genistin Genistein Genistein Genistin->Genistein Hydrolysis Equol Equol Daidzein->Equol Reduction O-Desmethylangolensin O-Desmethylangolensin Daidzein->O-Desmethylangolensin Reduction & Cleavage Absorbed Metabolites Absorbed Metabolites Daidzein->Absorbed Metabolites Genistein->Absorbed Metabolites Equol->Absorbed Metabolites O-Desmethylangolensin->Absorbed Metabolites

Caption: Metabolic pathway of dietary isoflavones.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Plasma_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Workflow for phytoestrogen analysis.

Conclusion

The metabolism of this compound and other phytoestrogens is a complex process influenced by both host and microbial factors, leading to the formation of various bioactive metabolites. While quantitative data on this compound itself is sparse, the available pharmacokinetic information for its precursor, secoisolariciresinol, and the more abundant enterolignans provides a basis for comparison with well-studied isoflavones like genistein and daidzein. The provided experimental protocols and metabolic pathway diagrams offer a foundational resource for researchers to design and interpret studies in this field. Further research employing standardized methodologies for the simultaneous analysis of a wide range of phytoestrogens is crucial for a more direct and comprehensive comparative understanding of their metabolomics.

References

Safety Operating Guide

Proper Disposal of (+)-Isolariciresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling (+)-Isolariciresinol must adhere to strict disposal protocols to mitigate environmental and health risks. This lignan, while valuable in research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a matter of regulatory compliance but also of environmental stewardship.

Waste Classification and Handling

This compound and any materials contaminated with it should be treated as hazardous waste. It is crucial to avoid discharge into sewer systems or the environment[2]. All waste should be collected in suitable, closed, and clearly labeled containers for disposal[2][3].

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Unused or surplus this compound solutions should be offered to a licensed disposal company[4]. It is imperative to dispose of the contents and the container at an approved waste disposal plant[1].

For contaminated materials and empty containers, specific steps must be followed to ensure safe disposal.

Waste Type Disposal Protocol Key Considerations
Solid this compound Collect in a suitable, sealed, and labeled container for hazardous waste. Arrange for pickup by a licensed chemical waste disposal service.Avoid creating dust. Use appropriate personal protective equipment (PPE)[2].
This compound Solutions Collect in a sealed, labeled container for hazardous liquid waste. Do not mix with other incompatible wastes. Arrange for pickup by a licensed chemical waste disposal service.Segregate containers according to compatibility[3].
Contaminated Labware (e.g., glassware, spatulas) Decontaminate by triple rinsing with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination, glassware can be washed and reused or disposed of as regular lab glass waste.The rinsate from empty containers must be collected and disposed of as hazardous waste[5].
Contaminated PPE (e.g., gloves, lab coats) Dispose of as hazardous waste in a designated, sealed container.Do not dispose of in regular trash.
Spill Cleanup Materials Absorb spills with an inert material (e.g., diatomite, universal binders). Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal[1].Use spark-proof tools and explosion-proof equipment if a flammable solvent was used[2].

Experimental Protocol: Decontamination of Glassware

To effectively decontaminate glassware that has been in contact with this compound, follow this triple-rinse procedure:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Pour the rinsate into a designated hazardous waste container.

  • Second Rinse: Repeat the rinsing process with another small portion of the solvent to ensure the removal of any lingering traces of the compound. Collect this rinsate in the same hazardous waste container.

  • Third Rinse: Perform a final rinse with the solvent. This rinsate should also be collected as hazardous waste[5].

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water and returned to general laboratory use.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid contaminated Contaminated Materials (Glassware, PPE, etc.) waste_type->contaminated Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid decontaminate Decontaminate Materials (e.g., Triple Rinse Glassware) contaminated->decontaminate disposal_company Arrange for Pickup by Licensed Disposal Company collect_solid->disposal_company collect_liquid->disposal_company collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->disposal_company end Proper Disposal disposal_company->end

Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Isolariciresinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (+)-Isolariciresinol. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound.[1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • For long-term stability, store the powder form at -20°C and solutions at -80°C.[1]

  • Protect from direct sunlight and keep away from ignition sources.[1]

Emergency Procedures: Spills and First Aid

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear full PPE. For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Decontamination: Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials in a sealed container for proper disposal.[1]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Disposal Protocol:

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Environmental Precaution: Prevent the release of this compound into the environment, including drains, soil, or water courses.[1]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[1]

Visual Workflow for Handling this compound

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Isolariciresinol
Reactant of Route 2
Reactant of Route 2
(+)-Isolariciresinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。